molecular formula C6H15NO2 B1580841 3-Isopropylamino-1,2-propanediol CAS No. 6452-57-9

3-Isopropylamino-1,2-propanediol

Cat. No.: B1580841
CAS No.: 6452-57-9
M. Wt: 133.19 g/mol
InChI Key: YKBZGEJJKPNRSI-UHFFFAOYSA-N
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Description

3-Isopropylamino-1,2-propanediol is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(propan-2-ylamino)propane-1,2-diol
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InChI

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZGEJJKPNRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983148
Record name 3-[(Propan-2-yl)amino]propane-1,2-diol
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6452-57-9
Record name 3-Isopropylamino-1,2-propanediol
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Record name 3-Isopropylamino-1,2-propanediol
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Record name 3-[(Propan-2-yl)amino]propane-1,2-diol
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Record name 3-(isopropylamino)propane-1,2-diol
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Record name 3-ISOPROPYLAMINO-1,2-PROPANEDIOL
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Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylamino-1,2-propanediol: Properties, Synthesis, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-isopropylamino-1,2-propanediol, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and its critical role in the manufacturing of widely-used therapeutics.

Introduction: A Versatile Building Block

This compound is an organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure, featuring both amine and diol functional groups, makes it a versatile precursor for the synthesis of a range of bioactive molecules.[2] This guide will explore the fundamental chemical characteristics of this compound and elucidate its importance, particularly as a key intermediate in the synthesis of beta-adrenergic receptor antagonists.[1] Furthermore, its role as a characterized impurity in prominent drug substances underscores the necessity for its precise analytical quantification to ensure pharmaceutical quality and patient safety.[3]

Chemical Structure and Stereoisomerism

The molecular structure of this compound consists of a propane-1,2-diol backbone with an isopropylamino group attached to the third carbon.[1] This arrangement of functional groups imparts the molecule with its characteristic chemical reactivity and physical properties.

Structural Representation

The chemical structure of this compound can be visualized as follows:

Caption: 2D Chemical Structure of this compound

Stereochemistry: The Importance of Chirality

A critical aspect of the structure of this compound is the presence of a chiral center at the second carbon atom of the propanediol backbone. This gives rise to two enantiomers: (R)-3-isopropylamino-1,2-propanediol and (S)-3-isopropylamino-1,2-propanediol.[4] The distinct spatial arrangement of these enantiomers is of paramount importance in the pharmaceutical field, as they can exhibit different pharmacological activities and metabolic profiles.[5] For many beta-blockers synthesized from this intermediate, only one enantiomer is responsible for the desired therapeutic effect.[5] Consequently, the stereospecific synthesis or efficient chiral separation of these enantiomers is a key consideration in drug manufacturing.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. Below is a summary of its key properties.

PropertyValueSource(s)
IUPAC Name 3-(propan-2-ylamino)propane-1,2-diol[6]
Synonyms 1,2-dihydroxy-3-isopropylaminopropane, 3-(Isopropylamino)propane-1,2-diol[7]
CAS Number 6452-57-9 (racemic)[6]
97988-45-9 ((R)-enantiomer)[8]
90742-94-2 ((S)-enantiomer)[9]
Molecular Formula C₆H₁₅NO₂[6]
Molecular Weight 133.19 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 80 °C at 0.1 mm Hg[10]
Solubility Soluble in water[7]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of an epoxide with isopropylamine. This method is efficient and widely used in industrial applications.

General Synthesis Pathway

A prevalent synthetic route involves the reaction of glycidol with isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the final product.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Glycidol Glycidol Nucleophilic\nRing-Opening Nucleophilic Ring-Opening Glycidol->Nucleophilic\nRing-Opening Isopropylamine Isopropylamine Isopropylamine->Nucleophilic\nRing-Opening This compound This compound Nucleophilic\nRing-Opening->this compound

Caption: General Synthesis Workflow

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[10]

Materials:

  • Glycidol (0.5 mole, 37 g)

  • Isopropylamine (0.6 mole, 35.4 g)

  • Reaction vessel with stirring capability

  • Vacuum evaporation apparatus

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, combine glycidol (37 g, 0.5 mole) and isopropylamine (35.4 g, 0.6 mole).

  • Stir the mixture at 25°C overnight. The reaction is typically exothermic and may require initial cooling.

  • After the reaction is complete, evaporate the excess isopropylamine under reduced pressure (in vacuo).

  • Purify the resulting crude product by distillation. The product, this compound, is collected at a boiling point of 80°C under a vacuum of 0.1 mm Hg.

  • The yield of the product is approximately 53 g.

  • Confirm the structure of the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[10] Elemental analysis should be consistent with the empirical formula C₆H₁₅NO₂.[10]

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1]

Precursor to Beta-Blockers

This compound provides the necessary propanolamine backbone for a variety of widely prescribed beta-blockers, including metoprolol, which is used to manage cardiovascular conditions such as hypertension and angina pectoris.[1][11] The synthesis of these drugs often involves the reaction of this compound with a substituted phenol.

A Critical Reference Standard for Impurity Analysis

In addition to its role as a synthetic precursor, this compound is also a known impurity in the final drug product of metoprolol, designated as "Metoprolol EP Impurity N" in the European Pharmacopoeia.[3][12] Its presence can arise from the degradation of the drug substance.[12] Therefore, highly purified this compound serves as a vital analytical reference standard for the development and validation of chromatographic methods (e.g., HPLC) to detect and quantify this impurity in metoprolol formulations, ensuring the safety and quality of the final pharmaceutical product.[3]

Chiral Separation and Analysis

Given the stereospecific nature of the biological activity of many beta-blockers, the separation and analysis of the enantiomers of this compound and its derivatives are of utmost importance.

Methodologies for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective technique for the separation of enantiomers.[13] Various types of CSPs, such as those based on cyclodextrins or polysaccharides, can be utilized to achieve baseline separation of the (R) and (S)-enantiomers.[14][15] Capillary electrophoresis (CE) with chiral selectors is another powerful technique for enantioseparation.[16]

The choice of analytical technique and specific method parameters depends on the specific requirements of the analysis, such as the scale of separation (analytical versus preparative) and the complexity of the sample matrix.[13][14]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[17] It is advisable to wear suitable protective clothing, including gloves and eye protection, to avoid contact with the skin and eyes.[17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of cardiovascular drugs. Its unique chemical structure, characterized by both amine and diol functionalities and a chiral center, dictates its reactivity and its critical role in the stereospecific synthesis of pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and analytical control is essential for researchers and professionals in the field of drug development and manufacturing to ensure the production of safe and effective medicines.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(Propan-2-ylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 3-(propan-2-ylamino)propane-1,2-diol (CAS: 6452-57-9), a key chemical intermediate. Recognizing the limited availability of comprehensive experimental data in public literature, this document synthesizes known information with established, rigorous methodologies for its full characterization. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an essential resource for researchers engaged in quality control, process optimization, and formulation development involving this compound.

Introduction and Molecular Identity

3-(Propan-2-ylamino)propane-1,2-diol is a secondary amino alcohol with a molecular structure that imparts both hydrophilic (diol) and moderately lipophilic (isopropylamino) characteristics. This amphiphilic nature makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as an impurity or intermediate in the synthesis of beta-blockers like Metoprolol.[1] A precise understanding of its physicochemical properties is paramount for controlling reaction kinetics, ensuring purity, and predicting its behavior in biological systems.

This guide is structured to first present the foundational identifiers and computed properties of the molecule. Subsequently, it provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, including melting and boiling points, solubility, partition coefficient (LogP), and acid dissociation constant (pKa). Finally, it addresses the structural confirmation through spectroscopic techniques.

Core Compound Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of reproducible scientific research. The following table summarizes the primary identifiers for 3-(propan-2-ylamino)propane-1,2-diol.

IdentifierValueSource(s)
IUPAC Name 3-(propan-2-ylamino)propane-1,2-diol[1]
CAS Number 6452-57-9[1][2][3]
Molecular Formula C₆H₁₅NO₂[1][2][3]
Molecular Weight 133.19 g/mol [1][2][3]
Synonyms 3-Isopropylamino-1,2-propanediol, 1,2-Dihydroxy-3-isopropylaminopropane, Metoprolol EP Impurity N[1][2]
Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's properties. These predictions are instrumental in designing experiments, such as selecting appropriate solvent systems or pH ranges for analysis. The following properties have been computed based on the molecule's structure.

PropertyComputed ValueSource
XLogP3-AA (LogP) -0.7[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 66.1 Ų[1]

Experimental Determination of Physicochemical Properties

The following sections detail the methodologies for the empirical validation of the compound's key characteristics. The protocols are designed to be self-validating and are grounded in standard pharmacopeial and organic chemistry practices.

Thermal Analysis: Melting and Boiling Point

Thermal transition points are critical indicators of a compound's purity and physical state under ambient conditions.

2.1.1. Boiling Point

A boiling point of 80 °C at a reduced pressure of 0.1 mm Hg has been reported.[4] The determination of the boiling point at atmospheric pressure or other pressures requires a robust experimental setup.

Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-method is efficient for small sample quantities.

  • Sample Preparation : Place approximately 0.5 mL of 3-(propan-2-ylamino)propane-1,2-diol into a small test tube.

  • Capillary Insertion : Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Apparatus Setup : Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Insert the assembly into a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

  • Heating : Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes convection, ensuring uniform heating.

  • Observation : As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording : The boiling point is the temperature at which the rapid, continuous stream of bubbles ceases, and the liquid just begins to be drawn back into the capillary tube upon cooling. This indicates that the vapor pressure of the sample equals the atmospheric pressure.

2.1.2. Melting Point

The melting point is a crucial parameter for solid-state characterization. Impurities typically depress and broaden the melting range.[5][6]

Protocol for Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a crystalline solid.[5]

  • Sample Preparation : Ensure the sample is completely dry and finely powdered. Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

  • Apparatus Setup : Place the packed capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.[5]

  • Accurate Determination : For an accurate reading, begin heating at a rate of approximately 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

  • Observation and Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.5 °C).[5][6]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and is essential for designing appropriate formulations and purification strategies.[1] The presence of both hydroxyl groups and an amino group suggests that 3-(propan-2-ylamino)propane-1,2-diol will be soluble in polar protic solvents like water and alcohols, with solubility likely decreasing in non-polar organic solvents.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

  • System Preparation : Add an excess amount of 3-(propan-2-ylamino)propane-1,2-diol to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF). Care must be taken to avoid sample loss due to adsorption to the filter.

  • Quantification : Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Reporting : Express the solubility in units such as mg/mL or mol/L.

G cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Solubility & Lipophilicity cluster_3 Structural Confirmation A Obtain Pure Sample B Determine Physical State (Solid/Liquid) A->B E Equilibrium Solubility (Shake-Flask Method) A->E G pKa Determination (Potentiometric Titration) A->G H Mass Spectrometry (MS) (Molecular Weight & Fragmentation) A->H C Melting Point Determination (if solid) B->C D Boiling Point Determination (if liquid) B->D F LogP Determination (Shake-Flask or HPLC) E->F I NMR Spectroscopy (¹H & ¹³C, Structural Connectivity) H->I J FTIR Spectroscopy (Functional Groups) I->J

Caption: An overview of the workflow for the spectroscopic confirmation of 3-(propan-2-ylamino)propane-1,2-diol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. A GC-mass spectrum of 3-(propan-2-ylamino)propane-1,2-diol has been reported, confirming a molecular ion peak at m/z = 133, which corresponds to the compound's molecular weight. [8]

  • Expected Observation : The mass spectrum should show a molecular ion peak [M]⁺ at m/z 133. Common fragmentation patterns for amino alcohols include the loss of water (m/z 115) and cleavage alpha to the nitrogen or oxygen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), the protons on the propane backbone (complex multiplets for the CH₂ and CH groups), and the exchangeable protons of the hydroxyl (OH) and amine (NH) groups.

  • ¹³C NMR : The carbon NMR spectrum should show four distinct signals, corresponding to the two non-equivalent carbons of the isopropyl group and the two non-equivalent carbons of the propane-1,2-diol backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions :

    • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.

    • A medium absorption band in the region of 3200-3500 cm⁻¹ for the N-H stretch of the secondary amine.

    • C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

    • C-O stretching bands in the 1000-1250 cm⁻¹ region.

    • N-H bending may be observed around 1500-1650 cm⁻¹.

Conclusion

While 3-(propan-2-ylamino)propane-1,2-diol has a well-defined identity, a comprehensive public dataset of its experimental physicochemical properties is lacking. This guide bridges that gap by providing not only the established identifiers and computed values but also detailed, actionable protocols for its complete characterization. The methodologies outlined for thermal analysis, solubility, lipophilicity, and ionization constant determination, coupled with the principles of spectroscopic confirmation, provide a robust framework for any researcher or drug development professional working with this compound. Adherence to these systematic approaches will ensure data integrity, facilitate regulatory compliance, and accelerate the development of new chemical entities and pharmaceutical products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 3-Isopropylamino-1,2-propanediol

Executive Summary

This compound is a chiral amino alcohol that serves as a cornerstone in modern pharmaceutical synthesis. Its structure, possessing a critical stereocenter, gives rise to two non-superimposable enantiomers: (R)- and (S)-3-isopropylamino-1,2-propanediol. The stereochemistry of this molecule is of paramount importance as it directly dictates the pharmacological and toxicological profile of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive exploration of these stereoisomers, covering their synthesis, separation, and analysis. It is most notably recognized as a key intermediate in the production of widely used beta-adrenergic receptor antagonists, such as metoprolol, which are vital for managing cardiovascular conditions.[1] Furthermore, its presence as a specified degradation product and impurity (Metoprolol EP Impurity N) in metoprolol formulations underscores the critical need for precise analytical control in pharmaceutical quality assurance.[2][3] This document offers field-proven insights and detailed methodologies to empower researchers and drug development professionals in navigating the complexities of this versatile chiral building block.

Introduction: The Significance of Chirality

3-(Propan-2-ylamino)propane-1,2-diol, commonly known as this compound, is an organic compound featuring a propane-1,2-diol backbone with an isopropylamino group at the third carbon.[4][5] The presence of a chiral center at the second carbon (C2) means the molecule exists as a pair of enantiomers, (R) and (S), which are mirror images of each other.

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. This reality has propelled the "chiral switch," a paradigm shift in drug development from marketing racemic mixtures (a 1:1 mixture of both enantiomers) to developing single-enantiomer drugs. The ability to selectively synthesize or resolve the stereoisomers of this compound is therefore not merely an academic exercise but a critical requirement for producing safer and more effective medicines.[1]

Physicochemical Properties of Stereoisomers

A clear understanding of the fundamental properties of each stereoisomer is essential for their effective handling, synthesis, and analysis.

PropertyRacemic Mixture(R)-(+)-Enantiomer(S)-(-)-Enantiomer
IUPAC Name 3-(propan-2-ylamino)propane-1,2-diol[4](2R)-3-(propan-2-ylamino)propane-1,2-diol[6](2S)-3-(propan-2-ylamino)propane-1,2-diol[7]
CAS Number 6452-57-9[4]97988-45-9[6][8][9]90742-94-2[7]
Molecular Formula C₆H₁₅NO₂[4]C₆H₁₅NO₂[6]C₆H₁₅NO₂[7]
Molar Mass 133.19 g/mol [4]133.19 g/mol [6]133.19 g/mol
Synonyms Metoprolol EP Impurity N[1][5](+)-3-isopropylamino-1,2-propanediol[6](-)-3-isopropylamino-1,2-propanediol[7]

Stereoselective Synthesis Strategies

The primary goal in synthesizing the stereoisomers of this compound is to achieve a high enantiomeric excess (e.e.), ensuring the final product is enriched with the desired enantiomer.

Method 1: Chiral Pool Synthesis

Causality: This is one of the most direct and reliable strategies. It leverages readily available, enantiomerically pure starting materials from nature's "chiral pool." By starting with a molecule that already contains the desired stereocenter, the chirality is transferred to the final product, often with high fidelity. For this compound, enantiopure glycidol or epichlorohydrin are excellent precursors.[1] The reaction proceeds via a nucleophilic ring-opening of the epoxide by isopropylamine.

Objective: To synthesize the (R)-enantiomer via the ring-opening of (R)-glycidol.

Materials:

  • (R)-glycidol

  • Isopropylamine

  • Methanol (as solvent)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve (R)-glycidol (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add isopropylamine (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once complete, remove the excess isopropylamine and methanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield the final product.[10]

cluster_reactants Reactants cluster_products Product R_Glycidol (R)-Glycidol (Chiral Precursor) Process Nucleophilic Ring-Opening (Methanol, 25°C) R_Glycidol->Process 1.0 eq Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Process 1.2 eq R_Product (R)-3-Isopropylamino- 1,2-propanediol Process->R_Product Sample Metoprolol Drug Product Prep Sample Preparation Sample->Prep HILIC HILIC Separation (Polar Stationary Phase) Prep->HILIC CAD CAD Detection (Universal Response) HILIC->CAD Quant Quantification (vs. Reference Standard) CAD->Quant

References

An In-depth Technical Guide to the Stereoisomers of 3-Isopropylamino-1,2-propanediol: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Chirality, The Double-Edged Sword of Pharmacology

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and toxicological risk. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different biological activities. This guide focuses on two such enantiomers: (R)- and (S)-3-Isopropylamino-1,2-propanediol. While structurally simple, this chiral amino alcohol is a cornerstone intermediate in the synthesis of a class of blockbuster drugs known as β-adrenergic receptor antagonists (beta-blockers), including widely used medications like metoprolol and propranolol.[1][2][3]

Understanding the distinct properties and stereospecific synthesis of each enantiomer is paramount for any researcher in the cardiovascular drug development space. The biological activity of aryloxypropanolamine beta-blockers resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is often significantly less active or may contribute to undesirable side effects.[4][5][6] This document provides a detailed comparative analysis of the (R)- and (S)-enantiomers, from stereoselective synthesis and analytical separation to their ultimate implications in pharmacology.

Physicochemical and Structural Properties: A Tale of Two Isomers

At a glance, the (R) and (S) enantiomers of 3-isopropylamino-1,2-propanediol share the same molecular formula, weight, and connectivity. However, their different spatial arrangements around the chiral center (C2) lead to distinct optical properties—the ability to rotate plane-polarized light in opposite directions. This fundamental difference is the basis for their differential interactions with other chiral molecules in a biological system, such as receptors and enzymes.

Property(R)-3-Isopropylamino-1,2-propanediol(S)-3-Isopropylamino-1,2-propanediolRacemic this compound
CAS Number 97988-45-9[7][8]65086-36-46452-57-9[1]
Molecular Formula C₆H₁₅NO₂[7][9]C₆H₁₅NO₂C₆H₁₅NO₂[9][10]
Molecular Weight 133.19 g/mol [7][9]133.19 g/mol 133.19 g/mol [9][10]
Synonyms (R)-3-(propan-2-ylamino)propane-1,2-diol(S)-3-(propan-2-ylamino)propane-1,2-diol(2RS)-3-[(1-Methylethyl)amino]propane-1,2-diol[3][11]
Appearance Typically an off-white to pale yellow solid or viscous liquid[3][11]Varies, often supplied as a solutionColorless to pale yellow liquid[11]
Primary Application Chiral auxiliary; intermediate for (R)-enantiomer drugs[12]Key intermediate for (S)-beta-blockers (e.g., (S)-Metoprolol, (S)-Propranolol)[4][5][13]Precursor for racemic drugs; analytical standard[1][2]

Stereoselective Synthesis: Controlling the Chiral Center

The production of enantiomerically pure this compound is a critical first step in the synthesis of stereospecific beta-blockers. The goal is to avoid the formation of a racemic mixture, which would necessitate a costly and often inefficient chiral resolution step later in the process. The most common and industrially scalable strategies rely on the nucleophilic ring-opening of a chiral epoxide precursor by isopropylamine.[1]

The choice of the starting epoxide's stereochemistry directly dictates the stereochemistry of the final product. This is a classic example of leveraging a chiral pool strategy, where an readily available enantiopure starting material is used to transfer its chirality to the target molecule.[1]

Core Mechanism: Epoxide Ring-Opening

The reaction involves the nucleophilic attack of isopropylamine on one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, this SN2 reaction preferentially occurs at the less sterically hindered terminal carbon atom, leading to the desired 1-amino-2-ol regiochemistry.

G cluster_R (S)-Product Synthesis cluster_S (R)-Product Synthesis R_glycidol (R)-Glycidol R_product (S)-3-Isopropylamino-1,2-propanediol R_glycidol->R_product  SN2 Attack at C3 R_reagent Isopropylamine (Nucleophile) R_reagent->R_glycidol S_glycidol (S)-Glycidol S_product (R)-3-Isopropylamino-1,2-propanediol S_glycidol->S_product  SN2 Attack at C3 S_reagent Isopropylamine (Nucleophile) S_reagent->S_glycidol

Caption: Stereoselective synthesis pathways.

Protocol 2.1: Synthesis of (S)-3-Isopropylamino-1,2-propanediol

This protocol describes a representative lab-scale synthesis starting from (R)-glycidol. The causality is clear: the stereochemistry of the starting material dictates the final product's configuration.

Materials:

  • (R)-Glycidol (1.0 eq)

  • Isopropylamine (1.2 eq)[14]

  • Methanol (as solvent)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve (R)-glycidol in methanol (approx. 5 mL per gram of glycidol).

  • Nucleophilic Addition: Cool the solution in an ice bath to 0-5 °C. Add isopropylamine dropwise to the stirred solution. Rationale: The excess of isopropylamine ensures the reaction goes to completion. The reaction is exothermic, so slow addition and cooling prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours) to ensure complete conversion.[14] A simple reaction of glycidol with isopropylamine stirred at 25°C overnight is a known method.[14]

  • Solvent Removal: Remove the methanol and excess isopropylamine under reduced pressure using a rotary evaporator. Rationale: This step isolates the crude product.

  • Work-up & Extraction: Dissolve the resulting viscous residue in water and extract with diethyl ether (3x volumes) to remove any non-polar impurities. Discard the organic layer. Rationale: The product is a polar amino alcohol and will remain in the aqueous phase, while non-polar starting material remnants or side products will move to the ether phase.

  • Product Isolation: The aqueous layer containing the product can be concentrated, but for many subsequent steps, the aqueous solution itself can be used. For full isolation, lyophilization or careful distillation under high vacuum is required.[14]

  • Drying & Characterization: If extracted into an organic solvent after pH adjustment, the organic phase would be dried over anhydrous MgSO₄, filtered, and concentrated. The final product's identity and enantiomeric purity should be confirmed via NMR, Mass Spectrometry, and Chiral HPLC.

Note: To synthesize the (R)-enantiomer, simply substitute (S)-glycidol as the starting material.

The Pharmacological Divide: Why (S) is the Active Enantiomer

The primary pharmacological relevance of this compound is as a precursor to beta-blockers. When incorporated into the final drug structure (e.g., propranolol), the stereocenter from the propanediol backbone is preserved. This center is critical for the molecule's interaction with the β-adrenergic receptor.

The (S)-enantiomer of beta-blockers like propranolol is responsible for the vast majority of the receptor-blocking activity—in some cases being up to 100 times more potent than its (R)-counterpart.[4][5] The (R)-enantiomer is often considered "inactive" from a beta-blocking perspective, though it may possess other off-target activities, such as contraceptive effects in the case of (R)-propranolol.[4][5]

This stereoselectivity is a classic example of three-point attachment, where the hydroxyl group, the secondary amine, and the isopropyl group of the (S)-enantiomer align perfectly with complementary binding pockets in the receptor. The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit, resulting in a significantly lower binding affinity.

G Conceptual Model of Receptor Binding cluster_receptor β-Adrenergic Receptor Pocket cluster_S (S)-Enantiomer: High Affinity Fit cluster_R (R)-Enantiomer: Steric Hindrance p1 H-Bond Acceptor p2 Hydrophobic Pocket p3 H-Bond Donor C OH C->OH H-Bond NH C->NH H-Bond R C->R Hydrophobic Interaction OH->p1 NH->p3 R->p2 C2 OH2 C2->OH2 NH2 C2->NH2 Steric Clash R2 C2->R2 OH2->p1 NH2->p2

Caption: Differential binding of enantiomers at a receptor.

Analytical Separation and Quality Control

Distinguishing between and quantifying the (R) and (S) enantiomers is impossible with standard chromatographic techniques. It requires a chiral environment that can differentially interact with each isomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose.[15][16][17]

CSPs are typically based on materials like cellulose or amylose derivatives coated on a silica support.[1] The intricate chiral structure of the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation.

Protocol 4.1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general workflow for determining the enantiomeric excess (e.e.) of a synthesized sample of this compound.

Workflow:

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a standard of the racemic mixture for system suitability testing.

  • Instrumentation & Column:

    • HPLC System with UV or Charged Aerosol Detector (CAD). CAD is preferred as the analyte is a poor chromophore.[18][19]

    • Chiral Column: A cellulose-based CSP (e.g., Chiralcel OD-H) or similar is a common starting point.

  • Method Development (Isocratic):

    • Mobile Phase: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: CAD or low wavelength UV (e.g., 210 nm).

  • Analysis & Quantification:

    • Inject the racemic standard to confirm that the column separates the two enantiomers into distinct peaks.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

G start Racemic or Enantioenriched Sample hplc Chiral HPLC System (Chiral Stationary Phase) start->hplc Injection detector Detector (e.g., CAD, UV) hplc->detector Elution chromatogram Resulting Chromatogram (Separated Peaks) detector->chromatogram Signal quant Peak Integration & Quantification (e.e.%) chromatogram->quant

Caption: Analytical workflow for chiral separation.

Conclusion for the Development Scientist

The cases of (R)- and (S)-3-Isopropylamino-1,2-propanediol are a quintessential illustration of stereochemistry's impact in drug development. For scientists and researchers in this field, the key takeaways are:

  • Stereochemistry Governs Activity: The desired β-adrenergic antagonism is overwhelmingly associated with the (S)-enantiomer. Development efforts must focus on producing this isomer in high enantiomeric purity.

  • Synthesis Dictates Purity: Employing stereoselective synthesis, primarily through the use of chiral precursors like (R)- or (S)-glycidol, is the most efficient and economical strategy. This "chiral approach" is superior to resolving a racemic mixture.

  • Rigorous Analysis is Non-Negotiable: Robust analytical methods, particularly chiral HPLC, are essential for quality control. They validate the success of the synthesis and ensure the final active pharmaceutical ingredient (API) meets stringent purity and safety standards, as this compound is a known impurity in metoprolol preparations.[1][2][18][19]

By understanding and controlling the chirality of this crucial intermediate, drug development professionals can more effectively design, synthesize, and commercialize safer and more efficacious cardiovascular therapies.

References

The Keystone of Cardiac Selectivity: A Technical Guide to the Biological Significance of 3-Isopropylamino-1,2-propanediol Chirality

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Racemate – Precision in Propanolamines

In the landscape of cardiovascular drug development, the aryloxyaminopropanolamine scaffold is a recurring motif, central to the therapeutic success of beta-adrenergic receptor antagonists, or beta-blockers. Within this critical class of pharmaceuticals, the seemingly simple molecule, 3-Isopropylamino-1,2-propanediol, plays a pivotal role. It is not merely a synthetic intermediate but a chiral keystone, the stereochemical integrity of which dictates the efficacy and safety of the final drug product. This technical guide delves into the profound biological significance of the chirality of this compound, providing an in-depth perspective for researchers, scientists, and drug development professionals. We will explore the stereochemical nuances, the stark differences in biological activity between its enantiomers, and the rigorous analytical methodologies required to ensure stereochemical purity.

The Chiral Center: A Locus of Biological Specificity

This compound possesses a single stereocenter at the second carbon of the propanediol backbone. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

G Enantiomers of this compound cluster_S (S)-3-Isopropylamino-1,2-propanediol cluster_R (R)-3-Isopropylamino-1,2-propanediol S_C2 S_C1 CH2OH S_C2->S_C1 S_C3 CH2NHCH(CH3)2 S_C2->S_C3 S_OH OH S_C2->S_OH S_H H S_C2->S_H R_C2 R_C1 CH2OH R_C2->R_C1 R_C3 CH2NHCH(CH3)2 R_C2->R_C3 R_OH OH R_C2->R_OH R_H H R_C2->R_H

Caption: The (R) and (S) enantiomers of this compound.

While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems, such as receptors and enzymes, are profoundly different. This stereoselectivity is the cornerstone of modern pharmacology.

The Biological Imperative: Why Chirality Matters in Beta-Blockers

The primary significance of this compound lies in its role as a crucial building block for a multitude of beta-blockers, including metoprolol and propranolol.[1] The therapeutic action of these drugs is mediated by their binding to beta-adrenergic receptors, which are chiral G-protein coupled receptors.

It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides predominantly in one enantiomer, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[2] In the case of beta-blockers derived from this compound, the (S)-enantiomer is consistently the eutomer, exhibiting significantly higher affinity for beta-adrenergic receptors.[2][3][4] For instance, the (S)-isomer of propranolol is 60 to 100 times more active than the (R)-form.[5] This pronounced stereoselectivity underscores the critical importance of utilizing the enantiomerically pure (S)-3-Isopropylamino-1,2-propanediol in the synthesis of these life-saving medications.

While the biological activity of the this compound intermediate itself is not extensively documented, its stereochemistry is paramount as it dictates the final stereoconfiguration of the active pharmaceutical ingredient. The use of a racemic mixture of the intermediate would necessitate a costly and often inefficient chiral separation of the final drug product. Therefore, the strategic use of enantiopure (S)-3-Isopropylamino-1,2-propanediol is a cornerstone of efficient and safe beta-blocker manufacturing.[1]

Enantioselective Synthesis and Chiral Separation: Ensuring Stereochemical Purity

Given the biological imperative for the (S)-enantiomer, significant research has been dedicated to the development of enantioselective synthetic routes and efficient chiral separation methods for this compound.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches:

  • Chiral Pool Synthesis: This method utilizes readily available and enantiomerically pure starting materials. For example, the reaction of isopropylamine with (R)-glycidol will yield (S)-3-Isopropylamino-1,2-propanediol.[1]

  • Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the reaction of achiral starting materials. This approach is often more atom-economical and is a subject of ongoing research.

  • Enzymatic Resolution: Biocatalysis, employing enzymes like lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[6]

A common synthetic route involves the reaction of glycidol with isopropylamine.[7][8]

G Glycidol Glycidol Propanediol This compound Glycidol->Propanediol + Isopropylamine Isopropylamine Isopropylamine

Caption: Synthesis of this compound.

Chiral Separation Methodologies

When a racemic mixture of this compound is produced, or for the purpose of quality control, efficient chiral separation techniques are essential. High-Performance Liquid Chromatography (HPLC) is the most widely employed method for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column Selection: A chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino alcohols.[4]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution for basic analytes.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the analyte lacks a strong chromophore.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Parameter Typical Condition Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Provides a chiral environment for differential interaction with the enantiomers.
Mobile Phase Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v)Balances solvent strength and provides necessary basic modifier for good peak shape.
Flow Rate 1.0 mL/minOptimizes separation efficiency and analysis time.
Temperature 25°CEnsures reproducible retention times.
Detection UV at 215 nmAllows for sensitive detection of the analyte.

Assessing Biological Activity: In Vitro Receptor Binding Assays

To empirically determine the biological significance of the chirality of this compound, or any of its derivatives, in vitro receptor binding assays are indispensable. These assays quantify the affinity of a compound for a specific receptor.

Experimental Protocol: Beta-Adrenergic Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the beta-adrenergic receptor of interest (e.g., β1 or β2).

  • Radioligand Selection: A radiolabeled antagonist with high affinity for the receptor is used (e.g., [³H]dihydroalprenolol).[7]

  • Assay Buffer: A physiological buffer (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl₂) is used.

  • Competition Binding:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand.

    • In parallel incubations, add increasing concentrations of the unlabeled test compounds (i.e., (R)- and (S)-3-Isopropylamino-1,2-propanediol).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

A significantly lower Ki value for one enantiomer over the other provides direct evidence of stereoselective binding and, by extension, biological significance.

G cluster_workflow Receptor Binding Assay Workflow Membrane Receptor Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Competitor Test Compound (Enantiomers) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a radioligand receptor binding assay.

Concluding Remarks: From Chiral Intermediate to Clinical Success

The biological significance of the chirality of this compound is not defined by its own intrinsic pharmacological activity, which is likely low, but by its critical role as a stereochemically defined precursor to a generation of life-saving beta-blocker medications. The profound stereoselectivity of beta-adrenergic receptors necessitates the use of the enantiomerically pure (S)-isomer to ensure therapeutic efficacy and minimize the potential for off-target effects and metabolic burden associated with the less active (R)-isomer.

For researchers and professionals in drug development, a thorough understanding of the principles of stereochemistry, coupled with robust analytical and bioassay methodologies, is paramount. The case of this compound serves as a powerful reminder that in the world of pharmacology, the three-dimensional arrangement of atoms is not a subtle detail but a fundamental determinant of biological function.

References

The Architect of Adrenergic Antagonism: A Technical Guide to 3-Isopropylamino-1,2-propanediol in Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. The efficacy of many of these critical therapeutic agents is intrinsically linked to a common structural motif, often introduced through the versatile precursor, 3-Isopropylamino-1,2-propanediol. This technical guide provides a comprehensive exploration of the synthesis of key beta-blockers, including propranolol, atenolol, and metoprolol, with a focus on the pivotal role of this compound and its synthetic equivalents. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and offer comparative data to inform process optimization and drug development efforts. This guide is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, providing both foundational knowledge and practical insights into the synthesis of this vital class of drugs.

Introduction: The Significance of the Propanolamine Backbone

The pharmacological activity of a vast number of beta-blockers is conferred by a characteristic aryloxypropanolamine side chain. This structural feature, essential for binding to beta-adrenergic receptors, is frequently constructed using this compound or by introducing the isopropylamino-propanediol moiety in a stepwise manner. The versatility of this precursor lies in its dual functionality: a secondary amine that can act as a nucleophile and a diol that can be chemically manipulated or is a product of a preceding epoxide ring-opening reaction.

Understanding the synthesis and manipulation of this key structural unit is paramount for the efficient and scalable production of beta-blockers. This guide will dissect the common synthetic strategies, emphasizing the chemical principles that govern the choice of reagents, catalysts, and reaction conditions.

General Synthetic Strategy: A Two-Stage Approach

The synthesis of many aryloxypropanolamine beta-blockers can be conceptually divided into two primary stages:

  • Formation of a Glycidyl Ether Intermediate: This step typically involves the Williamson ether synthesis, where a phenolic starting material is reacted with an epoxide-containing electrophile, most commonly epichlorohydrin, in the presence of a base. This reaction establishes the aryloxy ether linkage and introduces the reactive epoxide ring.

  • Nucleophilic Ring-Opening of the Epoxide: The glycidyl ether intermediate is then subjected to a nucleophilic attack by an amine, which opens the epoxide ring to form the desired amino alcohol side chain. In the context of this guide, the nucleophile is isopropylamine, which directly installs the characteristic isopropylamino group found in many beta-blockers. The reaction of the glycidyl ether with isopropylamine in situ generates the this compound backbone attached to the aryloxy group.

The following sections will provide detailed examinations of this general strategy as applied to the synthesis of propranolol, atenolol, and metoprolol.

Synthesis of Propranolol: A Case Study

Propranolol, a non-selective beta-blocker, is a widely used therapeutic agent for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its synthesis serves as a classic example of the two-stage strategy.

Reaction Pathway

The synthesis of propranolol typically proceeds via the reaction of 1-naphthol with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane, followed by the ring-opening of this epoxide with isopropylamine.[1]

graph Propranolol_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"1-Naphthol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-(1-Naphthyloxy)-1,2-epoxypropane" [fillcolor="#FBBC05"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Propranolol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1-Naphthol" -> "3-(1-Naphthyloxy)-1,2-epoxypropane" [label="Base (e.g., NaOH, KOH)"]; "Epichlorohydrin" -> "3-(1-Naphthyloxy)-1,2-epoxypropane"; "3-(1-Naphthyloxy)-1,2-epoxypropane" -> "Propranolol" [label="Catalyst (e.g., Triethylamine)"]; "Isopropylamine" -> "Propranolol"; }

Caption: General Synthesis of Propranolol.

Experimental Protocols

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane

A common procedure involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base and a phase transfer catalyst.

  • Procedure:

    • Weigh 1-naphthol (1.0 mol), benzyltriethylammonium chloride (0.05 mol), and epichlorohydrin (3.0 mol) and add to a reaction vessel.

    • Stir and heat the mixture to 50°C until the solids dissolve.

    • Slowly add a 30% aqueous solution of NaOH (1.5 mol) dropwise over 1 hour while maintaining the temperature at 50°C.

    • Continue stirring at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and allow the layers to separate.

    • The organic layer is washed with water and then concentrated under reduced pressure to yield the crude 3-(1-naphthyloxy)-1,2-epoxypropane.

Step 2: Synthesis of Propranolol

The epoxide intermediate is then reacted with isopropylamine in the presence of a catalyst.

  • Procedure:

    • Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (0.8 mol) and isopropylamine (1.6 mol) in toluene.

    • Add N,N-diisopropylethylamine (0.2 mol) dropwise over 30 minutes.

    • Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring by TLC.

    • Upon completion, cool the mixture to 5°C to precipitate the product.

    • Filter the solid and dry to obtain the crude propranolol.[2]

    • The crude product can be purified by recrystallization from a suitable solvent system such as toluene/hexane.[1]

Quantitative Data
ParameterStep 1 YieldStep 2 YieldOverall Purity (HPLC)Reference
Route 1 94.1%91.3%99.1%[2]
Route 2 -93.8%99.3%[1]

Synthesis of Atenolol: A Cardioselective Approach

Atenolol is a selective β1 receptor antagonist, making it a valuable therapeutic for hypertension with a reduced risk of certain side effects associated with non-selective beta-blockers. Its synthesis also follows the general two-stage strategy, starting from a different phenolic precursor.

Reaction Pathway

The synthesis of atenolol begins with 4-hydroxyphenylacetamide, which is reacted with epichlorohydrin to form the corresponding glycidyl ether. This intermediate then undergoes a nucleophilic ring-opening reaction with isopropylamine.[3]

graph Atenolol_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"4-Hydroxyphenylacetamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Glycidyl Ether Intermediate" [fillcolor="#FBBC05"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Atenolol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Hydroxyphenylacetamide" -> "Glycidyl Ether Intermediate" [label="Base/Catalyst"]; "Epichlorohydrin" -> "Glycidyl Ether Intermediate"; "Glycidyl Ether Intermediate" -> "Atenolol"; "Isopropylamine" -> "Atenolol"; }

Caption: General Synthesis of Atenolol.

Experimental Protocols

Sustainable One-Pot Synthesis in Deep Eutectic Solvents (DES)

A greener approach to atenolol synthesis utilizes a deep eutectic solvent as both the solvent and catalyst.

  • Procedure:

    • To a reaction vessel containing a choline chloride:ethylene glycol (ChCl:EG) deep eutectic solvent (1:2 molar ratio), add 2-(4-hydroxyphenyl)acetamide (1.0 equiv.).

    • Stir the mixture at 40°C until the amide dissolves.

    • Add epichlorohydrin (1.5 equiv.) dropwise and continue stirring at 40°C for 6 hours.

    • Remove unreacted epichlorohydrin under reduced pressure.

    • To the same reaction mixture, add isopropylamine (3.0 equiv.) dropwise and continue stirring at 40°C for another 6 hours.

    • Remove excess isopropylamine under reduced pressure.

    • Add water to the reaction mixture to precipitate the atenolol as a white solid.

    • Filter, wash with water, and dry the product.[3]

Quantitative Data
ParameterOverall YieldPurity (GC-MS)Reference
DES-based Synthesis 95%>98%[3]

Synthesis of Metoprolol: Chirality and Selectivity

Metoprolol is another cardioselective beta-blocker widely used to treat cardiovascular conditions. The synthesis of metoprolol can be achieved through various routes, including a direct approach utilizing this compound as a starting material.

Reaction Pathway for (S)-Metoprolol

A key route to the enantiomerically pure (S)-metoprolol involves the use of (S)-3-isopropylamino-1,2-propanediol.

graph Metoprolol_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"(R)-3-chloro-1,2-propanediol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "(S)-3-isopropylamino-1,2-propanediol" [fillcolor="#FBBC05"]; "4-(2-methoxyethyl)phenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "(S)-Metoprolol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"(R)-3-chloro-1,2-propanediol" -> "(S)-3-isopropylamino-1,2-propanediol"; "Isopropylamine" -> "(S)-3-isopropylamino-1,2-propanediol"; "(S)-3-isopropylamino-1,2-propanediol" -> "(S)-Metoprolol" [label="Reaction with activated phenol derivative"]; "4-(2-methoxyethyl)phenol" -> "(S)-Metoprolol"; }

Caption: Synthesis of (S)-Metoprolol.

Experimental Protocols

Step 1: Synthesis of (S)-3-isopropylamino-1,2-propanediol

  • Procedure:

    • Add (R)-3-chloro-1,2-propanediol (40.7 mol) to a reaction vessel and cool to 10°C.

    • Add isopropylamine (284 mol) over 30 minutes.

    • Heat the mixture to 40°C and stir for 14 hours.

    • Increase the temperature to 45°C and stir for an additional 6 hours.

    • Work-up of the reaction mixture yields the oily (S)-3-isopropylamino-1,2-propanediol.[4]

Step 2: Synthesis of (S)-Metoprolol

The synthesis from (S)-3-isopropylamino-1,2-propanediol can proceed through its conversion to an oxazolidinone intermediate.

  • Procedure:

    • React (S)-3-isopropylamino-1,2-propanediol with a chloroformic acid ester to form (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one.

    • This intermediate is then reacted with 4-(2-methoxyethyl)phenol under basic conditions.

    • The resulting oxazolidinone is hydrolyzed to yield (S)-metoprolol.[4]

Quantitative Data

A patent describing this process reports a final yield of 76% for the (S)-metoprolol base from the oxazolidinone intermediate, with a purity of 90% by Gas Chromatography (GC).[4]

Purification and Characterization

The final step in the synthesis of beta-blockers is purification to meet stringent pharmaceutical standards.

  • Crystallization: This is a common method for purifying the final product. The choice of solvent is critical and is often an alcohol or a mixture of solvents like toluene and hexane.[1][5] The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[5]

  • Chromatography: For highly pure compounds or for the separation of enantiomers, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful method for separating the (R) and (S) enantiomers of beta-blockers.[6][7][8]

Conclusion

This compound and the synthetic strategies that construct this moiety are central to the production of a wide array of beta-blockers. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and effective purification techniques are essential for the development of efficient, scalable, and sustainable manufacturing processes for these life-saving drugs. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the pharmaceutical industry to build upon, fostering innovation in the synthesis and development of beta-adrenergic antagonists.

References

A Technical Guide to the Synthesis of Metoprolol: Elucidating the Role of Isopropylamine and the Significance of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Metoprolol, a cardioselective β-1 adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases.[1] Its synthesis is a well-established process in the pharmaceutical industry, typically involving a two-step sequence: the formation of a glycidyl ether intermediate followed by a nucleophilic amine addition. This guide provides a detailed examination of this synthesis, with a specific focus on the critical ring-opening step. While the core reagent responsible for introducing the key side-chain is isopropylamine, this document also clarifies the multifaceted role of a closely related compound, 3-Isopropylamino-1,2-propanediol (IPAP). IPAP is not a primary intermediate in the conventional synthesis but is of critical importance as a known process impurity (Metoprolol EP Impurity N) and degradation product.[2][3] Understanding its formation, synthesis as a reference standard, and relationship to the main reaction pathway is paramount for process optimization, quality control, and regulatory compliance.

The Dominant Industrial Synthesis Pathway for Metoprolol

The most common and economically viable route to racemic metoprolol begins with 4-(2-methoxyethyl)phenol.[1][4] The synthesis is elegant in its efficiency, constructing the final molecule through two fundamental and high-yielding organic transformations. The overall workflow is designed to first build an electrophilic three-carbon epoxide unit onto the starting phenol, which is then opened by the nucleophilic isopropylamine to complete the structure.

Metoprolol_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 4-(2-methoxyethyl)phenol Step1 Step 1: Epoxidation (Aryl Glycidyl Ether Formation) A->Step1 B Epichlorohydrin B->Step1 C Isopropylamine Step2 Step 2: Amination (Epoxide Ring-Opening) C->Step2 Step1->Step2 Glycidyl Ether Intermediate Product Metoprolol Step2->Product

Caption: Overall workflow for the industrial synthesis of Metoprolol.

A Mechanistic Deep Dive into Metoprolol Synthesis

Step 1: Formation of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

The synthesis commences with the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin. This reaction is a variant of the Williamson ether synthesis, followed by an intramolecular SN2 reaction.

  • Causality of Experimental Choices:

    • Base (NaOH, KOH, K₂CO₃): A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base can influence reaction time and yield.[1][5]

    • Solvent: The reaction is often carried out in aqueous conditions or polar aprotic solvents like DMF.[1][5] Water is an economical and safe choice for industrial-scale production.

    • Temperature: Reaction temperatures are typically kept moderate (e.g., 0-70°C) to prevent side reactions and degradation.[4][6] Higher temperatures can accelerate the reaction but may require more stringent process control.

The phenoxide ion attacks the primary carbon of epichlorohydrin, displacing the chloride. The resulting alkoxide then displaces the adjacent chloride in an intramolecular fashion to form the stable epoxide ring, yielding the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

Step 2: Nucleophilic Ring-Opening with Isopropylamine

This is the definitive step where the characteristic 1-(isopropylamino)-...-2-propanol side-chain of metoprolol is constructed. The epoxide intermediate from Step 1 is subjected to a nucleophilic attack by isopropylamine.

  • Mechanism: The reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the carbon atoms of the epoxide ring.

  • Regioselectivity: Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[7] In this case, it is the terminal (primary) carbon, leading to the desired 2-propanol structure. This regioselectivity is a cornerstone of the synthesis, ensuring the formation of the correct constitutional isomer.

  • Reaction Conditions: This step is often performed using a large excess of isopropylamine, which can serve as both the nucleophile and the solvent.[4][6] Alternatively, the reaction can be run in a solvent like methanol or isopropanol, particularly at reflux temperatures.[1][8] The excess amine drives the reaction to completion and minimizes the formation of dimeric impurities.

Caption: Mechanism of nucleophilic ring-opening of the epoxide by isopropylamine.

The Multifaceted Role of this compound (IPAP)

While isopropylamine is the direct reactant, the structurally similar this compound (IPAP) is a compound of immense interest in the context of metoprolol production.

IPAP as a Critical Process Impurity and Degradant

IPAP is listed in the European Pharmacopoeia as "Metoprolol EP Impurity N".[2][3] Its presence in the final active pharmaceutical ingredient (API) must be strictly controlled. It is a polar, non-chromophoric impurity, making its detection by standard reversed-phase HPLC with UV detection challenging.[3]

  • Formation Pathways:

    • Degradation of Metoprolol: The ether linkage in metoprolol can undergo cleavage under oxidative stress, leading to the formation of IPAP.[3]

    • Reaction with Glycidol: If glycidol is present as an impurity in the epichlorohydrin starting material, it can react directly with isopropylamine to form IPAP in a parallel reaction.

The control of this impurity is a self-validating system for the entire manufacturing process; low levels of IPAP indicate high-purity starting materials and well-controlled reaction and storage conditions.

Impurity_Formation Metoprolol Metoprolol IPAP IPAP (Impurity N) Metoprolol->IPAP Oxidative Degradation Glycidol Glycidol (Starting Material Impurity) Glycidol->IPAP Side Reaction Isopropylamine Isopropylamine Isopropylamine->IPAP

Caption: Potential formation pathways of IPAP during metoprolol synthesis and storage.

Synthesis and Use of IPAP as a Reference Standard

To accurately quantify IPAP in metoprolol batches, pharmaceutical quality control labs require a pure, well-characterized reference standard.[2] The synthesis of IPAP itself mirrors the final step of the metoprolol synthesis, providing valuable insight into the core reaction.

The most direct synthesis involves the reaction of glycidol (2,3-epoxy-1-propanol) with isopropylamine.[9] This reaction, like the main synthesis, is a nucleophilic ring-opening of an epoxide.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₅NO₂[10]
Molar Mass 133.19 g/mol [10]
CAS Number 6452-57-9[10]
IUPAC Name 3-(propan-2-ylamino)propane-1,2-diol[10]
Appearance Colorless to pale yellow liquid[11]

| Solubility | Soluble in water[11] |

Experimental Protocols

The following protocols are based on established methodologies and are provided for illustrative, laboratory-scale synthesis.[1] All work should be conducted by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Metoprolol

Step A: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • To a reaction vessel, add 49.6 kg of deionized water.

  • While maintaining the temperature below 30°C, slowly add 7.93 kg (0.125 kmol) of potassium hydroxide pellets and stir until fully dissolved.[1]

  • Add 20 kg (0.131 kmol) of 4-(2-Methoxyethyl)phenol to the reactor.

  • Render the atmosphere inert (e.g., with nitrogen) and stir for 20 minutes.

  • Over a period of 30 minutes, add 12.54 kg (0.135 kmol) of (R,S)-epichlorohydrin.

  • Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]

  • After reaction completion, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.

Step B: Synthesis of Metoprolol

  • Transfer the crude epoxide intermediate from Step A to a suitable pressure-rated reaction vessel.

  • Add a large excess of isopropylamine (can be used as the solvent) or 3-5 equivalents in a solvent like methanol.[1]

  • Heat the mixture. If no solvent is used, temperatures of 50-55°C are common.[6] If a solvent like isopropanol is used, the reaction may be run at reflux.[8]

  • Maintain the temperature for several hours until TLC or HPLC analysis indicates the consumption of the epoxide intermediate.

  • After cooling, remove the excess isopropylamine and solvent under reduced pressure.

  • The resulting crude metoprolol base can then be purified, for example, by dissolution in a suitable solvent and formation of a salt (e.g., tartrate or succinate) to facilitate purification by crystallization.[4]

Table 2: Comparison of Reaction Conditions for Metoprolol Synthesis

Parameter U.S. Pat. No. 5,082,969[6] U.S. Pat. No. 6,252,113[6] Improved Process[6]
Epoxidation Temp. 0-25°C 50-70°C 35±2°C
Epoxidation Time 15-20 hours 1 hour Not Specified
Amination Temp. 30°C 70±10°C (under pressure) 50-55°C

| Amination Solvent | Aqueous Isopropylamine | Isopropyl Alcohol or neat | Neat (No Solvent) |

Protocol 2: Synthesis of this compound (Reference Standard)
  • In a round-bottom flask, combine 37 g (0.5 mole) of glycidol and 35.4 g (0.6 mole) of isopropylamine.[9]

  • Stir the mixture at 25°C overnight.

  • Evaporate the excess isopropylamine under reduced pressure.

  • Distill the resulting residue under vacuum (e.g., b.p. 80° C at 0.1 mm Hg) to yield pure this compound.[9]

Chiral Synthesis Considerations

The therapeutic β-blocking activity of metoprolol resides almost exclusively in the (S)-enantiomer.[12] Therefore, the enantioselective synthesis of (S)-metoprolol is of high pharmaceutical importance to provide a product with a better therapeutic index and fewer side effects. Key strategies include:

  • Chiral Pool Synthesis: Using a chiral starting material, such as (R)-epichlorohydrin or (S)-3-chloro-1,2-propanediol, to introduce the desired stereochemistry.[13][14]

  • Kinetic Resolution: Employing enzymes, such as lipases, to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired (S)-enantiomer.[15][16]

Conclusion

In the synthesis of metoprolol, this compound holds a unique and critical position. While the direct nucleophile that forges the key carbon-nitrogen bond is isopropylamine , the structural analogue This compound is fundamentally linked to the process. Its role as a specified impurity and degradation product makes its monitoring and control essential for ensuring the safety, efficacy, and quality of the final drug product. A thorough understanding of its formation pathways, coupled with the ability to synthesize it as a reference standard, represents a mature and robust approach to pharmaceutical manufacturing. This knowledge is not merely academic but is a practical requirement for process validation, quality assurance, and adherence to global pharmacopoeial standards.

References

Spectroscopic data (NMR, IR, MS) for 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Isopropylamino-1,2-propanediol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 6452-57-9), a critical intermediate in the synthesis of beta-adrenergic receptor antagonists and a known process-related impurity in pharmaceuticals such as metoprolol.[1] For researchers, quality control analysts, and drug development professionals, accurate structural elucidation and purity assessment are paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles and practical application. The methodologies and interpretations presented herein are designed to serve as a robust reference for the unambiguous identification and characterization of this compound.

Introduction: Chemical Significance and Analytical Imperative

This compound, with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol , is an amino alcohol that serves as a fundamental building block in medicinal chemistry.[2][3][4] Its structure, featuring a propane-1,2-diol backbone and a secondary isopropylamino group, provides the necessary scaffold for synthesizing various pharmacologically active molecules.[1] Most notably, it is a precursor in the manufacturing of widely used beta-blockers.[1]

Given its role as both a synthetic precursor and a potential impurity, a thorough understanding of its spectroscopic signature is essential for regulatory compliance and ensuring the safety and efficacy of final drug products. This guide moves beyond a simple presentation of data, focusing instead on the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its behavior across different spectroscopic techniques. The key functional groups to consider are:

  • Hydroxyl Groups (-OH): Two hydroxyl groups (one primary, one secondary) lead to characteristic broad signals in IR and exchangeable protons in ¹H NMR.

  • Secondary Amine (-NH-): This group provides a distinct N-H stretch in the IR spectrum and an exchangeable proton in ¹H NMR. Its adjacent carbons and protons are significantly influenced by the nitrogen's electronegativity.

  • Isopropyl Group [-CH(CH₃)₂]: This moiety gives rise to a highly characteristic doublet and septet pattern in ¹H NMR, providing a clear diagnostic marker.

  • Aliphatic Backbone (C₃H₇): The three-carbon chain provides the framework, with each carbon and its attached protons having a unique electronic environment, resulting in distinct NMR signals.

A logical workflow for spectroscopic analysis begins with confirming the presence of these functional groups (IR), determining the molecular weight (MS), and finally assembling the precise connectivity through the detailed map provided by NMR.

G cluster_0 Spectroscopic Workflow IR Analysis IR Analysis MS Analysis MS Analysis IR Analysis->MS Analysis Functional Groups Confirmed NMR Analysis NMR Analysis MS Analysis->NMR Analysis Molecular Weight Confirmed Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation Connectivity Established Final Confirmation Final Confirmation Structural Elucidation->Final Confirmation

Caption: A logical workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is an invaluable first-pass technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by strong, broad absorptions in the high-wavenumber region due to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Interpretation of Key IR Absorption Bands

The IR spectra are consistent with the assigned structure.[5] The presence of hydroxyl and amino groups leads to characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3600 - 3200O-H and N-HStretchingVery broad, strong band due to extensive hydrogen bonding.
2970 - 2850C-H (sp³)StretchingStrong, sharp peaks.
1590 - 1490N-HBending (Scissoring)Moderate peak, can sometimes be broad.
1470 - 1430C-HBendingModerate intensity.
1150 - 1050C-OStretchingStrong, distinct peak characteristic of alcohols.

Expert Insight: The most telling feature is the broad envelope above 3200 cm⁻¹, which confirms the presence of exchangeable, hydrogen-bonded protons (O-H and N-H). Differentiating the N-H stretch from the O-H stretch can be challenging due to overlap, but the combination is a definitive marker for an amino alcohol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like this compound, Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS).[2][6]

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte, for instance, starting at 50°C and ramping to 250°C.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

Molecular Ion: The molecular formula C₆H₁₅NO₂ corresponds to a molecular weight of 133.19 g/mol .[2] The molecular ion peak (M⁺) at m/z = 133 may be weak or absent in EI-MS due to the molecule's instability. However, the protonated molecule [M+H]⁺ at m/z = 134 would be prominent in soft ionization techniques like Electrospray Ionization (ESI).

Key Fragmentation Pathways: The fragmentation is primarily driven by the nitrogen atom and the hydroxyl groups, which stabilize adjacent carbocations.

  • Alpha-Cleavage: The most favorable fragmentation is cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This leads to the formation of a stable iminium ion. The primary fragment is expected at m/z = 102 , resulting from the loss of a CH₂OH radical. An alternative α-cleavage can result in a fragment at m/z = 72 .

  • Loss of Isopropyl Group: Cleavage of the N-isopropyl bond can occur.

  • Loss of Water: Dehydration from the diol moiety can lead to a fragment at [M-18]⁺.

G mol C₆H₁₅NO₂ Molecular Ion (M⁺) m/z = 133 frag1 Loss of •CH₂OH C₅H₁₂NO⁺ m/z = 102 mol:f2->frag1 α-cleavage frag2 Loss of •C₂H₅O₂ C₄H₁₀N⁺ m/z = 72 mol:f2->frag2 α-cleavage frag3 Loss of H₂O C₆H₁₃N⁺ m/z = 115 mol:f2->frag3 Dehydration

Caption: Predicted major fragmentation pathways in EI-MS.

m/z ValueProposed Fragment IonSignificance
133[C₆H₁₅NO₂]⁺Molecular Ion (M⁺)
118[M - CH₃]⁺Loss of a methyl group
102 [M - CH₂OH]⁺Base Peak , characteristic α-cleavage
72 [CH₂=N⁺H-CH(CH₃)₂]Characteristic α-cleavage
58[CH(CH₃)₂-N⁺H₂]Isopropylamine fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, confirming the carbon skeleton and the precise arrangement of protons. For publication-quality data, experiments should be run in a deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The spectral width should be set from approximately -1 to 10 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral width should be set from approximately 0 to 100 ppm for this aliphatic compound.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

¹H NMR Spectral Interpretation (Predicted in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Partner(s)
-CH(OH)-~3.8 - 3.9m (multiplet)1H-CH₂(OH), -CH₂-N
-CH₂(OH)~3.5 - 3.7m (multiplet)2H-CH(OH)-
-CH₂-N-~2.6 - 2.8m (multiplet)2H-CH(OH)-, -NH-
-NH-CH(CH₃)₂~2.8 - 3.0septet1H-CH(CH₃ )₂
-NH-CH(CH₃ )₂~1.0 - 1.1d (doublet)6H-NH-CH (CH₃)₂
-OH, -NHVariable (broad)s (singlet)3H(exchanges with D₂O)

Expert Insight: The most diagnostic signals are the doublet at ~1.1 ppm (6H) and the corresponding septet at ~2.9 ppm (1H), which are a classic signature of an isopropyl group attached to an electronegative atom. The complex multiplets for the propanediol backbone protons arise from diastereotopicity and complex spin-spin coupling. Running a COSY experiment would be instrumental in confirming the H-H correlations.

¹³C NMR Spectral Interpretation (Predicted in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
-C H(OH)-~68 - 72
-C H₂(OH)~64 - 67
-C H₂-N-~52 - 56
-NH-C H(CH₃)₂~48 - 52
-NH-CH(C H₃)₂~22 - 24

Expert Insight: The number of signals (5) immediately confirms the molecular symmetry. The downfield signals (~64-72 ppm) are characteristic of carbons bonded to oxygen, while those in the ~48-56 ppm range are typical for carbons bonded to nitrogen. The upfield signal around 23 ppm is definitively assigned to the two equivalent methyl carbons of the isopropyl group.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. IR spectroscopy rapidly confirms the presence of the key hydroxyl and amino functional groups. Mass spectrometry validates the molecular weight and provides structural clues through predictable α-cleavage fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous confirmation of the molecular structure, from the characteristic isopropyl group signals to the distinct carbons of the propanediol backbone. The integrated data presented in this guide serves as a reliable and authoritative reference for researchers and analysts in the pharmaceutical industry, enabling confident identification and quality assessment of this important chemical entity.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Understanding the Criticality of 3-Isopropylamino-1,2-propanediol Characterization

In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of all components within a drug product is paramount. This includes not only the active pharmaceutical ingredient (API) but also any related substances, such as intermediates, impurities, and degradation products. This compound, a known process impurity and degradation product of the widely used beta-blocker metoprolol, represents a critical entity for such characterization. Its physicochemical properties, particularly its solubility and stability, directly impact the safety, efficacy, and shelf-life of the final drug product.

This technical guide provides a detailed exploration of the solubility and stability of this compound. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices and provides field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. The protocols and methodologies described herein are designed to be self-validating systems, grounded in authoritative regulatory guidelines.

Core Physicochemical Properties of this compound

This compound is a small, polar organic molecule characterized by a propanediol backbone with a secondary isopropylamine substituent. This structure imparts specific physicochemical properties that govern its behavior in various environments.

PropertyValue/DescriptionSource(s)
Chemical Name 3-(Isopropylamino)propane-1,2-diol[1]
Synonyms 1,2-Dihydroxy-3-isopropylaminopropane, Metoprolol EP Impurity N[1]
CAS Number 6452-57-9[1]
Molecular Formula C₆H₁₅NO₂[1]
Molecular Weight 133.19 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2][3]
Water Solubility Soluble[2][4]
Organic Solvent Solubility Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol[5]

The presence of two hydroxyl groups and a secondary amine makes the molecule capable of extensive hydrogen bonding, which is the primary driver for its notable water solubility.[2] The isopropyl group introduces a degree of lipophilicity, influencing its solubility in organic solvents.

Visualizing the Molecular Structure

To appreciate the functional groups that dictate its properties, the following diagram illustrates the structure of this compound.

Caption: Chemical structure of this compound.

Comprehensive Solubility Profile

A thorough understanding of a compound's solubility is fundamental for developing robust analytical methods, designing formulation strategies, and assessing its environmental fate. For this compound, its high polarity presents unique challenges and considerations.

Aqueous Solubility

Due to its diol and amine functionalities, this compound is readily soluble in water.[2] While specific quantitative data is not extensively published, its structural similarity to other small amino alcohols suggests high miscibility. The solubility is expected to be influenced by both pH and temperature.

pH-Dependent Solubility

The secondary amine group in this compound has a basic character, meaning its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.

  • In acidic to neutral pH: The amine group will be protonated (R-NH₂⁺-), forming a salt. This ionized form is highly polar and will exhibit maximum aqueous solubility.

  • In alkaline pH: As the pH increases above the pKa of the amine, it will exist predominantly in its neutral, un-ionized form (R-NH-). While still capable of hydrogen bonding via its hydroxyl groups, the overall polarity is reduced, which may lead to a decrease in aqueous solubility, although likely still significant.

The relationship between pH and the solubility of ionizable compounds like amino acids provides a strong theoretical basis for this behavior.[6][7][8][9]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited due to its high polarity. Published data indicates it is sparingly soluble in chloroform and DMSO, and slightly soluble in methanol.[5] This behavior is consistent with a molecule that has multiple hydrogen bond donors and acceptors.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6] The following protocol is adapted from established guidelines and is suitable for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., purified water, pH-adjusted buffers, methanol, ethanol, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

  • HPLC-CAD, LC-MS, or a suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.

    • Filter the aliquot through a syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Causality in Protocol Design: The use of an excess of the compound ensures that a saturated solution is achieved, representing the equilibrium solubility. Temperature control is critical as solubility is temperature-dependent. Centrifugation and filtration are essential to remove undissolved particles that would lead to an overestimation of solubility.

Visualizing the Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to settle excess solid C->D E Filter supernatant D->E F Dilute for analysis E->F G Quantify using a validated method F->G

Caption: Workflow for solubility determination by the shake-flask method.

Stability Profile and Degradation Pathways

Assessing the stability of a potential impurity is crucial for understanding its likelihood of formation and persistence in a drug product over time. Forced degradation studies are instrumental in elucidating potential degradation pathways and developing stability-indicating analytical methods.

Predicted Degradation Pathways

Based on the chemical structure of this compound and knowledge of related amino alcohols, several degradation pathways can be anticipated under stress conditions:

  • Oxidative Degradation: The secondary amine and the secondary hydroxyl group are susceptible to oxidation. Oxidative deamination can lead to the formation of a ketone and the release of isopropylamine.[10][11] Oxidation of the secondary alcohol could yield a ketone, while cleavage of the carbon-carbon bond between the hydroxyl groups is also possible under strong oxidizing conditions.

  • Thermal Degradation: At elevated temperatures, dehydration and other complex degradation reactions can occur. The specific pathways for amino alcohols can be intricate, potentially involving cyclization or fragmentation.[12][13]

  • Photodegradation: While this compound lacks a significant chromophore for direct photolysis, indirect photodegradation in the presence of photosensitizers can occur, often involving radical mechanisms that target the amine or alcohol functionalities.[14][15]

  • Hydrolytic Degradation: Due to the stability of the C-N and C-O single bonds, significant hydrolysis of this compound is not expected under neutral pH conditions. However, at extreme pH and elevated temperatures, some degradation may be possible, though likely to be slow. The hydrolysis of epoxides and aziridines to form amino alcohols is a common synthetic route, suggesting the reverse reaction is not thermodynamically favored under normal conditions.[16]

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound and to inform the development of a stability-indicating analytical method.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂) solution

  • Photostability chamber

  • Temperature-controlled ovens

  • Appropriate vials and glassware

  • Validated stability-indicating analytical method (e.g., HPLC-CAD, LC-MS)

Procedure:

  • Acid Hydrolysis:

    • Treat the compound solution with 0.1 M HCl.

    • Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • Withdraw samples at appropriate time points, neutralize, and analyze.

  • Base Hydrolysis:

    • Treat the compound solution with 0.1 M NaOH.

    • Store at an elevated temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation:

    • Treat the compound solution with 3% H₂O₂.

    • Store at room temperature for a defined period.

    • Withdraw samples and analyze.

  • Thermal Degradation:

    • Store the compound solution and solid material in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

    • Withdraw samples at defined intervals and analyze.

  • Photostability:

    • Expose the compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples after exposure.

  • Control Samples:

    • Store control samples (compound in the same solvent) protected from stress conditions (e.g., at 5 °C in the dark) and analyze alongside the stressed samples.

Data Analysis: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start This compound (Solution and Solid) Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photostability (Light/UV) Start->Photo Analysis Analyze by Stability- Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants & Determine Pathways Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Quantification

The polar and non-chromophoric nature of this compound necessitates the use of specialized analytical techniques for its accurate quantification.

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC is an ideal chromatographic technique for retaining and separating highly polar compounds that show little to no retention in reversed-phase HPLC.[17] Coupled with a Charged Aerosol Detector (CAD), which is a universal detector that does not require the analyte to have a chromophore, HILIC-CAD provides a powerful tool for the analysis of this compound.

Rationale: The HILIC stationary phase (e.g., unbonded silica or with polar functional groups) and a mobile phase with a high organic content create a hydrophilic environment that promotes the retention of polar analytes. CAD offers near-uniform response for non-volatile analytes, making it suitable for impurity quantification without the need for specific reference standards for each degradant.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI), is another highly effective technique for the analysis of this compound.[18][19] It offers high sensitivity and selectivity, and the mass-to-charge ratio information is invaluable for the identification of unknown degradation products.

Rationale: ESI is a soft ionization technique well-suited for polar molecules. Tandem mass spectrometry (MS/MS) can provide structural information for the characterization of degradants. The selectivity of MS allows for quantification even if chromatographic separation is incomplete.

Considerations for Method Development

When developing a stability-indicating method for this compound, the following should be considered:

  • Column Selection: For HILIC, amide or unbonded silica columns are good starting points. For LC-MS, various HILIC or mixed-mode columns can be explored.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and improve peak shape.

  • Detector Choice: If UV detection is attempted, derivatization may be necessary. However, universal detectors like CAD or MS are generally preferred.

Conclusion and Future Perspectives

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry. This guide has provided a framework for this characterization, grounded in established scientific principles and regulatory expectations.

The inherent properties of this compound—high polarity and lack of a strong chromophore—demand the use of advanced analytical techniques like HILIC-CAD and LC-MS. The provided protocols for solubility and stability studies offer a robust starting point for any laboratory tasked with the analysis of this compound.

Future work should focus on generating more extensive quantitative solubility data across a wider range of solvents and conditions. Furthermore, detailed structural elucidation of the degradation products formed under various stress conditions will provide a more complete picture of its stability profile. Such data will be invaluable for the continued development of safe and effective drug products.

References

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Chemical Identification

In the landscape of chemical research and pharmaceutical development, the unambiguous identification of a molecule is paramount. The compound 3-Isopropylamino-1,2-propanediol is a key chiral building block and a significant intermediate in the synthesis of various B-adrenergic receptor antagonists, most notably metoprolol, which is crucial for managing cardiovascular conditions.[1] Furthermore, its presence as a known impurity in metoprolol tartrate and succinate preparations underscores its importance in pharmaceutical analysis and quality control.[1][2][3] This guide provides an in-depth exploration of the various synonyms and identifiers for this compound, offering clarity and preventing the potential for costly errors stemming from nomenclatural confusion.

The Core Structure and Its Descriptors

The foundation of this molecule's identity lies in its structure: a propane-1,2-diol backbone with an isopropylamino group attached to the third carbon. This arrangement gives rise to several systematic and common names.

IUPAC and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature to eliminate ambiguity. The preferred IUPAC name for this compound is 3-(propan-2-ylamino)propane-1,2-diol .[1][4] Variations of this systematic naming include:

  • 3-[(1-Methylethyl)amino]-1,2-propanediol[5][6]

  • 1,2-Propanediol, 3-[(1-methylethyl)amino]-[5][6][7]

  • 3-(Isopropylamino)propane-1,2-diol[5][6][7][8][9]

These names all accurately describe the molecule's structure according to systematic chemical naming conventions.

Common and Trivial Names

In laboratory and commercial settings, shorter, more convenient names are often employed. Common synonyms for this compound include:

  • 1,2-Dihydroxy-3-isopropylaminopropane[1][4][5][6]

  • N-isopropyl-2-hydroxy-beta-alaninol[4]

The Significance of Chirality: (R)- and (S)-Enantiomers

This compound possesses a chiral center at the second carbon of the propanediol chain, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired therapeutic effect.[1] Consequently, it is crucial to distinguish between the racemic mixture and the individual enantiomers.

  • (R)-3-Isopropylamino-1,2-propanediol: Also referred to as the (+)- form.[10] Its IUPAC name is (2R)-3-(propan-2-ylamino)propane-1,2-diol.[10]

  • (S)-3-Isopropylamino-1,2-propanediol: Also referred to as the (-)- form.[11] Its IUPAC name is (2S)-3-(propan-2-ylamino)propane-1,2-diol.[11] This enantiomer is a versatile building block in the synthesis of bioactive molecules.[12]

Identification through CAS Registry Numbers

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, providing a reliable way to identify a compound without ambiguity.

Chemical EntityCAS Registry Number
This compound (racemic)6452-57-9[1][4][5]
(R)-3-Isopropylamino-1,2-propanediol97988-45-9[7][10][13]
(S)-3-Isopropylamino-1,2-propanediol90742-94-2[11][12]

Context in Pharmaceutical Development: Impurity Designation

In the context of pharmaceutical manufacturing, precise identification of impurities is a critical regulatory requirement. This compound is a known process impurity in the synthesis of metoprolol. As such, it has a specific designation in pharmacopeial monographs:

  • Metoprolol EP Impurity N [1][2][3][14]

  • Metoprolol tartrate EP impurity N [14]

  • Metoprolol Succinate EP Impurity N [14]

This designation is vital for quality control laboratories and regulatory submissions to ensure the purity and safety of the final drug product.

Visualizing the Nomenclature Landscape

The following diagram illustrates the relationships between the core chemical structure and its various synonyms and identifiers.

Synonyms_3_Isopropylamino_1_2_propanediol core This compound (Racemic Mixture) iupac_main 3-(propan-2-ylamino)propane-1,2-diol core->iupac_main IUPAC Name iupac_alt1 3-[(1-Methylethyl)amino]-1,2-propanediol core->iupac_alt1 Synonym iupac_alt2 1,2-Propanediol, 3-[(1-methylethyl)amino]- core->iupac_alt2 Synonym common_name1 1,2-Dihydroxy-3-isopropylaminopropane core->common_name1 Common Name common_name2 N-isopropyl-2-hydroxy-beta-alaninol core->common_name2 Synonym cas_racemic CAS: 6452-57-9 core->cas_racemic Identifier impurity Metoprolol EP Impurity N core->impurity Pharmaceutical Context enantiomers Enantiomers core->enantiomers r_enantiomer (R)-enantiomer (+)-form CAS: 97988-45-9 enantiomers->r_enantiomer s_enantiomer (S)-enantiomer (-)-form CAS: 90742-94-2 enantiomers->s_enantiomer

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Isopropylamino-1,2-propanediol from Glycidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

Beta-amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceutical agents.[1][2] Among these, 3-isopropylamino-1,2-propanediol is a particularly valuable synthetic intermediate. Its primary significance lies in its role as a key building block for a class of drugs known as β-blockers, which are indispensable in the management of cardiovascular diseases.[3][4] Prominent drugs such as Metoprolol and Propranolol are synthesized from precursors structurally related to this versatile amino diol.[5][6][7]

The synthesis of this compound via the nucleophilic ring-opening of glycidol with isopropylamine is a classic, atom-economical, and highly efficient transformation.[8][9] This application note provides a comprehensive, field-proven protocol for this synthesis. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offers insights into reaction control, and outlines the necessary safety and analytical validation procedures required for high-purity synthesis in a research or drug development setting.

The Chemistry: Mechanism of Epoxide Aminolysis

The core of this synthesis is the aminolysis of an epoxide—a well-established and reliable method for generating β-amino alcohols.[3][10][11] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Causality of the Reaction Path:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine acts as the nucleophile.

  • Regioselectivity: The epoxide ring of glycidol has two carbon atoms. The nucleophilic attack preferentially occurs at the terminal, sterically less hindered carbon atom. This high regioselectivity is a key advantage of this reaction, minimizing the formation of isomeric byproducts.[1][12]

  • Ring-Opening: The attack forces the strained three-membered epoxide ring to open, forming an alkoxide intermediate.

  • Proton Transfer: In the final step, a proton is transferred (typically from another amine molecule or during workup) to the alkoxide, yielding the final 1,2-propanediol product.

While this reaction can proceed without a catalyst, particularly with a reactive amine and polar solvents, various catalysts like Lewis acids or mineral acids can be employed to enhance the reaction rate, especially with less reactive amines.[2][10][12] However, for the direct reaction of glycidol with isopropylamine, a solvent-free or minimal solvent approach is highly effective.[9]

Workflow start Start setup 1. Assemble Reaction Flask in Fume Hood start->setup add_glycidol 2. Charge Glycidol (0.5 mol) setup->add_glycidol add_amine 3. Slowly Add Isopropylamine (0.6 mol) add_glycidol->add_amine react 4. Stir at 25°C for 18-24 hours add_amine->react rotovap 5. Work-up: Remove Excess Amine via Rotary Evaporation react->rotovap distill 6. Purify by Vacuum Distillation (80°C @ 0.1 mmHg) rotovap->distill product Pure 3-Isopropylamino- 1,2-propanediol distill->product

References

Enantioselective synthesis of (R)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (R)-3-Isopropylamino-1,2-propanediol

Abstract

(R)-3-Isopropylamino-1,2-propanediol is a critical chiral building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of widely prescribed β-adrenergic receptor antagonists, such as Metoprolol.[1][2] The stereochemistry of this molecule is paramount; the desired pharmacological activity is almost exclusively associated with a single enantiomer, necessitating highly selective and efficient synthetic routes.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary strategies for the enantioselective synthesis of this vital compound. We will explore methodologies rooted in the chiral pool, asymmetric catalysis, and kinetic resolution, offering not just step-by-step protocols but also the underlying scientific rationale to empower robust and reproducible execution.

Introduction: The Imperative of Chirality

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inactive or even harmful substance. (R)-3-Isopropylamino-1,2-propanediol exemplifies this principle. As a precursor to numerous beta-blockers, its specific (R)-configuration is essential for effective binding to beta-adrenergic receptors.[1][3] Consequently, developing synthetic pathways that produce this enantiomer with high purity (enantiomeric excess, or ee) is a significant goal in process chemistry and drug discovery.

This guide will detail three field-proven strategies to achieve this outcome:

  • Chiral Pool Synthesis: Utilizing a readily available, enantiopure starting material.

  • Asymmetric Catalysis: Creating the desired stereocenter from an achiral precursor using a chiral catalyst.

  • Kinetic Resolution: Separating a racemic mixture by exploiting the differential reaction rates of its enantiomers.

Strategic Overview of Synthetic Pathways

The selection of a synthetic strategy depends on factors such as the cost and availability of starting materials, scalability, and the desired level of enantiopurity. The following diagram provides a high-level comparison of the three primary approaches discussed herein.

G start Prochiral or Racemic Precursors chiral_pool Strategy 1: Chiral Pool Synthesis start->chiral_pool Uses pre-existing chirality asymmetric Strategy 2: Asymmetric Catalysis start->asymmetric Creates new stereocenter kinetic_res Strategy 3: Kinetic Resolution start->kinetic_res Separates existing enantiomers r_glycidol (R)-Glycidol (Enantiopure) allylic_alcohol Allylic Alcohol (Prochiral) rac_precursor Racemic Precursor (e.g., rac-Glycidol) product (R)-3-Isopropylamino- 1,2-propanediol r_glycidol->product Nucleophilic Ring-Opening allylic_alcohol->product 1. Asymmetric Epoxidation 2. Ring-Opening rac_precursor->product Selective reaction of one enantiomer G Ti_OiPr4 Ti(OiPr)₄ Catalyst Active Chiral Titanium-Tartrate Catalyst Ti_OiPr4->Catalyst Ligand Exchange DET Chiral DET Ligand DET->Catalyst Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Allyl_OH Allylic Alcohol Allyl_OH->Intermediate TBHP t-BuOOH (Oxidant) TBHP->Intermediate Coordination Epoxide Chiral Epoxide Product Intermediate->Epoxide Oxygen Transfer (Face Selective) Epoxide->Catalyst Product Release & Catalyst Regeneration

References

Introduction: The Stereochemical Imperative of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the chiral resolution of 3-Isopropylamino-1,2-propanediol, a critical intermediate in pharmaceutical synthesis. This document provides in-depth application notes and detailed protocols for key resolution techniques, designed for researchers, scientists, and drug development professionals.

This compound is a vital chiral building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate for the synthesis of various β-adrenergic receptor antagonists (beta-blockers), such as Metoprolol, which are essential for managing cardiovascular diseases like hypertension.[1] The molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-3-Isopropylamino-1,2-propanediol.[3]

Biological systems are inherently chiral, and as such, the physiological activity of these enantiomers can differ dramatically. Typically, only one enantiomer provides the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[1] This necessitates the production of enantiomerically pure active pharmaceutical ingredients (APIs). Consequently, the efficient separation of racemic this compound is a critical step in the manufacturing process of drugs like (S)-Metoprolol.

This guide details three primary methodologies for the chiral resolution of this compound:

  • Enzymatic Kinetic Resolution (EKR): Leveraging the stereoselectivity of enzymes for highly efficient separation.

  • Diastereomeric Salt Crystallization: A classical resolution technique based on the differential solubility of diastereomeric salts.

  • Chiral High-Performance Liquid Chromatography (HPLC): An analytical and preparative technique for direct separation of enantiomers.

Each section provides the theoretical foundation, practical considerations, and a detailed experimental protocol.

Section 1: Enzymatic Kinetic Resolution (EKR)

Expertise & Experience: The Rationale for Enzymatic Resolution

Enzymatic Kinetic Resolution (EKR) is a powerful technique that exploits the inherent stereospecificity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. For this compound, which contains both amine and hydroxyl functional groups, lipases are particularly effective. Lipases can catalyze the enantioselective acylation of the primary hydroxyl group.

The key principle is the difference in reaction rates (k_fast vs. k_slow) for the two enantiomers. The enzyme's active site, being chiral itself, accommodates one enantiomer more readily, leading to its rapid conversion into an acylated product. The other enantiomer remains largely unreacted. This process results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be easily separated due to their different chemical properties (e.g., polarity, solubility). A study on the resolution of a structurally similar building block for β-blockers demonstrated high enantioselectivity using Candida rugosa lipase, achieving a high enantiomeric excess of the product.[4]

Key Advantages:

  • High Enantioselectivity: Enzymes can often achieve enantiomeric excess (e.e.) values >95%.

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.

  • Environmental Sustainability: Utilizes biodegradable catalysts (enzymes) and often aqueous or solvent-free systems.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol describes the kinetic resolution of racemic this compound via transesterification using Candida antarctica lipase B (CALB), a commonly used and highly selective enzyme.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acylating Agent (Acyl Donor): Vinyl acetate or Isopropenyl acetate

  • Solvent: Toluene or Methyl tert-butyl ether (MTBE), anhydrous

  • Sodium bicarbonate (5% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of anhydrous toluene.

  • Addition of Acyl Donor: Add 1.1 equivalents of vinyl acetate to the solution. The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

  • Enzyme Addition: Add 1.0 g of immobilized CALB (Novozym® 435) to the mixture.

  • Reaction: Stir the suspension at a constant temperature of 40°C. Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours) and analyzing them by chiral HPLC to determine conversion and enantiomeric excess (e.e.) of both the substrate and the product. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both components.

  • Reaction Quench & Enzyme Removal: Once the desired conversion is reached (approx. 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to remove any acetic acid byproduct) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Separation: The resulting residue contains one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by standard column chromatography on silica gel, exploiting the polarity difference. Subsequent hydrolysis (e.g., with NaOH in methanol) of the ester will yield the other pure enantiomer.

Workflow Diagram: Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation racemate Racemic this compound mix1 Dissolve racemate->mix1 solvent Toluene solvent->mix1 acyl_donor Vinyl Acetate add_donor Add Acyl Donor acyl_donor->add_donor mix1->add_donor reaction Stir at 40°C (Monitor by Chiral HPLC) add_donor->reaction enzyme Immobilized Lipase (CALB) enzyme->reaction filter Filter to Remove Enzyme reaction->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry (Na2SO4) & Concentrate wash->dry separate Column Chromatography dry->separate products (R)-Acetate + (S)-Alcohol separate->products hydrolysis Hydrolysis of Acetate products->hydrolysis final_products Pure (R)- & (S)-Enantiomers hydrolysis->final_products

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Section 2: Diastereomeric Salt Crystallization

Expertise & Experience: The Rationale for Crystallization

Diastereomeric salt crystallization is a classical and industrially scalable method for resolving racemates of compounds containing an acidic or basic functional group.[5] Since this compound is basic (due to the secondary amine), it can react with a chiral acid to form a pair of diastereomeric salts.

(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent.[5] This difference is the key to their separation. By carefully selecting the chiral resolving agent and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the separated diastereomeric salt with a base will liberate the desired enantiomerically pure amine.

Key Advantages:

  • Scalability: The technique is well-established and can be implemented on a large industrial scale.

  • Cost-Effectiveness: Chiral resolving agents like tartaric acid or mandelic acid are often commercially available and relatively inexpensive.

  • High Purity: Multiple recrystallizations can lead to very high enantiomeric purity.

Experimental Protocol: Resolution using (R,R)-Tartaric Acid

This protocol is a representative procedure for diastereomeric salt crystallization. The optimal solvent, temperature, and stoichiometry must be determined empirically for the highest efficiency.

Materials:

  • Racemic this compound

  • Chiral Resolving Agent: (R,R)-(+)-Tartaric acid

  • Solvent: Methanol or a Methanol/Water mixture

  • Base: Sodium hydroxide (NaOH), 2M aqueous solution

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • pH indicator paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve 10.0 g of racemic this compound in 50 mL of warm methanol in a 250 mL Erlenmeyer flask.

  • Resolving Agent Addition: In a separate flask, dissolve a half equivalent (0.5 eq) of (R,R)-tartaric acid in a minimal amount of warm methanol. Using a half equivalent is a common strategy to maximize the yield of the less soluble salt.[6]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. The solution may become cloudy as the diastereomeric salts begin to form. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) or ice bath for several hours (or overnight) to promote complete crystallization. The rate of cooling is critical; slow cooling generally yields purer crystals.[6]

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Enantiomeric Purity Check: Dry the crystals and determine the diastereomeric and enantiomeric purity. This can be done by first liberating the amine (see step 6) and then analyzing it via chiral HPLC.

  • Liberation of the Free Amine: Dissolve the crystallized diastereomeric salt in a minimal amount of water. Add 2M NaOH solution dropwise while stirring until the solution becomes strongly basic (pH > 11).

  • Extraction: Extract the liberated free amine from the aqueous solution three times with 50 mL portions of dichloromethane.

  • Isolation of Pure Enantiomer: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield one of the enantiomerically enriched this compound.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 4 by concentrating the solvent, liberating the free amine with base, and extracting as described above.

Workflow Diagram: Diastereomeric Salt Crystallization

DSC_Workflow cluster_salt Salt Formation cluster_cryst Crystallization & Isolation cluster_liberation Enantiomer Liberation racemate Racemic Amine in Methanol mix Mix Solutions racemate->mix acid (R,R)-Tartaric Acid Solution acid->mix cool Slow Cooling (Room Temp -> 4°C) mix->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Salt Crystals filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor dissolve Dissolve Crystals in Water crystals->dissolve basify Add NaOH (pH > 11) dissolve->basify extract Extract with DCM basify->extract dry Dry & Concentrate extract->dry product Pure Enantiomer dry->product

Caption: Workflow for Diastereomeric Salt Crystallization.

Section 3: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The Rationale for Chiral Chromatography

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. The separation is achieved on a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself chiral. The enantiomers of the analyte interact differently with the CSP, forming transient, diastereomeric complexes with differing energies of formation. This leads to different retention times for the two enantiomers, allowing for their separation.

For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often highly effective.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. A method for the closely related 3-tert-butylamino-1,2-propanediol has been successfully developed using a Chiralpak AS stationary phase.[7]

Key Advantages:

  • Direct Separation: No derivatization of the analyte is required.

  • High Resolution: Capable of separating enantiomers with very high purity.

  • Versatility: Applicable for both analytical quantification (determining e.e.) and preparative-scale purification.

  • Method Development: A wide range of CSPs and mobile phases allows for extensive method optimization.

Protocol: Analytical Chiral HPLC Separation

This protocol provides a starting point for the analytical separation of this compound enantiomers to determine enantiomeric excess. For preparative scale, the column size, flow rate, and sample concentration would be increased accordingly.

Instrumentation & Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Column: e.g., Chiralpak® IA or IC (immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of racemic this compound (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Column Equilibration: Install the chiral column and equilibrate it with the mobile phase (e.g., n-Hexane/IPA/DEA 80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The small amount of amine additive (DEA) is crucial for obtaining good peak shape and preventing tailing by interacting with residual silanols on the silica support.

  • Sample Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as the analyte lacks a strong chromophore.[7][8]

  • Data Analysis: Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed. Identify the retention times for each.

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [ |A1 - A2| / (A1 + A2) ] × 100

Method Optimization:

  • Mobile Phase Composition: The ratio of n-Hexane to the alcohol modifier (IPA or Ethanol) is the most critical parameter for adjusting retention and resolution. Increasing the alcohol content will decrease retention times.

  • Additive: The type and concentration of the basic additive can significantly impact peak shape.

  • Temperature: Column temperature can affect selectivity; this should be controlled and can be varied (e.g., 20-40°C) to optimize separation.

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis mobile_phase Prepare Mobile Phase (Hexane/IPA/DEA) pump HPLC Pump mobile_phase->pump sample_prep Prepare Sample (1 mg/mL in Mobile Phase) injector Autosampler/Injector sample_prep->injector pump->injector column Chiral Column (CSP) injector->column detector UV or MS Detector column->detector chromatogram Obtain Chromatogram (Two Resolved Peaks) detector->chromatogram calculate Calculate Peak Areas & Enantiomeric Excess (e.e.) chromatogram->calculate

Caption: General workflow for the analysis of enantiomers by Chiral HPLC.

Data Summary and Method Comparison

TechniquePrincipleKey AdvantagesKey ConsiderationsTypical Purity
Enzymatic Kinetic Resolution Enzyme-catalyzed selective transformation of one enantiomer.High selectivity, mild conditions, green chemistry.Limited to ~50% theoretical yield for one enantiomer, requires enzyme screening.>95% e.e.
Diastereomeric Salt Crystallization Separation based on differential solubility of diastereomeric salts.Industrially scalable, cost-effective, high-purity achievable.Requires a suitable resolving agent, process optimization can be lengthy.>99% e.e. with recrystallization
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Direct separation, high resolution, analytical & preparative scale.High cost of CSPs and solvents for preparative scale, lower throughput.>99.9% e.e.

Conclusion

The chiral resolution of this compound is a critical task in pharmaceutical manufacturing. The choice of method depends on the desired scale, purity requirements, and economic considerations. Enzymatic kinetic resolution offers an elegant and green approach for moderate scales. Diastereomeric salt crystallization remains the workhorse for large-scale industrial production due to its robustness and cost-effectiveness. Chiral HPLC is indispensable for analytical quality control and is a valuable tool for producing high-purity standards and for preparative separations where other methods fail. A successful drug development program will often leverage chiral HPLC for analysis while employing either EKR or crystallization for bulk production of the required single enantiomer.

References

Gas Chromatography Purity Analysis of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note provides a comprehensive guide and detailed protocols for the determination of purity for 3-Isopropylamino-1,2-propanediol (CAS 6452-57-9) using Gas Chromatography (GC). This compound is a critical intermediate in the synthesis of various pharmaceuticals and is also a known impurity, for instance, Metoprolol EP Impurity N.[1][2][3] The accurate determination of its purity is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4][5] This document outlines two robust GC methodologies: a direct injection method using a specialized polar-modified column and a derivatization method for enhanced peak shape and resolution. It further details method validation parameters according to ICH Q2(R1) guidelines to ensure the trustworthiness and reliability of the results.[6]

Introduction: The Analytical Imperative

This compound is a key building block in organic synthesis. However, its primary significance in the pharmaceutical context often relates to its role as a process-related impurity in beta-blockers like Metoprolol and Propranolol.[1][4][7] Regulatory bodies mandate strict control over impurities, which can arise from the synthesis process, degradation, or storage.[3][5] Therefore, a validated, reliable analytical method for quantifying the purity of this intermediate is not just a quality control measure but a regulatory necessity.

Gas chromatography is an ideal technique for this analysis due to the semi-volatile nature of this compound. However, the presence of both hydroxyl (-OH) and secondary amine (-NH) functional groups presents a significant analytical challenge. These polar groups can engage in hydrogen bonding with the stationary phase of standard non-polar GC columns, leading to poor peak shape (tailing), low sensitivity, and reduced column lifetime.[8][9] This guide addresses these challenges directly by providing two tailored protocols.

Potential Impurities in Synthesis

The common synthesis route for this compound involves the reaction of glycidol with isopropylamine.[10] Potential impurities may therefore include:

  • Starting Materials: Unreacted glycidol and isopropylamine.

  • By-products: Compounds formed from side reactions, such as dimers or products of glycidol polymerization.

  • Related Substances: Other amino alcohols or diols formed from impurities in the starting materials.

  • Degradation Products: Compounds formed during storage or processing.

The analytical method must be specific enough to separate the main component from all potential impurities.

Method Selection: A Logic-Driven Approach

Choosing the correct analytical approach is critical. The decision between a direct injection method and a derivatization method depends on the available instrumentation and the required sensitivity and peak symmetry.

Method_Selection Start Start: Purity Analysis of This compound CheckColumn Is a specialized amine-specific or wax-based capillary column available? Start->CheckColumn DirectMethod Protocol 1: Direct Injection Method CheckColumn->DirectMethod Yes RecommendDeriv Peak shape is likely poor. Derivatization is recommended for improved chromatography. CheckColumn->RecommendDeriv No CheckPerformance Does the direct method meet system suitability? (e.g., Tailing Factor < 2.0) DirectMethod->CheckPerformance DerivMethod Protocol 2: Derivatization Method (TFAA) CheckPerformance->DerivMethod No Proceed Proceed with analysis and validation. CheckPerformance->Proceed Yes RecommendDeriv->DerivMethod Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Prep_Standards Prepare Stock Solutions (API & Impurities) Spike_Samples Spike Placebo/Sample with Impurities Prep_Standards->Spike_Samples Specificity Specificity/ Selectivity Spike_Samples->Specificity Linearity Linearity & Range Spike_Samples->Linearity Accuracy Accuracy (Recovery) Spike_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Spike_Samples->Precision LOD_LOQ LOD & LOQ Spike_Samples->LOD_LOQ Robustness Robustness Spike_Samples->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

References

Application of 3-Isopropylamino-1,2-propanediol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Propanolamine Scaffold

In the landscape of medicinal chemistry, the aryloxypropanolamine scaffold is a privileged structure, forming the backbone of one of the most impactful classes of cardiovascular drugs: the beta-adrenergic receptor antagonists, or beta-blockers. At the heart of this scaffold lies 3-Isopropylamino-1,2-propanediol, a versatile and critical chemical intermediate. Its unique bifunctional nature, possessing both a secondary amine and a diol, provides a flexible platform for the synthesis of a wide array of pharmacologically active molecules.[1]

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodologies. We will delve into its synthesis, its pivotal role in the construction of beta-blockers like propranolol, the critical aspect of stereochemistry in its application, and its significance as an analytical reference standard in pharmaceutical quality control.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[2]
Molar Mass 133.19 g/mol [2]
CAS Number 6452-57-9[2]
IUPAC Name 3-(propan-2-ylamino)propane-1,2-diol[2]
Appearance Colorless to pale yellow liquid-
Solubility Soluble in water-
Boiling Point 80°C @ 0.1 mm Hg[3]

The Core Synthesis: Accessing the Building Block

The most common and straightforward synthesis of this compound involves the nucleophilic ring-opening of a simple epoxide, glycidol, with isopropylamine. This reaction is efficient and provides direct access to the target molecule.

Protocol 1: Synthesis of Racemic this compound

This protocol details the synthesis via the ring-opening of glycidol.

Workflow Diagram:

G A Glycidol C Reaction Vessel (Stirred at 25°C overnight) A->C B Isopropylamine B->C D Reaction Mixture C->D E Vacuum Evaporation D->E Remove excess isopropylamine F Crude Product E->F G Distillation (80°C / 0.1 mm Hg) F->G H Purified this compound G->H

Caption: Synthesis of this compound.

Materials:

  • Glycidol (37 g, 0.5 mole)

  • Isopropylamine (35.4 g, 0.6 mole)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine glycidol (37 g) and isopropylamine (35.4 g) in a suitable round-bottom flask.[3]

  • Stir the mixture at 25°C overnight.[3]

  • After the reaction is complete, remove the excess isopropylamine using a rotary evaporator under reduced pressure.[3]

  • Purify the resulting residue by vacuum distillation to yield the final product.[3]

  • Collect the fraction boiling at 80°C/0.1 mm Hg.[3]

  • The expected yield is approximately 53 g. Characterize the product using NMR and IR spectroscopy to confirm its structure.[3]

Application in Beta-Blocker Synthesis: The Case of Propranolol

The primary application of this compound is as a key synthon for beta-blockers. The synthesis of propranolol, a non-selective beta-blocker, serves as an excellent example. The overall strategy involves the preparation of a glycidyl ether intermediate from 1-naphthol, followed by a ring-opening reaction with isopropylamine. This latter step introduces the characteristic isopropylamino propanol side chain.

Protocol 2: Synthesis of (±)-Propranolol

This protocol outlines a two-step synthesis of racemic propranolol.

Workflow Diagram:

G cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Amination A 1-Naphthol D Reaction at RT A->D B Epichlorohydrin B->D C KOH / DMSO C->D E 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl Ether Intermediate) D->E F Glycidyl Ether Intermediate H Reflux F->H G Isopropylamine (excess) G->H I Crude (±)-Propranolol H->I J Recrystallization I->J K Pure (±)-Propranolol J->K

Caption: Two-step synthesis of racemic propranolol.

Step 1: Preparation of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane [4]

  • Add powdered potassium hydroxide (KOH, 5 g) to a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.

  • Continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

  • Wash the combined organic layers with aqueous sodium hydroxide solution and then with water.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the glycidyl ether.

Step 2: Synthesis of (±)-Propranolol [5]

  • Dissolve the glycidyl ether (2 g, 10 mmol) in excess isopropylamine (20 ml) and water (1 ml).

  • Stir and heat the solution to reflux for 1 hour.

  • Remove the solvent under reduced pressure to yield crude (±)-propranolol.

  • Purify the crude product by recrystallization from hexane.

The Critical Role of Stereochemistry

The pharmacological activity of many beta-blockers resides predominantly in a single enantiomer. For propranolol, the (S)-(-)-enantiomer is approximately 98-100 times more potent than its (R)-(+)-counterpart.[4][5] This highlights the necessity of developing asymmetric syntheses to produce enantiomerically pure drugs.

Protocol 3: Asymmetric Synthesis of (S)-(-)-Propranolol via Kinetic Resolution

This protocol employs a kinetic resolution of the racemic glycidyl ether intermediate, allowing for the enantioselective synthesis of (S)-propranolol.

Workflow Diagram:

G A Racemic Glycidyl Ether D Reaction Vessel (Stirred at ambient temp for 24h) A->D B Chiral Catalyst: Zn(NO₃)₂ / L-(+)-Tartaric Acid B->D C Isopropylamine C->D E Reaction Mixture containing (S)-Propranolol and unreacted (R)-Glycidyl Ether D->E F Work-up: Filtration, NaOH treatment, Extraction E->F G Crude (S)-(-)-Propranolol F->G

Caption: Asymmetric synthesis of (S)-Propranolol.

Materials:

  • 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (racemic, 1.6 g, 8 mmol)

  • L-(+)-Tartaric acid (1.2 g, 8 mmol)

  • Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol)

  • Isopropylamine (1.2 ml, 16 mmol)

  • DMSO (20 ml)

  • Dichloromethane

  • 10% aqueous Sodium Hydroxide

Procedure: [4]

  • In a flask, stir a solution of racemic glycidyl-α-naphthyl ether (1.6 g), L-(+)-tartaric acid (1.2 g), and Zn(NO₃)₂·6H₂O (2.37 g) in DMSO (20 ml) for 15 minutes.[4]

  • Add isopropylamine (1.2 ml) and stir the mixture at ambient temperature for 24 hours.[4]

  • Cool the reaction mixture and filter it.

  • Wash the collected solid with dichloromethane.

  • Treat the solid with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).[4]

  • Combine the organic layers, wash with water (5 x 50 ml), and dry over sodium sulfate.[4]

  • Remove the solvent under reduced pressure to obtain crude (S)-(-)-propranolol. The product can be further purified if necessary.

Mechanism of Action: Targeting the Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine.[6]

Signaling Pathway Diagram:

G cluster_0 cluster_1 cluster_2 Catecholamine Catecholamine (Epinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Binds & Activates Propranolol Propranolol (Beta-Blocker) Propranolol->BetaReceptor Binds & Blocks G_Protein G Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

In cardiac tissue, the predominant receptor is the β1-subtype. Stimulation of these receptors leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[7] This cascade results in increased heart rate (chronotropy) and contractility (inotropy). By blocking this pathway, beta-blockers like propranolol reduce myocardial oxygen demand, making them effective in treating conditions like angina and hypertension.[8]

Role in Pharmaceutical Quality Control

Beyond its role as a synthetic intermediate, this compound is also a known degradation product and specified impurity of beta-blockers such as metoprolol (designated as Metoprolol EP Impurity N).[9] Its presence in the final drug product must be carefully monitored to ensure safety and efficacy.

Protocol 4: Quantification of this compound Impurity by HILIC-CAD

This protocol provides a method for the quantitative analysis of this compound in metoprolol drug products using Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). This technique is ideal as the impurity is polar and lacks a UV chromophore, making it difficult to detect with traditional methods.[9]

Analytical Workflow:

G A Metoprolol Drug Product Sample B Sample Preparation (Dissolution in appropriate solvent) A->B C Prepared Sample B->C D HILIC-CAD System C->D E Chromatographic Separation (Halo Penta HILIC Column) D->E Injection F Elution E->F G Charged Aerosol Detection F->G H Data Acquisition & Analysis G->H I Quantification of Impurity N H->I

Caption: HILIC-CAD analysis of Impurity N.

Instrumentation and Conditions: [9][10]

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Detector: Charged Aerosol Detector (CAD)

  • Column: Halo Penta HILIC (150 mm × 4.6 mm, 5 µm)[9][10]

  • Mobile Phase: 85% Acetonitrile and 15% Ammonium Formate Buffer (100 mM, pH 3.2)[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the metoprolol drug substance or crushed tablets in the mobile phase to achieve a known concentration.

  • Chromatography: Equilibrate the HILIC column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions and the sample solution into the chromatograph.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of the impurity in the sample using the calibration curve generated from the standard solutions.

  • The method should be validated for specificity, linearity, accuracy, and precision according to USP guidelines.[9]

Conclusion

This compound is more than just a simple chemical. It is a cornerstone of cardiovascular pharmacology, enabling the synthesis of life-saving beta-blocker medications. Its utility spans from being a fundamental building block in complex organic syntheses to a critical reference standard in ensuring the purity and safety of pharmaceutical products. The protocols and insights provided in this guide underscore the compound's significance and offer a practical framework for its application in a research and development setting. A thorough understanding of its synthesis, stereochemistry, and analytical behavior is indispensable for any scientist working in the field of medicinal chemistry.

References

Protocol for the Selective N-acylation of 3-Isopropylamino-1,2-propanediol: A Key Step in Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The N-acylation of 3-isopropylamino-1,2-propanediol is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of various beta-blockers.[1] These drugs are essential for managing cardiovascular diseases by blocking beta-adrenergic substances like epinephrine.[2] This document provides a detailed protocol for the selective N-acylation of the secondary amine in this compound, focusing on the mechanistic principles, a step-by-step experimental guide, and troubleshooting strategies to ensure high yield and purity of the desired N-acyl derivative.

Introduction and Significance

This compound is a chiral amino alcohol that serves as a fundamental building block for a class of pharmaceuticals known as beta-blockers (β-blockers).[3][4] The synthesis of many beta-blockers, such as Metoprolol and Propranolol, involves the modification of this core structure.[5][6] N-acylation, the process of adding an acyl group (R-C=O) to an amine, is a widely researched reaction that forms a stable amide bond.[7][8] This functionalization is pivotal for modulating the pharmacological properties of the final drug molecule.

The primary challenge in this synthesis is achieving chemoselectivity. The starting material contains three functional groups: a secondary amine and two hydroxyl (alcohol) groups (primary and secondary). The amine is generally more nucleophilic than the alcohols, allowing for selective N-acylation over O-acylation under controlled conditions.[9][10] This protocol is designed to favor the formation of the N-acyl product by carefully selecting reagents and reaction parameters.

The Chemistry of Selective N-Acylation

The N-acylation of a secondary amine with a reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, proceeds via a nucleophilic acyl substitution mechanism.[11] This is a robust and widely used method for amide bond formation.[12]

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the secondary amine attacking the electrophilic carbonyl carbon of the acylating agent.[11][13]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[13]

  • Elimination of the Leaving Group: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the leaving group (e.g., a chloride ion if using an acyl chloride).[13]

  • Deprotonation: An acid byproduct (e.g., HCl) is formed. A mild base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize this acid.[14] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This inherent property prevents further acylation, ensuring the reaction stops cleanly after the formation of the amide.[11]

N-Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine R₂NH Tetrahedral_Intermediate        R'|⁻O-C-Cl|⁺NHR₂     Amine->Tetrahedral_Intermediate Attacks Carbonyl Carbon Acyl_Chloride R'-COCl Acyl_Chloride->Tetrahedral_Intermediate Intermediate_2        R'|⁻O-C-Cl|⁺NHR₂     Amide_Product R'-CONR₂ Intermediate_2->Amide_Product Reforms C=O, expels Cl⁻ Base Base (e.g., Et₃N) Intermediate_2->Base Proton transfer Byproducts Base-H⁺ + Cl⁻ Base->Byproducts Experimental_Workflow A 1. Reagent Preparation (Dissolve starting material & base in DCM) B 2. Reaction Setup (Cool to 0°C under inert atmosphere) A->B C 3. Acylation Reaction (Slow, dropwise addition of acyl chloride) B->C D 4. Reaction Monitoring (TLC analysis until completion) C->D E 5. Aqueous Work-up (Quench, wash with NaHCO₃ and brine) D->E F 6. Isolation (Dry organic layer and concentrate) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, IR, Mass Spectrometry) G->H

References

Application Notes and Protocols for Etherification Reactions Involving 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Isopropylamino-1,2-propanediol in Medicinal Chemistry

This compound is a pivotal building block in contemporary pharmaceutical synthesis.[1][2][3][4][5] Its structural motif, featuring a secondary amine and a vicinal diol, is the cornerstone of the pharmacophore for a major class of cardiovascular drugs known as beta-blockers.[6][7] These drugs, including widely prescribed medications like Metoprolol, Propranolol, and Pindolol, function by antagonizing beta-adrenergic receptors, thereby modulating cardiac function.[6][7] The etherification of the primary hydroxyl group of this compound with various aromatic systems is the key synthetic transformation that imparts target specificity and therapeutic efficacy to these molecules.[8][9]

This guide provides a comprehensive overview of the chemical principles, reaction mechanisms, and detailed protocols for the etherification of this compound. It is designed to equip researchers with the foundational knowledge and practical insights required to successfully synthesize novel aryloxypropanolamine derivatives for drug discovery and development.

Chemical Principles and Mechanistic Insights

The most prevalent and versatile method for the etherification of this compound is the Williamson Ether Synthesis .[10][11][12][13][14] This venerable reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide.[12][13] In the context of our topic, the reaction proceeds via the deprotonation of one of the hydroxyl groups of this compound to form an alkoxide, which then attacks an electrophilic aromatic partner.

Regioselectivity: A Critical Consideration

A key challenge in the etherification of this compound is achieving regioselectivity. The molecule possesses both a primary and a secondary hydroxyl group. The primary hydroxyl group is sterically less hindered and its corresponding alkoxide is generally more nucleophilic, making it the preferred site of etherification under most conditions. However, reaction conditions can be tuned to influence this selectivity.

The Reaction Mechanism

The Williamson ether synthesis with this compound can be dissected into two fundamental steps:

  • Deprotonation: A suitable base is used to deprotonate one of the hydroxyl groups of the diol, forming a more nucleophilic alkoxide. The choice of base is critical to avoid unwanted side reactions.

  • Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic aromatic substrate, displacing a leaving group (typically a halide) to form the desired ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Diol This compound Alkoxide Alkoxide Intermediate Diol->Alkoxide + Base Base Base (e.g., NaH) Aromatic_Halide Aromatic Electrophile (Ar-X) Ether Aryloxypropanolamine Ether Alkoxide->Ether + Aromatic Electrophile

Figure 1: General workflow of the Williamson Ether Synthesis for producing aryloxypropanolamine ethers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the etherification of this compound with a generic aromatic halide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Williamson Ether Synthesis

This protocol is suitable for reactive aromatic halides and aims for etherification at the primary hydroxyl group.

Materials:

  • This compound

  • Aromatic halide (e.g., 4-methoxybenzyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the diol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of Electrophile: Dissolve the aromatic halide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Phase-Transfer Catalysis for Etherification

This protocol offers a milder alternative to strong bases like NaH and can be advantageous for sensitive substrates.

Materials:

  • This compound

  • Aromatic halide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic halide (1.1 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.

  • Addition of Base: Add a 50% aqueous solution of potassium hydroxide.

  • Reaction: Heat the biphasic mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the product by column chromatography.

Data Presentation and Comparison

The choice of reaction conditions can significantly impact the yield and purity of the desired ether. The following table summarizes typical outcomes for the etherification of this compound with a model aromatic halide.

Protocol Base Solvent Temperature (°C) Typical Yield (%) Purity (%)
1 NaHDMF0 to RT75-85>95
2 KOHToluene/H₂O60-8060-75>90

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Assemble Reagents: - this compound - Aromatic Halide - Base & Solvent Start->Reagents Setup Set up Reaction Apparatus (Flame-dried glassware, N2 atmosphere) Reagents->Setup Dissolve Dissolve Diol in Anhydrous Solvent Setup->Dissolve Deprotonate Add Base for Deprotonation Dissolve->Deprotonate Add_Electrophile Add Aromatic Halide Deprotonate->Add_Electrophile Monitor Monitor Reaction by TLC Add_Electrophile->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Final Product Purify->End

Figure 2: A generalized experimental workflow for the etherification of this compound.

Conclusion and Future Perspectives

The etherification of this compound is a cornerstone reaction in the synthesis of a multitude of beta-blocker pharmaceuticals. A thorough understanding of the Williamson ether synthesis, coupled with careful consideration of regioselectivity and reaction conditions, is paramount for achieving high yields and purity. The protocols outlined in this guide provide a robust starting point for researchers in the field. Future advancements may focus on developing more environmentally benign and catalytic approaches to this important transformation, further enhancing the efficiency and sustainability of beta-blocker production.[15][16]

References

The Versatility of 3-Isopropylamino-1,2-propanediol: A Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular architectures. 3-Isopropylamino-1,2-propanediol, a chiral amino alcohol, has emerged as a highly versatile and valuable building block, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a primary/secondary amine, a primary and a secondary hydroxyl group, and a stereocenter, offers a rich tapestry of reactive sites for a diverse array of chemical transformations.[1][2]

This guide provides an in-depth exploration of this compound as a precursor for novel compounds. Moving beyond its well-established role in the synthesis of classical beta-blockers, we will delve into detailed protocols for the creation of other important structural motifs, including oxazolidinones and chiral auxiliaries. The causality behind experimental choices will be elucidated, and robust protocols will be presented to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule.

Physicochemical Properties and Stereochemical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 6452-57-9[1][2]
Molecular Formula C₆H₁₅NO₂[1][2]
Molecular Weight 133.19 g/mol [2]
Appearance Colorless to pale yellow viscous liquid[1]
Boiling Point 80 °C at 0.1 mmHg[3]
Solubility Soluble in water[1]

The presence of a chiral center at the C2 position of the propane backbone means that this compound exists as two enantiomers: (R)- and (S)-3-Isopropylamino-1,2-propanediol. This stereoisomerism is of paramount importance in drug development, as the biological activity of a chiral molecule often resides in a single enantiomer. The ability to utilize the enantiomerically pure forms of this building block is therefore a key advantage in asymmetric synthesis.

Core Synthesis of the Building Block: this compound

The most common and straightforward synthesis of racemic this compound involves the nucleophilic ring-opening of an epoxide with isopropylamine.[4]

Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis from glycidol and isopropylamine.

Materials:

  • Glycidol (37 g, 0.5 mole)

  • Isopropylamine (35.4 g, 0.6 mole)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine glycidol and isopropylamine in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at 25 °C overnight. The reaction is typically exothermic, so initial cooling may be necessary for large-scale reactions.

  • After the reaction is complete (monitored by TLC or GC), evaporate the excess isopropylamine in vacuo using a rotary evaporator.

  • Distill the resulting residue under reduced pressure (b.p. 80 °C/0.1 mm Hg) to yield pure this compound.[3]

Expected Yield: Approximately 53 g.

Causality of Experimental Choices:

  • An excess of isopropylamine is used to ensure the complete consumption of the glycidol and to minimize the formation of byproducts from the reaction of the product with the starting epoxide.

  • The reaction is stirred overnight at room temperature to ensure it proceeds to completion without the need for heating, which could lead to side reactions.

  • Vacuum distillation is employed for purification because the product has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition.

Application in the Synthesis of Novel Aryloxypropanolamines (Beta-Blocker Analogs)

The most prominent application of this compound is in the synthesis of aryloxypropanolamines, a class of compounds famous for their beta-adrenergic blocking activity. The general synthetic strategy involves the reaction of a phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with this compound is not the direct route. Instead, the aryloxypropanolamine structure is typically built by reacting a substituted phenol with epichlorohydrin to form a glycidyl ether, which is then opened by isopropylamine. However, for the purpose of demonstrating the use of our title building block to create novel derivatives, one can envision a pathway where the diol functionality is further manipulated after the core structure is formed.

A more direct application involves using the chiral versions of 3-amino-1,2-propanediol derivatives to synthesize enantiomerically pure beta-blockers. For instance, the synthesis of (S)-Metoprolol can be achieved using (R)-3-chloro-1,2-propanediol, which is then reacted with isopropylamine to form (S)-3-isopropylamino-1,2-propanediol in situ.

G cluster_0 Synthesis of Aryloxypropanolamine Core Phenol Phenol Epichlorohydrin Epichlorohydrin Glycidyl_Ether Aryl Glycidyl Ether Isopropylamine Isopropylamine Aryloxypropanolamine Novel Aryloxypropanolamine

Protocol 2: Synthesis of a Novel Aryloxypropanolamine Derivative

This protocol outlines the synthesis of a generic aryloxypropanolamine, illustrating the key chemical transformations.

Materials:

  • Substituted Phenol (1 eq)

  • Epichlorohydrin (1.5 eq)

  • Sodium hydroxide (1.1 eq)

  • Isopropylamine (2 eq)

  • Solvent (e.g., Ethanol or Isopropanol)

  • Standard laboratory glassware for reaction, extraction, and purification.

Procedure:

Step 1: Synthesis of the Aryl Glycidyl Ether

  • Dissolve the substituted phenol in a suitable solvent in a round-bottom flask.

  • Add a solution of sodium hydroxide and stir.

  • Add epichlorohydrin dropwise at room temperature and then heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aryl glycidyl ether.

Step 2: Synthesis of the Aryloxypropanolamine

  • Dissolve the crude aryl glycidyl ether in a solvent such as ethanol.

  • Add isopropylamine and heat the mixture in a sealed tube or under reflux for several hours.

  • After completion of the reaction, cool the mixture and remove the solvent and excess isopropylamine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Causality of Experimental Choices:

  • The use of a base (NaOH) in the first step is to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the epichlorohydrin.

  • The second step is a nucleophilic ring-opening of the epoxide by isopropylamine. The reaction is typically carried out at elevated temperatures to increase the reaction rate.

  • Purification by chromatography is effective for separating the desired product from unreacted starting materials and byproducts. Crystallization is an excellent method for obtaining highly pure solid products.[5]

Application in the Synthesis of Oxazolidinones

The 1,2-aminoalcohol functionality of this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic compounds, such as oxazolidinones. These heterocycles are important structural motifs in many biologically active compounds, including antibiotics. The synthesis typically involves the reaction of the amino alcohol with a carbonyl equivalent, such as phosgene or a phosgene derivative.[6]

G cluster_1 Synthesis of an Oxazolidinone Amino_Diol 3-Isopropylamino- 1,2-propanediol Carbonyl_Source Phosgene Equivalent (e.g., Triphosgene) Oxazolidinone Substituted Oxazolidinone

Protocol 3: Synthesis of an N-Isopropyloxazolidinone Derivative

This protocol provides a general procedure for the cyclization of this compound to form an oxazolidinone.

Materials:

  • This compound (1 eq)

  • Triphosgene (0.4 eq) or Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Triethylamine or another non-nucleophilic base (2.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Dissolve this compound and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous dichloromethane to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxazolidinone.

Causality of Experimental Choices:

  • Triphosgene is a safer, solid alternative to gaseous phosgene for introducing the carbonyl group. (Boc)₂O can also be used as a carbonyl source in the presence of a suitable catalyst.

  • An inert atmosphere is necessary to prevent the reaction of triphosgene with moisture.

  • The reaction is performed at low temperature initially to control the exothermic reaction between the amine and the phosgene equivalent.

  • The use of a base is crucial to neutralize the HCl generated during the reaction.

  • An aqueous workup is performed to remove the base and any water-soluble byproducts.

Purification and Characterization of Synthesized Compounds

The successful synthesis of novel compounds is contingent upon their effective purification and thorough characterization.

Purification Techniques
  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or mixture of solvents). It is particularly useful for purifying crude reaction mixtures.[7]

  • Crystallization: For solid compounds, crystallization is an excellent method for achieving high purity. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution.[5] The choice of solvent is critical and often requires some experimentation.

  • Acid-Base Extraction: For compounds with acidic or basic functional groups, such as the aryloxypropanolamines, acid-base extraction is a powerful purification technique. The compound can be selectively moved between an aqueous and an organic phase by adjusting the pH, thereby separating it from neutral impurities.[8]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule.

  • Melting Point: A sharp melting point is an indicator of the purity of a solid compound.

Conclusion and Future Outlook

This compound is a multifaceted building block with significant potential for the synthesis of a wide range of novel compounds. Its utility extends far beyond the traditional synthesis of beta-blockers, offering access to important heterocyclic scaffolds and chiral molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore new synthetic avenues and to design and create innovative molecules with diverse applications in medicine and materials science. As the demand for enantiomerically pure and structurally complex organic molecules continues to grow, the importance of versatile chiral building blocks like this compound is set to increase, paving the way for future discoveries and advancements in chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Isopropylamino-1,2-propanediol (CAS: 6452-57-9). This compound is a critical building block for various pharmaceuticals, notably as a precursor or a known impurity in the manufacturing of beta-blockers like Metoprolol.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions.

Section 1: Overview of Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of a three-carbon epoxide by isopropylamine.[3] The two principal starting materials for this transformation are Glycidol and Epichlorohydrin. Understanding these pathways is fundamental to diagnosing and preventing side reactions.

Synthetic_Pathways cluster_A Route A: Glycidol Pathway cluster_B Route B: Epichlorohydrin Pathway Glycidol Glycidol Product_A This compound Glycidol->Product_A IPA_A Isopropylamine IPA_A->Glycidol Nucleophilic Attack Epichlorohydrin Epichlorohydrin Intermediate 1-Chloro-3-(isopropylamino) -2-propanol Epichlorohydrin->Intermediate Product_B This compound Intermediate->Product_B Ring Closure & Hydrolysis IPA_B Isopropylamine IPA_B->Epichlorohydrin Nucleophilic Attack Hydrolysis Hydrolysis (e.g., NaOH) Hydrolysis->Intermediate

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected, and a viscous, insoluble residue is present.

Probable Cause: Polymerization of Glycidol.

Explanation: Glycidol is inherently unstable and can self-polymerize through the nucleophilic attack of its own hydroxyl group on the epoxide of another molecule.[4] This process is autocatalytic and can accelerate during storage or under reaction conditions, leading to the formation of polyglycidol. This side reaction consumes the starting material and complicates purification.

Solutions:

  • Use Freshly Distilled Glycidol: Ensure the purity of your starting material. Stored glycidol can already contain oligomers.

  • Control Temperature: The reaction of glycidol with isopropylamine is exothermic. Maintain a low to moderate temperature (e.g., 25-40°C) to disfavor the competing polymerization pathway.[5]

  • Use a Solvent: While the reaction can be run neat, dissolving glycidol in a non-nucleophilic solvent like toluene or certain chlorohydrocarbons can reduce its effective concentration and suppress polymerization.[4]

Q2: I've isolated my product, but NMR and Mass Spec data show a significant impurity with approximately double the mass of the desired product.

Probable Cause: Formation of a Di-addition Adduct.

Explanation: The target compound, this compound, contains a secondary amine. This amine is also nucleophilic and can compete with the primary amine (isopropylamine) to attack the epoxide ring of the starting material (glycidol or its chlorinated precursor). This results in the formation of a tertiary amine, 1,1'-[(1-Methylethyl)imino]bis(propane-2,3-diol) or a related structure.

Solutions:

  • Stoichiometric Control: Use a molar excess of isopropylamine (e.g., 1.2 to 2 equivalents).[5][6] This increases the probability that the epoxide will react with the more abundant primary amine rather than the product.

  • Controlled Addition: Add the glycidol or epichlorohydrin slowly to a solution of isopropylamine. This maintains a high concentration of the primary amine relative to the epoxide and the product throughout the reaction.

  • Purification: This high molecular weight impurity can typically be separated from the desired product by vacuum distillation or column chromatography.

Side_Reactions Glycidol Glycidol Product Desired Product (this compound) Glycidol->Product Attack at C3 (Favored) DiAdduct Di-addition Impurity (Tertiary Amine) Glycidol->DiAdduct Product as Nucleophile Isomer Isomeric Impurity (2-Isopropylamino-1,3-propanediol) Glycidol->Isomer Attack at C2 (Disfavored) IPA Isopropylamine IPA->Glycidol IPA->Isomer Product->Glycidol

Caption: Key side reactions in the synthesis from glycidol.

Q3: My product purity is low, and I've identified an isomer that is difficult to separate.

Probable Cause: Lack of Regioselectivity in Epoxide Ring-Opening.

Explanation: The nucleophilic attack of isopropylamine on glycidol can occur at two carbons of the epoxide ring: the terminal, less-hindered carbon (C3) to yield the desired 3-amino-1,2-diol, or the internal, more-substituted carbon (C2) to yield the isomeric 2-amino-1,3-diol. While attack at the less-hindered carbon is generally favored under neutral or basic conditions, acidic conditions can protonate the epoxide oxygen, giving the ring-opening an SN1-like character and favoring attack at the more substituted carbon.[3]

Solutions:

  • Control pH: Avoid acidic conditions. The reaction is typically self-basing due to the amine, but ensure no acidic contaminants are present. The pH of the reaction medium is a critical factor in controlling regioselectivity.[3]

  • Purification Strategy: These isomers have very similar boiling points and polarities, making separation difficult. Preparative chromatography (e.g., HPLC) or derivatization followed by separation may be required.

Q4: The workup is complete, but I have a significant amount of glycerol contamination.

Probable Cause: Hydrolysis of the Epoxide Starting Material.

Explanation: Water present in the reagents (isopropylamine) or solvent can act as a nucleophile and hydrolyze the epoxide ring of glycidol or epichlorohydrin, leading to the formation of glycerol (propane-1,2,3-triol).[4] This is a common issue if anhydrous conditions are not maintained.

Solutions:

  • Use Anhydrous Reagents: Use freshly dried solvents and ensure the isopropylamine is of a suitable grade with low water content.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: the Glycidol or Epichlorohydrin pathway?

Both routes are viable and widely used. The choice often depends on reagent availability, scale, and safety considerations.

  • Glycidol Route: This is a more direct, one-step synthesis.[5] However, glycidol's propensity to polymerize requires careful handling and high-purity starting material.[4]

  • Epichlorohydrin Route: Epichlorohydrin is a common, inexpensive industrial chemical. The reaction sequence is longer and may involve an intermediate that requires subsequent hydrolysis.[3][7] This route also introduces a chloride ion, which must be managed in the workup and waste stream.

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): A simple and effective method. Use a polar solvent system (e.g., Dichloromethane/Methanol 9:1 with a few drops of ammonia) to track the consumption of the starting material and the appearance of the more polar product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive identification of products and byproducts. The product, being a diol, may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.[3]

Q3: What is the recommended protocol for purification?

For many applications, purification by vacuum distillation is sufficient to remove excess isopropylamine and some lower-boiling impurities. The product has a boiling point of approximately 80°C at 0.1 mm Hg.[5] For higher purity requirements, such as removing the di-addition product or isomers, silica gel column chromatography is necessary.

Section 4: Protocols and Data

Protocol 1: General Synthesis from Glycidol

This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.[5]

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isopropylamine (1.2 equivalents).

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add glycidol (1.0 equivalent) dropwise over 1 hour, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC until the glycidol spot is no longer visible.

  • Remove the excess isopropylamine under reduced pressure (rotary evaporator).

  • The resulting crude oil can be purified by vacuum distillation.

Table 1: Summary of Common Impurities
Impurity NameStructureProbable CauseMitigation Strategy
Polyglycidol-[CH₂(CHOH)CH₂O]n-Self-polymerization of glycidolUse fresh glycidol; control temperature
Di-addition Adduct(CH₃)₂CHN(CH₂CH(OH)CH₂OH)₂Over-reaction of product with starting materialUse excess isopropylamine; controlled addition
2-Isopropylamino-1,3-propanediolHOCH₂CH(NHCH(CH₃)₂)CH₂OHNon-regioselective epoxide openingMaintain neutral to basic pH; avoid acid
GlycerolHOCH₂(CHOH)CH₂OHHydrolysis of epoxide by waterUse anhydrous reagents and solvents

References

Technical Support Center: Optimization of Reaction Conditions for 3-Isopropylamino-1,2-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Isopropylamino-1,2-propanediol (CAS 6452-57-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the manufacturing of widely used beta-blockers such as metoprolol, the efficient and pure synthesis of this compound is of paramount importance.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Overview of Primary Synthetic Pathways

The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of an epoxide by isopropylamine. The two most common epoxide precursors are glycidol and epichlorohydrin. The choice between these pathways depends on reagent availability, safety considerations, and desired process control.

  • Route A: The Glycidol Pathway. This is a direct, one-step process involving the reaction of isopropylamine with glycidol.[3] The amine attacks the terminal carbon of the epoxide ring, leading directly to the desired product.

  • Route B: The Epichlorohydrin Pathway. This is a two-step process. First, isopropylamine reacts with epichlorohydrin to form the intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.[4] This intermediate is then hydrolyzed, typically under basic conditions, to yield the final diol product.

Synthesis_Pathways cluster_A Route A: Glycidol Pathway cluster_B Route B: Epichlorohydrin Pathway Isopropylamine Isopropylamine Glycidol Glycidol Epichlorohydrin Epichlorohydrin Product This compound Glycidol->Product Direct Aminolysis Intermediate 1-Chloro-3-(isopropylamino)propan-2-ol Epichlorohydrin->Intermediate Step 1: Aminolysis Intermediate->Product Step 2: Hydrolysis

Caption: Primary synthetic pathways to this compound.
Comparison of Synthetic Routes

FeatureRoute A (Glycidol)Route B (Epichlorohydrin)Rationale & Expert Insight
Number of Steps OneTwoThe glycidol route is more atom-economical and procedurally simpler.
Reagent Stability Glycidol is prone to polymerization and can be unstable upon storage.[5]Epichlorohydrin is generally more stable and a common lab reagent.For scalability and process robustness, the epichlorohydrin route is often preferred in industrial settings despite the extra step.
Reaction Control Can be run neat at room temperature, offering simplicity.[3]The initial aminolysis is highly exothermic and requires careful temperature control (<30°C) to prevent polymerization and side reactions.[6]The epichlorohydrin route demands more stringent process control, but this also allows for finer tuning of the reaction.
Byproducts Primary byproduct is from di-addition if excess glycidol is used.Formation of polymeric substances is a risk if temperature is not controlled. Incomplete hydrolysis leaves the chlorinated intermediate.Proper stoichiometry and temperature management are critical for minimizing byproducts in both routes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Start Experiment Completed CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes TroubleshootYield Low Yield Troubleshooting CheckYield->TroubleshootYield No TroubleshootPurity Impurity Troubleshooting CheckPurity->TroubleshootPurity No End Process Optimized CheckPurity->End Yes TroubleshootYield->CheckPurity TroubleshootPurity->End

Caption: Logical workflow for troubleshooting the synthesis process.
Problem/Question Probable Cause(s) Recommended Solution & Scientific Rationale
Q: My reaction yield is very low or zero. What went wrong? 1. Reagent Quality: Degradation of glycidol; impure isopropylamine or epichlorohydrin. 2. Incorrect Stoichiometry: Insufficient amine nucleophile. 3. Temperature (Epichlorohydrin Route): Reaction temperature was too low, preventing initiation.1. Verify Reagent Purity: Use freshly opened or distilled reagents. Glycidol, in particular, can polymerize over time.[5] 2. Adjust Stoichiometry: Use a slight molar excess (e.g., 1.2 equivalents) of isopropylamine to ensure the complete consumption of the epoxide.[3] 3. Monitor Temperature: For the epichlorohydrin route, while the initial addition must be cold, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor progress via TLC or GC.
Q: I'm observing a significant amount of a thick, viscous, or solid byproduct. What is it and how can I prevent it? Polymerization: This is a common side reaction, especially in the epichlorohydrin route if the initial reaction temperature is too high, or if run in a non-polar solvent or concentrated aqueous solution.[6]Strict Temperature Control: During the addition of epichlorohydrin to isopropylamine, maintain the temperature below 30°C using an ice bath. The high exothermicity can trigger rapid polymerization. Solvent Choice: Use a polar solvent like methanol or isopropanol.[6][7] This helps to dissipate heat and keep the reactants solvated, discouraging intermolecular polymerization reactions.
Q: My final product is contaminated with the chlorinated intermediate, 1-chloro-3-(isopropylamino)propan-2-ol. How do I fix this? Incomplete Hydrolysis: The second step of the epichlorohydrin route has not gone to completion. This can be due to insufficient base, time, or temperature.Optimize Hydrolysis Conditions: Ensure at least one molar equivalent of a base (e.g., NaOH) is used. The reaction can be gently heated (e.g., 40-50°C) to drive the hydrolysis. Monitor the disappearance of the starting material by TLC or GC before workup.
Q: Purification by distillation is giving poor recovery. What are my options? 1. High Boiling Point: The product has a high boiling point (approx. 80°C at 0.1 mmHg), requiring a good vacuum system.[3] 2. Thermal Degradation: The compound may be susceptible to degradation at very high temperatures. 3. Azeotrope Formation: Potential formation of azeotropes with residual solvents or byproducts.1. Use High Vacuum Distillation: A high-quality vacuum pump and a short-path distillation apparatus are recommended to minimize the required temperature. 2. Alternative Purification: For related aminopropanediols, purification through the formation and subsequent hydrolysis of a Schiff base with an aromatic aldehyde has been reported.[8] This chemical method can be effective for removing persistent impurities before recovering the pure product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for a research lab setting? For lab-scale synthesis where simplicity is valued, the glycidol route is attractive due to its single-step nature.[3] However, given the potential instability of glycidol, the epichlorohydrin route often provides more consistent and reproducible results, provided the temperature is carefully controlled.[6][9]

Q2: What is the role of the solvent in the epichlorohydrin reaction? The solvent plays a critical role. Polar solvents like methanol, ethanol, or isopropanol are highly recommended.[6] They effectively solvate the amine and the polar intermediate, facilitate heat dissipation from the exothermic reaction, and prevent the formation of ill-defined polymeric substances that can occur when water is the primary solvent.[6][7]

Q3: How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): This is an excellent, rapid technique. Use a polar mobile phase (e.g., Dichloromethane:Methanol 9:1 with a few drops of ammonia). The product diol will be significantly more polar (lower Rf) than the epichlorohydrin or the chlorinated intermediate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the conversion of starting materials to products and can help identify byproducts.

Q4: What are the primary safety concerns for this synthesis?

  • Reagent Toxicity: Isopropylamine is volatile and corrosive.[10] Epichlorohydrin and glycidol are toxic and classified as probable human carcinogens.[9] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Exothermic Reaction: The reaction of amines with epoxides is highly exothermic. Always add the epoxide slowly to the amine solution with efficient cooling and stirring to maintain control over the reaction temperature.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis from Glycidol

This protocol is adapted from established laboratory procedures.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glycidol (37 g, 0.5 mol).

  • Reagent Addition: In a fume hood, slowly add isopropylamine (35.4 g, 0.6 mol, 1.2 equivalents) to the flask. The flask may be cooled in a water bath to manage any initial exotherm.

  • Reaction: Seal the flask and stir the mixture at room temperature (25°C) overnight (approx. 16 hours).

  • Workup: Remove the excess isopropylamine under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (b.p. 80°C at 0.1 mmHg) to yield this compound as a viscous, colorless to pale yellow liquid.[3][11]

Protocol 2: Synthesis from Epichlorohydrin

This protocol is a synthesized methodology based on principles from multiple sources.[4][6][7]

Step A: Formation of 1-Chloro-3-(isopropylamino)propan-2-ol

  • Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve isopropylamine (44.3 g, 0.75 mol, 1.5 equivalents) in isopropanol (150 mL).

  • Reagent Addition: Cool the solution to 10-15°C using an ice-water bath. Slowly add epichlorohydrin (46.3 g, 0.5 mol) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 30°C.[6]

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 4-6 hours, or until TLC/GC analysis indicates the consumption of epichlorohydrin.

Step B: Hydrolysis to this compound 4. Base Addition: Prepare a solution of sodium hydroxide (22 g, 0.55 mol) in water (50 mL) and add it to the reaction mixture. 5. Hydrolysis: Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction for the disappearance of the chlorinated intermediate by TLC/GC. 6. Workup: Cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of isopropanol. 7. Isolation: Combine the filtrate and washes. Remove the solvent and water under reduced pressure using a rotary evaporator. 8. Purification: Purify the crude product by high-vacuum distillation as described in Protocol 1.

References

Technical Support Center: Synthesis of 3-Amino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for the synthesis of 3-amino-1,2-propanediol (isoserinol). This resource is designed to provide you with in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and consistently achieve high yields and purity in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Hurdles in 3-Amino-1,2-propanediol Synthesis

This section addresses specific issues that can arise during the synthesis of 3-amino-1,2-propanediol. Each entry details the potential causes of the problem and provides actionable solutions.

Q1: Why is my yield of 3-amino-1,2-propanediol consistently low?

Low yields are a frequent challenge and can often be traced back to several key factors in the reaction pathway. Let's break down the common culprits and how to address them.

Potential Cause 1: Suboptimal Reaction Conditions

The conversion of precursors to 3-amino-1,2-propanediol is highly sensitive to reaction parameters. For instance, in the popular method involving the ammonolysis of glycidol, temperature and pressure play a critical role.

  • Expert Insight: Operating at a temperature that is too low will result in a sluggish reaction, while excessive heat can promote the formation of side products, such as diamino and triamino derivatives. The key is to find the "sweet spot" that favors the desired mono-amination.

Troubleshooting Steps:

  • Temperature Optimization: If you are experiencing low yields, consider a systematic optimization of the reaction temperature. Start with the literature-recommended temperature and then explore a narrow range (e.g., ±10 °C) to find the optimal point for your specific setup.

  • Pressure Control: In reactions involving ammonia, maintaining adequate pressure is crucial to ensure a sufficient concentration of the aminating agent in the reaction mixture. Ensure your reaction vessel is properly sealed and can withstand the required pressure.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like water or methanol are commonly used and can facilitate the ring-opening of the epoxide.

Potential Cause 2: Competing Side Reactions

The primary competing reaction in the synthesis from glycidol is the formation of oligomeric and polymeric byproducts. The hydroxyl group of one glycidol molecule can react with the epoxide of another, leading to a mixture of undesired products.

  • Expert Insight: This side reaction is particularly prevalent at high concentrations of the starting material. By controlling the stoichiometry and the rate of addition, you can minimize these competing pathways.

Troubleshooting Steps:

  • Controlled Addition of Reactants: Instead of adding all reactants at once, consider a slow, controlled addition of the epoxide to the ammonia solution. This maintains a low concentration of the epoxide at any given time, favoring the desired reaction with ammonia.

  • Stoichiometric Ratio: Ensure you are using a sufficient excess of the aminating agent (ammonia). A large excess will statistically favor the reaction of the epoxide with ammonia over self-polymerization.

Q2: I am observing significant amounts of impurities in my final product. What are they and how can I remove them?

Product purity is paramount, especially in pharmaceutical applications. Understanding the nature of the impurities is the first step toward their effective removal.

Common Impurities and Their Origins:

ImpurityLikely OriginRecommended Purification Method
Unreacted Starting Material (e.g., glycidol)Incomplete reactionDistillation under reduced pressure
Diamino and Triamino ByproductsReaction of the product with the starting materialColumn chromatography or fractional distillation
Polymeric ByproductsSelf-polymerization of the epoxideFiltration (if insoluble) or column chromatography

Purification Strategies:

  • Distillation: For volatile impurities and for the final purification of 3-amino-1,2-propanediol itself, vacuum distillation is a highly effective technique.

  • Column Chromatography: For separating compounds with similar boiling points but different polarities (like the desired mono-amino product from the di- and tri-amino byproducts), column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is recommended.

  • Recrystallization: If a solid derivative of 3-amino-1,2-propanediol is formed, recrystallization can be an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 3-amino-1,2-propanediol.

Q1: What are the most common synthetic routes to 3-amino-1,2-propanediol?

The most prevalent methods include:

  • From Glycidol: The ring-opening of glycidol with ammonia is a widely used and atom-economical approach.

  • From Glycerol: This involves the conversion of glycerol to an intermediate that is then aminated. This is an attractive route due to the low cost and high availability of glycerol as a byproduct of biodiesel production.

  • From Epichlorohydrin: This route involves the reaction of epichlorohydrin with ammonia, followed by hydrolysis.

Q2: What are the key safety precautions to consider during this synthesis?

  • Handling of Epoxides: Glycidol and epichlorohydrin are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Working with Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Aqueous ammonia solutions are also corrosive. Ensure adequate ventilation and have appropriate emergency procedures in place.

  • Pressure Reactions: When conducting reactions under pressure, use a properly rated and maintained pressure vessel. Never exceed the maximum rated pressure of the equipment.

Q3: How can I monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques to determine the conversion and the relative amounts of products and byproducts.

Experimental Protocol: Synthesis of 3-Amino-1,2-propanediol from Glycidol

This protocol provides a general procedure for the synthesis of 3-amino-1,2-propanediol via the ammonolysis of glycidol.

Materials:

  • Glycidol

  • Aqueous ammonia (28-30%)

  • Ethanol (optional, as a solvent)

  • Round-bottom flask or pressure reactor

  • Magnetic stirrer and heating mantle

  • Condenser (if refluxing at atmospheric pressure)

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a suitable reaction vessel, place the aqueous ammonia solution. If using a co-solvent, add it at this stage. Begin stirring the solution.

  • Reactant Addition: Slowly add the glycidol to the stirred ammonia solution. To control the exothermicity of the reaction and minimize side reactions, it is advisable to add the glycidol dropwise, potentially using an addition funnel.

  • Reaction Conditions: The reaction can be carried out at room temperature over an extended period or heated to accelerate the rate. For reactions with aqueous ammonia, heating to 50-70 °C is common. If using anhydrous ammonia, the reaction will need to be performed in a sealed pressure vessel.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or GC until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ammonia and solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by vacuum distillation to obtain pure 3-amino-1,2-propanediol.

Workflow Diagram:

Synthesis_Workflow A Reaction Setup (Aqueous Ammonia) B Slow Addition of Glycidol A->B Stirring C Controlled Heating (e.g., 50-70 °C) B->C D Reaction Monitoring (TLC/GC) C->D E Workup (Solvent Removal) D->E Reaction Complete F Purification (Vacuum Distillation) E->F G Pure 3-Amino-1,2-propanediol F->G Troubleshooting_Yield start Low Yield Observed check_impurities Analyze Crude Product (GC/NMR) start->check_impurities unreacted_sm High Unreacted Starting Material check_impurities->unreacted_sm Unreacted SM > Side Products side_products High Side Products check_impurities->side_products Side Products > Unreacted SM increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp optimize_addition Optimize Rate of Addition (Slower Addition) side_products->optimize_addition adjust_stoichiometry Increase Excess of Aminating Agent side_products->adjust_stoichiometry check_reagents Verify Reagent Purity & Stoichiometry unreacted_sem unreacted_sem unreacted_sem->check_reagents

Technical Support Center: Degradation Pathways and Analysis of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Isopropylamino-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways, analytical challenges, and experimental best practices related to this compound. The information is presented in a question-and-answer format to directly address issues you may encounter in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and stability of this compound.

FAQ 1: What is this compound and why is its degradation relevant?

This compound (CAS 6452-57-9) is a polar, non-chromophoric amino alcohol.[1] Its primary significance in the pharmaceutical industry is as a known process impurity and degradation product of several beta-blocker drugs, most notably Metoprolol.[2][3] In this context, it is often referred to as "Metoprolol EP Impurity N".[3]

Understanding its degradation is critical for several reasons:

  • Drug Safety and Quality: Regulatory bodies require rigorous profiling of all impurities in drug products.[3] Investigating the degradation of Impurity N ensures that any further breakdown products are identified and assessed for potential toxicity.

  • Stability-Indicating Methods: To ensure the stability of a drug product over its shelf life, analytical methods must be able to separate the active pharmaceutical ingredient (API) from all its degradation products.[4][5] Studying the degradation of known impurities like this compound is a key part of developing and validating these stability-indicating methods.[4][5]

  • Manufacturing and Storage Optimization: By understanding the conditions that lead to the degradation of this impurity, manufacturers can optimize synthesis routes and define appropriate storage conditions to minimize its formation and subsequent breakdown.[3]

FAQ 2: How is this compound formed as a degradation product?

This compound is primarily formed from the degradation of drugs containing an aryloxypropanolamine structure, such as metoprolol.[6] The key mechanism is a radical-initiated oxidation pathway that leads to the cleavage of the aromatic ether bond.[6] Stress testing of metoprolol, particularly under oxidative conditions (e.g., using hydrogen peroxide), has been shown to generate this compound.[6][7]

FAQ 3: What are the expected degradation pathways of this compound itself?

Direct experimental studies detailing the forced degradation of isolated this compound are not extensively published. However, based on its chemical structure—a secondary amino alcohol—we can predict its degradation pathways by drawing parallels with the known degradation of similar small molecules like other propanolamines.[8] The molecule has two primary sites susceptible to degradation: the secondary amine and the 1,2-diol (glycol) moiety.

Predicted Degradation Pathways:

  • Oxidative Degradation: This is expected to be the most significant pathway.

    • N-Dealkylation: The isopropyl group can be cleaved, leading to the formation of 3-amino-1,2-propanediol and acetone.

    • Oxidation of the Amine: The secondary amine can be oxidized to form a hydroxylamine or further to a nitrone.

    • Oxidation of Alcohol Groups: The primary and secondary alcohol groups can be oxidized to form aldehydes, ketones, or carboxylic acids. For example, oxidation of the primary alcohol would yield a carboxylic acid, while oxidation of the secondary alcohol would produce a ketone.

    • C-C and C-N Bond Cleavage: Under harsh oxidative conditions, cleavage of the carbon backbone or the carbon-nitrogen bond can occur, leading to smaller, volatile fragments like ammonia, isopropylamine, formaldehyde, or formic acid.[8]

  • Thermal Degradation: At elevated temperatures, amino alcohols can undergo dehydration reactions. Intramolecular cyclization could potentially occur, though less likely for this specific structure compared to others. More likely is the formation of oligomers or polymers through intermolecular condensation reactions.

  • Photodegradation: While the molecule lacks a strong chromophore, photodegradation, especially in the presence of photosensitizers, cannot be entirely ruled out.[9][10] This process often involves radical mechanisms similar to oxidative degradation.

  • Hydrolytic Degradation: Due to the stability of the C-N and C-C single bonds, this compound is expected to be stable to hydrolysis across a wide pH range under typical storage conditions. Degradation would likely only occur under extreme pH and temperature.

Hypothesized Degradation Pathways of this compound cluster_main This compound cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation A This compound B N-Dealkylation Products (3-Amino-1,2-propanediol + Acetone) A->B Oxidation (C-N Cleavage) C Amine Oxidation Products (Hydroxylamine/Nitrone derivatives) A->C Oxidation (at Nitrogen) D Alcohol Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) A->D Oxidation (at Alcohols) E Cleavage Products (Ammonia, Isopropylamine, etc.) A->E Harsh Oxidation F Oligomers/Polymers A->F High Temp. Forced Degradation Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reaction (as applicable) stress->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze by HILIC-CAD/MS dilute->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data pathway Propose Degradation Pathways & Identify Degradants data->pathway end Validate Stability-Indicating Method pathway->end

References

Technical Support Center: Chiral Separation of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-Isopropylamino-1,2-propanediol. This molecule, a key impurity and potential starting material in the synthesis of various β-blockers like metoprolol, presents unique challenges for enantiomeric resolution.[1][2] Its high polarity, structural flexibility, basicity of the secondary amine, and lack of a strong UV chromophore demand a carefully considered analytical approach.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field experience. Our goal is to empower you to overcome common hurdles and develop robust, reliable chiral separation methods.

Troubleshooting Guide

This section addresses specific, common problems encountered during the method development for this compound in a direct, question-and-answer format.

Problem 1: Poor or No Enantiomeric Resolution

Q: Why am I not seeing any separation between the enantiomers of this compound on my polysaccharide-based chiral column?

A: Achieving resolution for this small, polar amino alcohol requires a precise match between the chiral stationary phase (CSP) and the mobile phase. If you're observing a single, sharp peak, the primary issue is a lack of enantioselective interaction.

Root Cause Analysis: The fundamental principle of chiral separation is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[3] For this compound, the key interaction points are the hydroxyl groups and the secondary amine. The mobile phase composition directly influences the accessibility of these sites and the stability of the diastereomeric complexes. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are excellent starting points, but selectivity is highly dependent on the mobile phase mode.[4]

Troubleshooting Steps & Solutions:

  • Systematically Screen Mobile Phase Modes: The selectivity of polysaccharide CSPs can change dramatically with the mobile phase. Do not assume a single mode will work. A comprehensive screening is the most effective first step.[4]

    • Normal Phase (NP): Use mixtures of a non-polar alkane (like n-hexane or n-heptane) and an alcohol modifier (like ethanol or isopropanol). This mode often provides strong hydrogen bonding interactions necessary for recognition.

    • Polar Organic Mode (PO): Use 100% of a polar organic solvent like acetonitrile or methanol, often with additives. This can be effective for highly polar compounds that are insoluble in NP conditions.

    • Reversed-Phase (RP): Use mixtures of water (with a buffer) and acetonitrile or methanol. While less common for this specific analyte, it should not be entirely discounted during initial screening.

  • Optimize the Alcohol Modifier (in NP): The type and concentration of the alcohol modifier are critical.

    • Experiment with Different Alcohols: Switch between isopropanol (IPA) and ethanol. IPA is a stronger hydrogen bond acceptor, while ethanol is a stronger donor; this difference can significantly alter selectivity.

    • Adjust Alcohol Concentration: Vary the percentage of alcohol in small increments (e.g., from 10% to 30%). Lower alcohol content generally increases retention and can sometimes enhance resolution, but may also lead to broader peaks.

  • Consider a Different Polysaccharide CSP: If an exhaustive mobile phase screen on one column fails, the chiral selector itself may be unsuitable.

    • Amylose vs. Cellulose: Screen columns with both amylose-based (e.g., Chiralpak IA/IB/IG) and cellulose-based (e.g., Chiralcel OD/OJ) backbones. They offer complementary selectivities.[4][5]

    • Selector Derivatization: Try CSPs with different phenylcarbamate derivatives (e.g., 3,5-dimethylphenyl vs. 3-chloro-5-methylphenyl). These substitutions alter the electronic and steric properties of the chiral grooves.[5]

Table 1: Example Initial Screening Conditions for this compound
Parameter Condition A (Normal Phase) Condition B (Normal Phase) Condition C (Polar Organic)
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)n-Heptane / Ethanol (85:15, v/v)Acetonitrile / Methanol (50:50, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 210 nm or CAD/ELSD/MSUV at 210 nm or CAD/ELSD/MSUV at 210 nm or CAD/ELSD/MS
Problem 2: Severe Peak Tailing or Asymmetry

Q: My peaks for this compound are showing significant tailing, even when I see some separation. What is causing this and how can I fix it?

A: Peak tailing for this analyte is almost always caused by undesirable secondary ionic interactions between the basic isopropylamino group and acidic sites on the stationary phase.

Root Cause Analysis: The secondary amine in this compound is basic (pKa is typically >9). Even on high-purity silica gels used for CSPs, residual, weakly acidic silanol groups (Si-OH) exist on the surface. The protonated amine (R₂NH₂⁺) can interact strongly with ionized silanols (SiO⁻), leading to a secondary retention mechanism that causes severe peak tailing.[6][7]

Troubleshooting Steps & Solutions:

  • Introduce a Basic Mobile Phase Additive: This is the most effective solution. A small amount of a competing base will saturate the active silanol sites, preventing the analyte from interacting with them.

    • Recommended Additive: Diethylamine (DEA) or Isopropylamine (IPA) at a concentration of 0.1% (v/v) is standard for normal phase and polar organic modes.[5][8][9]

    • Mechanism: The additive, being a stronger or more concentrated base, preferentially interacts with the silanols, presenting a chemically uniform surface to the analyte. This ensures that the separation occurs based primarily on the desired chiral interactions.

  • Ensure Proper Column Equilibration: Chiral columns, especially when used with additives, require longer equilibration times than standard achiral columns.[10]

    • Protocol: Equilibrate the column with at least 20-30 column volumes of the mobile phase containing the additive. A stable baseline is a good indicator, but not always sufficient. Run several injections of the standard until retention times are stable and reproducible.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[7]

Protocol 1: Mobile Phase Preparation with a Basic Additive

Objective: To prepare a normal phase mobile phase designed to eliminate peak tailing for basic analytes.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), purity >99%

  • 1000 mL volumetric flask

  • Graduated cylinders (1000 mL and 250 mL)

  • Micropipette (100-1000 µL)

Procedure:

  • Measure 800 mL of n-Hexane using a graduated cylinder and pour it into the 1 L volumetric flask.

  • Measure 200 mL of Isopropanol using a separate graduated cylinder and add it to the same flask.

  • Using a micropipette, add 1.0 mL of Diethylamine to the flask. This corresponds to a 0.1% v/v concentration.

  • Cap the flask and invert it 15-20 times to ensure thorough mixing.

  • Sonicate the mobile phase for 10-15 minutes to degas it before placing it on the HPLC system.

  • Crucially: When switching to this mobile phase, flush the entire HPLC system, including the pump, lines, and injector, to ensure the additive is present throughout the flow path before the column.

Problem 3: Low UV-Vis Detection Sensitivity

Q: The analyte response is very weak using my UV detector. How can I improve the detection of this compound?

A: This is an expected challenge. The molecule lacks a significant chromophore, meaning it does not absorb light strongly at common UV wavelengths (e.g., >230 nm).

Root Cause Analysis: UV-Vis detection relies on the presence of conjugated systems (like aromatic rings or double bonds) in a molecule to absorb light. This compound is a saturated aliphatic amino alcohol and thus has very poor UV absorbance.[1]

Troubleshooting Steps & Solutions:

  • Use Low Wavelength UV: Set your detector to the lowest practical wavelength, typically between 200-220 nm. While this will increase the signal for your analyte, it will also dramatically increase the baseline noise and sensitivity to impurities in the mobile phase. Use only the highest purity solvents.

  • Employ a Universal Detector: For quantitative analysis, a universal detector is a far more robust solution.

    • Charged Aerosol Detector (CAD): This is an excellent choice. The detector response is based on analyte mass and is independent of optical properties, providing uniform response for non-volatile analytes. A HILIC-CAD method has been successfully used for the achiral analysis of this compound.[1]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a mass-based detector suitable for non-volatile analytes.

    • Mass Spectrometry (MS): LC-MS provides excellent sensitivity and specificity. The analyte ionizes well in positive electrospray mode (ESI+). A method using LC-MS/MS has been developed for the similar compound propranolol.[11]

  • Pre-column Derivatization: If universal detectors are unavailable, you can chemically modify the analyte to attach a UV-absorbing tag.[12]

    • Concept: React the amino or hydroxyl groups with a derivatizing agent that contains a strong chromophore (e.g., a nitrobenzoyl or dansyl group).

    • Caveat: This adds complexity. The reaction must be complete and not cause racemization. You will then be separating the enantiomers of the derivatized product, which will have different chromatographic behavior than the parent compound.[13]

Method Development and Troubleshooting Workflow

The following diagram outlines a logical workflow for developing a chiral separation method for this compound, incorporating the troubleshooting steps discussed above.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Troubleshooting start Start: Racemic Standard in Mobile Phase screen_csp Screen on Amylose & Cellulose CSPs (e.g., Chiralpak IG, Chiralcel OD) start->screen_csp screen_mp Test Mobile Phase Modes: 1. Normal Phase (Hex/IPA) 2. Polar Organic (ACN/MeOH) screen_csp->screen_mp add_base Add 0.1% DEA to all Mobile Phases screen_mp->add_base eval Evaluate Chromatograms add_base->eval no_res No Resolution eval->no_res If poor_shape Poor Peak Shape eval->poor_shape If good_res Baseline Resolution eval->good_res If opt_modifier Adjust Alcohol Type (IPA vs EtOH) & Concentration no_res->opt_modifier check_equilib Increase Column Equilibration Time poor_shape->check_equilib opt_temp Optimize Temperature (Lower T often increases Rs) good_res->opt_temp opt_modifier->eval validate Method Validation opt_temp->validate check_equilib->eval

Caption: A systematic workflow for chiral method development.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for this compound: HPLC, SFC, or GC?

  • HPLC: High-Performance Liquid Chromatography is the most common and versatile technique. Polysaccharide-based CSPs under normal phase or polar organic conditions are highly effective.

  • SFC: Supercritical Fluid Chromatography is an excellent alternative. It often provides faster separations and higher efficiency than HPLC. Methods developed for similar β-blockers using SFC with CO₂ and a polar alcohol co-solvent (with a basic additive) are very successful.[5]

  • GC: Gas Chromatography is challenging due to the low volatility and high polarity of the analyte. Direct injection is often not feasible.[14][15] Derivatization, such as silylation or acylation, is required to make the molecule volatile.[16][17] This adds sample preparation steps and potential for analytical error.

Q2: How do I confirm the elution order of the enantiomers?

To confirm which peak corresponds to the R- or S-enantiomer, you must analyze an enantiomerically pure standard of either (R)- or (S)-3-isopropylamino-1,2-propanediol under the exact same chromatographic conditions. The peak that matches the retention time of the pure standard is identified accordingly.

Q3: Can temperature be used to optimize the separation?

Yes, temperature is a powerful parameter for optimization. Generally, decreasing the column temperature enhances the strength of the transient hydrogen bonding and dipole-dipole interactions responsible for chiral recognition, which often leads to an increase in the separation factor (alpha) and resolution (Rs).[18] However, this also increases analysis time and viscosity. It is recommended to test temperatures between 10°C and 40°C.

Q4: My column performance is degrading over time. What can I do?

Column degradation is often due to the accumulation of contaminants or irreversible adsorption of materials.

  • Use Guard Columns: A guard column is essential to protect the expensive analytical chiral column.

  • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection.

  • Implement a Washing Protocol: After a sequence of runs, wash the column with a stronger solvent than the mobile phase (e.g., 100% ethanol or isopropanol for normal phase systems) to remove strongly retained compounds.[10] Always check the column care manual for solvent compatibility.

References

Technical Support Center: Overcoming Poor Peak Shape in GC Analysis of Aminopropanediols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of aminopropanediols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shapes, such as tailing and broadening, during their experimental work. Aminopropanediols, due to their polar amino and hydroxyl functional groups, are notoriously difficult to analyze by GC without proper method optimization. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you diagnose and resolve these common issues.

I. Understanding the Core Problem: Why Do Aminopropanediols Have Poor Peak Shape?

Q1: My aminopropanediol peaks are severely tailing. What is the fundamental cause of this?

A1: Peak tailing for polar compounds like aminopropanediols is a frequent challenge in gas chromatography.[1] This occurs when a fraction of the analyte molecules is retained longer in the system than the main band, leading to an asymmetrical peak.[1] The primary reason lies in the chemical nature of aminopropanediols. They contain both hydroxyl (-OH) and amino (-NH2) groups, which are highly polar and capable of forming strong hydrogen bonds.

These functional groups can interact with "active sites" within the GC system.[2] Active sites are typically exposed silanol (Si-OH) groups present on the surfaces of glass inlet liners, glass wool packing, and even at the head of the capillary column itself.[1][2] These interactions are a form of secondary retention, separate from the intended partitioning with the column's stationary phase, causing a portion of your analyte to elute later and create a tailing peak.[3] Tailing compromises both qualitative and quantitative analysis by negatively impacting peak integration and resolution.[1]

II. Troubleshooting Workflow: A Systematic Approach

When encountering peak tailing, a systematic approach is crucial to efficiently identify and resolve the issue. The following workflow will guide you through the diagnostic process.

Q2: I'm seeing tailing peaks for my aminopropanediol. Where do I start my troubleshooting?

A2: Start by determining if the issue is compound-specific or system-wide. Inject a non-polar compound, like an n-alkane. If all peaks, including the non-polar one, are tailing, the problem is likely physical, such as a poor column installation.[4][5] If only the aminopropanediol and other polar analytes are tailing, the issue is chemical and related to active sites in the system.[4]

Here is a logical troubleshooting workflow:

Troubleshooting_Workflow Start Observe Peak Tailing for Aminopropanediol IsSystemWide Are other non-polar compounds also tailing? Start->IsSystemWide SystemIssue Likely System-Wide Physical Issue IsSystemWide->SystemIssue Yes CompoundIssue Likely Compound-Specific Chemical Interaction IsSystemWide->CompoundIssue No InletMaint Perform Inlet Maintenance: - Replace Liner, Septum, O-ring - Clean/Deactivate Inlet SystemIssue->InletMaint CompoundIssue->InletMaint ColumnMaint Perform Column Maintenance: - Trim 15-20 cm from column inlet InletMaint->ColumnMaint Tailing Persists End Symmetrical Peak Achieved InletMaint->End Problem Solved MethodOpt Optimize GC Method: - Adjust Inlet Temperature - Modify Oven Ramp Rate ColumnMaint->MethodOpt Tailing Persists ColumnMaint->End Problem Solved Derivatization Consider Derivatization (e.g., Silylation) MethodOpt->Derivatization Tailing Persists MethodOpt->End Problem Solved Derivatization->End Problem Solved

Caption: A logical troubleshooting workflow for peak tailing.

III. The GC Inlet: Your First Line of Defense

The heated inlet is the first environment your analyte encounters, and it's a common source of problems.

Q3: How can I minimize peak tailing caused by the GC inlet?

A3: Active sites in the inlet are a primary cause of peak tailing for polar analytes.[1] To mitigate this, an inert flow path is essential.[6] This means every surface your sample touches should be as non-reactive as possible.

Key Strategies for Inlet Optimization:

  • Use Deactivated Liners: Always use high-quality, deactivated (silanized) inlet liners. A single taper liner with deactivated glass wool can aid in the volatilization of higher boiling point compounds and protect the column.[7]

  • Regular Maintenance: Routinely replace the septum, liner, and O-ring. A contaminated liner can be a significant source of active sites.

  • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the aminopropanediol and its derivatives, but not so high as to cause thermal degradation.[8] A good starting point is 250 °C, but this should be optimized experimentally.[2][8] For thermally labile compounds, you may need to find a compromise between vaporization efficiency and degradation.[8]

Experimental Protocol 1: Inlet Maintenance
  • Cool Down: Ensure the GC inlet temperature is below 50 °C and turn off the carrier gas flow.

  • Disassemble: Loosen the septum nut and remove the old septum and liner. Tweezers are recommended for liner removal.

  • Clean (if necessary): Wipe the inlet surfaces with a lint-free swab dampened with a suitable solvent like methanol or acetone.

  • Install New Components: Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner and carefully insert it until it is properly seated.

  • Reassemble: Install a new septum and tighten the septum nut, being careful not to overtighten.

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fittings using an electronic leak detector.[1]

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to its setpoint.

IV. The GC Column: The Heart of the Separation

Column choice and maintenance are critical for achieving good peak shape.

Q4: Can my GC column be the cause of peak tailing, and how do I fix it?

A4: Yes, the column is a major contributor to peak shape issues.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.

  • Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active silanol groups on the fused silica surface.

  • Improper Installation: An incorrect column installation can create dead volumes or cause turbulent flow paths, leading to peak distortion.[9] A poor column cut is a very common cause of tailing for all peaks.[4][9]

Troubleshooting Steps:

  • Trim the Column: The simplest solution for contamination at the column head is to trim 15-20 cm from the inlet end of the column.[1]

  • Proper Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, according to your instrument's manual.[4][9]

  • Column Choice: For underivatized polar compounds, a highly deactivated, wax-type column (polyethylene glycol stationary phase) is often a good choice.[10] However, for derivatized aminopropanediols, a low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically recommended.[11][12]

Experimental Protocol 2: Trimming the GC Column
  • Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end. Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle, with no jagged edges.[9] A poor cut can cause peak distortion.[9]

  • Reinstall Column: Re-install the column into the inlet at the correct depth.

  • Pressurize and Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

V. Derivatization: The Key to Volatility and Inertness

For highly polar molecules like aminopropanediols, derivatization is often not just an option, but a necessity.

Q5: What is derivatization, and why is it essential for aminopropanediol analysis?

A5: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[13] For aminopropanediols, the goal is to cap the polar -OH and -NH2 groups. This is typically done through silylation, which replaces the active hydrogens on these groups with a non-polar trimethylsilyl (TMS) group.[11][13]

Benefits of Derivatization:

  • Increased Volatility: The resulting TMS-derivatives are much less polar and have a lower boiling point, allowing them to travel through the GC column more easily.[11]

  • Improved Peak Shape: By eliminating the polar functional groups, derivatization prevents interactions with active sites, leading to sharp, symmetrical peaks.[14]

  • Enhanced Thermal Stability: Derivatization can make compounds that are prone to decomposition at high temperatures more stable during GC analysis.[13]

Derivatization_Reaction reagent BSTFA (Silylating Reagent) product TMS-Derivative R-CH(OTMS)-CH(NHTMS)-CH2OTMS reagent->product Reaction aminopropanediol Aminopropanediol R-CH(OH)-CH(NH2)-CH2OH plus + aminopropanediol->plus plus->reagent

Caption: Silylation of an aminopropanediol to improve GC analysis.

Q6: Which derivatization reagent should I use, and what is a typical procedure?

A6: A variety of silylating reagents are available. One of the most common and effective is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) , often with a catalyst like TMCS (Trimethylchlorosilane) .[15][16] BSTFA is a strong silylating agent suitable for derivatizing both hydroxyl and amino groups.[11]

Experimental Protocol 3: Silylation of Aminopropanediols with BSTFA + TMCS
  • Sample Preparation: Prepare a solution of your aminopropanediol sample in a dry, aprotic solvent (e.g., pyridine, acetonitrile) in a reaction vial. It is critical to exclude moisture, as silylating reagents will react with water.

  • Reagent Addition: Add the silylating reagent. A common choice is BSTFA with 1% TMCS. Add an excess of the reagent to ensure the reaction goes to completion. For example, to 1 mg of sample in 100 µL of solvent, add 100 µL of the BSTFA + 1% TMCS reagent.

  • Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.[15] The optimal time and temperature should be determined experimentally.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC.

Table 1: Common Silylating Reagents for Aminopropanediols

ReagentAbbreviationTarget GroupsComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH2, -COOH, -SHVery common and effective. Often used with 1% TMCS as a catalyst.[16]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -NH2, -COOH, -SHThe most volatile TMS-amide, resulting in less detector contamination.[16]
N,O-Bis(trimethylsilyl)acetamideBSA-OH, -NH2, -COOH, AmidesA powerful silylating agent, suitable for a wide range of compounds.[16]
N-TrimethylsilylimidazoleTMSI-OH, -COOHStrongest silylator for hydroxyl groups but does not react with amines.[16]

VI. Frequently Asked Questions (FAQs)

Q7: I've tried everything and my peaks are still tailing. What else could be the problem? A7: If you have addressed the inlet, column, and derivatization, consider these other factors:

  • Carrier Gas Leaks: A small leak in the system can introduce oxygen and water, which can degrade the column and create poor peak shapes. Perform a thorough leak check.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases can contribute to tailing.[3] Try diluting your sample.

  • Inappropriate GC Method: An oven temperature program that is too fast may not allow for proper interaction with the stationary phase. Conversely, a flow rate that is too slow can increase peak broadening.[17]

Q8: Can I analyze aminopropanediols without derivatization? A8: While challenging, it is sometimes possible. This requires an exceptionally inert GC system from the inlet to the detector.[6] You would need to use a highly polar, wax-type column specifically designed for analyzing underivatized polar compounds and accept that some peak tailing may be unavoidable. For robust and reproducible quantitative analysis, derivatization is strongly recommended.

Q9: My derivatized sample gives multiple peaks for a single aminopropanediol. Why? A9: This typically indicates an incomplete derivatization reaction. The multiple peaks could correspond to the un-derivatized compound and partially derivatized intermediates (e.g., only one of two hydroxyl groups is silylated). To resolve this, try increasing the reaction temperature, extending the reaction time, or using a stronger silylating reagent or a higher concentration of catalyst.

VII. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in GC Analysis. Retrieved from --INVALID-LINK--

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). GC Troubleshooting. Retrieved from --INVALID-LINK--

  • LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from --INVALID-LINK--

  • Restek. (2020). Optimizing Splitless Injections: Inlet Temperature. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Inlet Parameters for Thermally Labile Sulfur Compounds. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). GC Derivatization Reagents. Retrieved from --INVALID-LINK--

  • Scantec Nordic. (n.d.). Optimizing your GC flow path for inertness. Retrieved from --INVALID-LINK--

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from --INVALID-LINK--

  • Agilent. (2021). Understanding the GC Inlet: Which Type is Most Appropriate for your Method?. Retrieved from [https://www.agilent.com/cs/library/webinars/public/Understanding the GC Inlet.pdf](--INVALID-LINK-- the GC Inlet.pdf)

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). GC Reagents. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents. Retrieved from --INVALID-LINK--

  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns. Retrieved from --INVALID-LINK--

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from --INVALID-LINK--

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from --INVALID-LINK--

  • Food Safety Magazine. (2010). GC Column Selection—Optimize Your Analysis. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography?. Retrieved from --INVALID-LINK--

  • Crawford Scientific. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing By-product Formation in the Synthesis of Beta-Blocker Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of beta-blocker intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common impurities during the synthesis of aryloxypropanolamine-based beta-blockers like propranolol, atenolol, and metoprolol. Our focus is on providing practical, mechanistically-grounded solutions to enhance reaction selectivity and final product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding impurity formation.

Q1: What are the primary classes of by-products encountered in the standard two-step synthesis of aryloxypropanolamine beta-blockers?

A1: The synthesis, which typically involves the reaction of a phenol with epichlorohydrin followed by amine addition, is susceptible to several side reactions.[1] The most common by-products include:

  • Dimer Impurities: Formed when the desired beta-blocker product (a secondary amine) reacts with a second molecule of the glycidyl ether intermediate.

  • Glycol (Diol) Impurities: Result from the hydrolysis of the epoxide ring of the glycidyl ether intermediate, especially in the presence of water.[2]

  • Chlorohydrin Intermediates: Incomplete ring-closure (dehydrochlorination) after the initial reaction of the phenol with epichlorohydrin leaves residual 1-aryloxy-3-chloropropan-2-ol.[3][4]

  • Polymeric By-products: Self-polymerization of epichlorohydrin can occur, particularly under harsh basic conditions or at elevated temperatures.[5]

Q2: What is the underlying mechanism for dimer formation, and why is it so common?

A2: Dimer formation is a competitive reaction. The synthesis involves the nucleophilic attack of a primary amine (e.g., isopropylamine) on the glycidyl ether intermediate. The resulting product, the beta-blocker itself, is a secondary amine. This secondary amine is also nucleophilic and can compete with the primary amine reactant, attacking another molecule of the glycidyl ether. This is especially problematic as the concentration of the primary amine decreases and the product concentration increases, leading to the formation of a high-molecular-weight dimer impurity.

Q3: How does the choice and amount of base impact the initial glycidyl ether formation step?

A3: The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide anion, which then attacks the epichlorohydrin.[6] However, the base also promotes the subsequent ring-closing dehydrochlorination to form the epoxide. If the base is too strong or used in excess, it can catalyze undesired side reactions like the polymerization of epichlorohydrin.[5] A common industrial strategy involves a two-step process: a catalytic coupling reaction followed by dehydrochlorination with a stoichiometric amount of aqueous base, which provides better control.[3]

Q4: Can reaction temperature be used to control by-product formation?

A4: Absolutely. Temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they disproportionately accelerate side reactions. For instance, lower reaction temperatures (e.g., 50–110°C) are known to suppress the polymerization of epichlorohydrin.[5] Similarly, the main coupling reaction is often conducted at moderate temperatures (e.g., 40-80°C) to prevent the formation of undesired by-products.[3][7] Precise temperature control is essential for achieving high selectivity.

Section 2: Troubleshooting Guides

This section provides in-depth, actionable guides for specific impurity issues.

Guide 1: Issue - High Levels of Dimer Impurity Detected by HPLC

Root Cause Analysis: The primary cause is the competitive reaction of the secondary amine product with the epoxide intermediate, as detailed in the FAQ section. This issue is exacerbated by suboptimal reactant stoichiometry or an unfavorable order of addition. The European Pharmacopoeia lists such dimer impurities for drugs like Carvedilol, highlighting the regulatory importance of their control.

Solutions & Protocols:

1. Optimization of Reactant Stoichiometry The most effective way to suppress dimer formation is to use a significant molar excess of the primary amine. This ensures that an epoxide molecule is statistically more likely to encounter a primary amine reactant than a secondary amine product molecule.

  • Expert Insight: Research on propranolol synthesis has shown that increasing the molar ratio of isopropylamine to the naphthyl glycidyl ether intermediate to 3:1 resulted in nearly 100% conversion and exceptional product selectivity, effectively preventing the formation of undesired secondary reaction by-products.[8][9]

ParameterTraditional Ratio (1:1.2)Recommended RatioRationale
Glycidyl Ether1.0 eq1.0 eqLimiting Reagent
Isopropylamine1.2 eq3.0 - 5.0 eq Drives reaction to completion and minimizes dimer formation via Le Chatelier's principle.

Protocol 1.1: Lab-Scale Synthesis of Metoprolol with Optimized Stoichiometry

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq).

  • Add a suitable solvent, such as isopropanol.

  • Add isopropylamine (3.0 equivalents ) to the flask.

  • Heat the reaction mixture to a gentle reflux (approx. 60-70°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every hour. Check for the consumption of the epoxide starting material.[2]

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the excess isopropylamine and solvent under reduced pressure.

  • Purify the resulting crude metoprolol base via recrystallization from a suitable solvent system (e.g., toluene/heptane).

2. Modification of Addition Order (Reverse Addition) Instead of adding the amine to the epoxide, slowly add the epoxide intermediate to a solution containing the full excess of the primary amine. This maintains a high concentration of the primary amine throughout the reaction, further disfavoring the competitive dimerization reaction.

Guide 2: Issue - Incomplete Reaction & Presence of Chlorohydrin By-products

Root Cause Analysis: The synthesis of the glycidyl ether intermediate proceeds via a chlorohydrin species (1-aryloxy-3-chloropropan-2-ol), which must undergo an intramolecular Williamson ether synthesis (ring-closure) to form the epoxide. Incomplete reaction can be due to insufficient base, low temperature, or using a one-pot method where conditions are not optimal for both steps.[4]

Solutions & Protocols:

1. Two-Step Coupling and Dehydrochlorination Separating the initial coupling of the phenol and epichlorohydrin from the ring-closing step provides superior control.[3]

Protocol 2.1: Two-Step Synthesis of a Glycidyl Ether Intermediate

  • Step A: Coupling Reaction

    • Combine the starting phenol (e.g., 4-(2-methoxyethyl)phenol, 1.0 eq) and a molar excess of epichlorohydrin (3.0 to 10.0 eq) in a reaction vessel.[5]

    • Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (0.01 eq).[10]

    • Heat the mixture to 75-100°C for 4-6 hours until TLC/HPLC analysis shows complete consumption of the phenol.[4]

    • Cool the mixture and remove excess epichlorohydrin by vacuum distillation. This leaves the crude chlorohydrin intermediate.

  • Step B: Dehydrochlorination (Epoxidation)

    • Dissolve the crude chlorohydrin intermediate from Step A in a water-immiscible organic solvent (e.g., toluene).

    • Add an aqueous solution of a strong base, such as sodium hydroxide (1.0-1.2 eq), dropwise with vigorous stirring.

    • Maintain the temperature between 25°C and 60°C.[11]

    • After the addition is complete, stir for an additional 1-2 hours.

    • Separate the organic layer, wash with water to remove the salt by-product, and dry over anhydrous sodium sulfate.

    • The resulting solution contains the desired glycidyl ether, which can be used directly or purified further.

Guide 3: Issue - Significant Glycol (Diol) Impurity Formation

Root Cause Analysis: The epoxide ring is susceptible to hydrolysis (ring-opening by water) to form the corresponding 1-aryloxy-propane-2,3-diol. This is often catalyzed by acidic or basic conditions and is a common issue if aqueous reagents are used or if solvents are not properly dried.

Solutions & Protocols:

1. Use of Anhydrous Conditions Ensure all solvents (e.g., DMF, acetonitrile) and reagents are anhydrous, particularly for the glycidyl ether formation step.[2] Use freshly distilled epichlorohydrin and dry the starting phenol if necessary.

Protocol 3.1: Anhydrous Glycidyl Ether Synthesis (Atenolol Intermediate)

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF).

  • Add 2-(4-hydroxyphenyl)acetamide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq, freshly dried).[2]

  • Stir the mixture for 15 minutes to ensure a fine suspension.

  • Slowly add epichlorohydrin (1.2 eq) dropwise at room temperature.

  • Heat the reaction to 40°C and monitor by TLC for 6 hours.[12]

  • Upon completion, cool the reaction and quench by pouring it into ice-cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate, minimizing the formation of the corresponding diol.

Section 3: Visualization of Key Pathways

Visual aids help clarify the complex relationships between desired reactions and side reactions.

Diagram 1: General Synthesis Pathway for Aryloxypropanolamine Beta-Blockers

G cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Epoxide Ring Opening Phenol Phenolic Starting Material (e.g., 1-Naphthol) Intermediate Aryloxy Glycidyl Ether Intermediate Phenol->Intermediate Nucleophilic Substitution & Cyclization Epi Epichlorohydrin Epi->Intermediate Nucleophilic Substitution & Cyclization Base Base (e.g., NaOH) Base->Intermediate Nucleophilic Substitution & Cyclization Product Final Beta-Blocker (e.g., Propranolol) Intermediate->Product Nucleophilic Ring Opening Amine Primary Amine (e.g., Isopropylamine) Amine->Product Nucleophilic Ring Opening

Caption: Core two-step synthesis pathway for beta-blockers.

Diagram 2: Formation Pathways of Major By-products

G Intermediate Aryloxy Glycidyl Ether Intermediate Product Beta-Blocker Product (Secondary Amine) Intermediate->Product Desired Reaction Dimer Dimer Impurity Intermediate->Dimer Competitive Reaction (By-product Formation) Glycol Glycol By-product Intermediate->Glycol Hydrolysis (By-product Formation) Product->Dimer Competitive Reaction (By-product Formation) Amine Primary Amine Amine->Product Desired Reaction Water H₂O (Moisture) Water->Glycol Hydrolysis (By-product Formation)

Caption: Competing reactions leading to dimer and glycol impurities.

Diagram 3: Troubleshooting Workflow for Dimer Impurity

G Start High Dimer Impurity Detected by HPLC? CheckStoich Step 1: Verify Amine Stoichiometry. Is Amine:Epoxide ratio < 3:1? Start->CheckStoich Yes IncreaseStoich Action: Increase amine molar excess to 3:1 or greater. See Protocol 1.1. CheckStoich->IncreaseStoich Yes CheckAddition Step 2: Review Order of Addition. Was amine added to epoxide? CheckStoich->CheckAddition No IncreaseStoich->CheckAddition ReverseAddition Action: Implement Reverse Addition. Slowly add epoxide to the amine solution. CheckAddition->ReverseAddition Yes End Re-analyze batch. Impurity should be minimized. CheckAddition->End No ReverseAddition->End

Caption: Decision tree for troubleshooting dimer impurity formation.

References

Stability issues of 3-Isopropylamino-1,2-propanediol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Isopropylamino-1,2-propanediol

A Guide to Understanding and Mitigating Stability Issues in Solution

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in solution.

Q1: What is this compound, and why is its stability a critical concern?

This compound (CAS No. 6452-57-9) is a key organic intermediate, notably used in the synthesis of widely used beta-adrenergic receptor antagonists, such as metoprolol.[1][2] Its molecular structure contains both amine and diol functional groups, making it water-soluble and reactive.[3]

Stability is a paramount concern for two primary reasons:

  • As a Synthetic Intermediate: The purity and integrity of this compound directly impact the yield and purity of the final active pharmaceutical ingredient (API). Degradation can introduce impurities that are difficult to remove in downstream processes.

  • As a Degradation Product: It is a known degradation product and specified impurity of metoprolol (Metoprolol EP Impurity N).[4][5] Therefore, understanding its stability is crucial for developing stable drug formulations and for accurate impurity profiling in quality control laboratories.[5]

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is influenced by a combination of chemical and physical factors. The most significant are:

  • pH: Variations in pH can alter the protonation state of the secondary amine, affecting its reactivity and susceptibility to degradation.[6][7]

  • Oxidizing Agents: The presence of oxygen and other oxidizing agents is a major concern. Propanolamine structures can be susceptible to oxidative degradation.[1][4][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, following the principles of reaction kinetics.[6][7]

  • Light Exposure: UV and visible light can provide the energy needed to initiate photodegradation reactions.[6][8]

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation pathways.

Q3: What are the common signs of degradation in my this compound solution?

Degradation can manifest in several ways:

  • Visual Changes: Development of a pale-yellow color or the formation of particulate matter.

  • pH Shift: A change in the solution's pH without the addition of any acid or base can indicate the formation of acidic or basic degradation products.

  • Appearance of New Peaks: Chromatographic analysis (e.g., HPLC, GC) may reveal new peaks corresponding to degradation products.[9]

  • Loss of Purity/Assay: A quantifiable decrease in the concentration of the parent compound.

Q4: What are the recommended storage conditions for solutions of this compound?

To ensure maximum stability, solutions should be stored under controlled conditions.

  • Temperature: Store solutions in a cool place. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -4 °C) is often recommended.[10] Avoid repeated freeze-thaw cycles.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon and use tightly sealed containers.[6]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.[6]

  • Container Type: Use inert containers, such as glass, polyethylene, or polypropylene.[11][12]

Q5: What is the primary degradation pathway for this compound?

While specific degradation pathways for this compound are not extensively detailed in the literature, its formation from the degradation of metoprolol provides significant clues. Metoprolol, an aryloxypropanolamine, degrades via a radical-initiated oxidation pathway to form this compound.[1][4] This strongly suggests that the propanolamine moiety is susceptible to oxidation. The degradation likely involves the formation of hydroperoxides, which can then decompose into various smaller, oxidized species.

Q6: Which analytical techniques are best for monitoring the stability of this compound?

Since this compound is a polar compound and lacks a strong UV chromophore, specific analytical techniques are required for accurate quantification.

  • HILIC-CAD: Hydrophilic Interaction Chromatography (HILIC) is highly effective for retaining and separating this polar analyte.[4] Charged Aerosol Detection (CAD) is a suitable universal detector that does not require a chromophore.[4]

  • HPLC with Derivatization: High-Performance Liquid Chromatography (HPLC) can be used if the compound is first derivatized to attach a UV-active or fluorescent tag.

  • Gas Chromatography (GC-MS): GC coupled with Mass Spectrometry can also be used for identification and quantification, often after derivatization to increase volatility.[13]

  • Spectroscopy: NMR and IR spectroscopy are powerful tools for identifying the structure of unknown degradation products.[9]

Troubleshooting Guide

Use this guide to diagnose and resolve common stability-related issues encountered during your experiments.

Issue 1: My solution has turned yellow and/or a precipitate has formed.

This is a common indicator of chemical degradation or physical instability.

start Observation: Solution turned yellow or precipitate formed check_ph 1. Check Solution pH Is it within the expected range? start->check_ph ph_issue Potential Issue: pH shift induced degradation or insolubility. check_ph->ph_issue No check_storage 2. Review Storage Conditions Exposed to light or high temp? check_ph->check_storage Yes ph_solution Solution: Buffer the solution or adjust pH. Verify solvent compatibility. ph_issue->ph_solution storage_issue Potential Issue: Photodegradation or thermal degradation. check_storage->storage_issue Yes check_oxidation 3. Consider Oxidation Was the solution exposed to air? check_storage->check_oxidation No storage_solution Solution: Store in amber vials at recommended temperature. Use freshly prepared solutions. storage_issue->storage_solution oxidation_issue Potential Issue: Oxidative degradation. check_oxidation->oxidation_issue Yes oxidation_solution Solution: De-gas solvents. Overlay with inert gas (N2, Ar). Consider adding an antioxidant. oxidation_issue->oxidation_solution

Caption: Troubleshooting workflow for visual signs of degradation.

Issue 2: Chromatographic analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks.

This indicates that the parent compound is degrading into other species.

start Observation: Loss of main peak area and appearance of new peaks in chromatogram. step1 Step 1: Confirm Identity Is the new peak a known impurity or a true degradant? start->step1 step1_action Action: Compare with a reference standard of known impurities if available. Use a control sample stored under ideal conditions (e.g., frozen, inert atm). step1->step1_action step2 Step 2: Characterize Degradant If unknown, attempt to identify. step1_action->step2 step2_action Action: Use high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the degradant. Isolate the peak via fractionation for NMR analysis. step2->step2_action step3 Step 3: Perform Forced Degradation Study Determine the cause of degradation. step2_action->step3 step3_action Action: Expose aliquots of a stable solution to stress conditions (acid, base, peroxide, heat, light) individually. Analyze and compare the resulting degradation profiles to your sample. step3->step3_action end Conclusion: Identify the degradation pathway and implement preventative measures (e.g., pH control, inert atmosphere). step3_action->end

Caption: Workflow for investigating chromatographic instability.

Key Stability Factors and Recommended Controls

The following table summarizes the primary factors affecting the stability of this compound in solution and suggests mitigation strategies.

FactorPotential ImpactRecommended Control Measures
pH Catalysis of degradation reactions; change in solubility.[7]Maintain solution pH within a stable range (typically neutral to slightly acidic) using appropriate buffer systems.
Oxygen Radical-initiated oxidative degradation.[4][6]Use de-gassed solvents; purge headspace of container with an inert gas (N₂ or Ar); consider adding antioxidants (with compatibility checks).
Temperature Increased rate of all degradation reactions.[6]Store solutions at controlled cool temperatures (e.g., 2-8 °C). Avoid prolonged exposure to elevated temperatures during experiments.
Light Initiation of photodegradation pathways.[6][8]Store solutions in amber glass containers or protect from light by wrapping containers in foil. Minimize exposure to ambient light during handling.
Incompatible Materials Direct reaction leading to degradation.Avoid contact with strong oxidizing agents and strong acids.[12]

Experimental Protocol: Stability Assessment by HILIC-CAD

This protocol provides a robust method for quantifying this compound and monitoring the formation of polar degradation products.

1. Objective: To assess the stability of this compound in a given solution under specific storage conditions over time.

2. Materials & Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • High-purity water

  • Test solution of this compound

  • Halo Penta-HILIC column (e.g., 150 mm × 4.6 mm, 5 µm) or equivalent[4]

3. Instrument & Conditions:

  • HPLC System: With a quaternary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Mobile Phase A: 100 mM Ammonium formate in water, pH adjusted to 2.8 with formic acid.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 85% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. Procedure:

  • Prepare Mobile Phases: Accurately prepare the mobile phases as described above.

  • Prepare Standard Solutions: Prepare a stock solution of the reference standard in a 15:85 (v/v) water:acetonitrile diluent. Perform serial dilutions to create a calibration curve (e.g., 0.1 - 10 µg/mL).[4]

  • Initiate Stability Study (Time = 0):

    • Prepare the test solution of this compound in the desired solvent matrix.

    • Immediately take an aliquot, dilute it appropriately with the sample diluent, and analyze it by HILIC-CAD. This is your T=0 data point.

    • Store the remaining bulk solution under the desired test conditions (e.g., 40 °C/75% RH, 25 °C in ambient light, etc.).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot of the stored test solution.

    • Dilute the aliquot in the same manner as the T=0 sample and analyze by HILIC-CAD.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Calculate the percentage remaining compared to the T=0 value.

    • Monitor the chromatograms for the appearance and growth of any new peaks. Express the area of these degradation peaks as a percentage of the total peak area.

prep 1. Preparation - Prepare Mobile Phases - Prepare Standard Solutions - Prepare Test Solution t0 2. T=0 Analysis - Immediately analyze an aliquot of the test solution. prep->t0 storage 3. Storage - Store bulk solution under specified stress conditions (e.g., 40°C, light exposure). t0->storage tp 4. Time-Point Analysis - At scheduled intervals, withdraw and analyze aliquots. storage->tp tp->storage Continue for duration of study analysis 5. Data Analysis - Quantify parent compound - Track growth of degradant peaks tp->analysis report 6. Report - Generate stability report with degradation kinetics. analysis->report

Caption: Experimental workflow for a typical stability study.

References

Troubleshooting low yields in the amination of 3-chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 3-chloro-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the amination of 3-chloro-1,2-propanediol?

The primary reaction is a nucleophilic substitution where ammonia displaces the chloride ion from 3-chloro-1,2-propanediol (3-MCPD) to form 3-amino-1,2-propanediol (APD), also known as isoserinol. This reaction is typically carried out in an aqueous solution under pressure.[1][2]

Q2: My yield of 3-amino-1,2-propanediol is consistently low. What are the most common culprits?

Low yields can often be attributed to several factors:

  • Suboptimal Molar Ratio: An insufficient excess of ammonia can lead to the formation of secondary and tertiary amine byproducts.[3]

  • Incorrect Reaction Temperature: Both excessively high or low temperatures can negatively impact the reaction rate and selectivity.[2][4]

  • pH Imbalance: The pH of the reaction medium is critical. A non-optimal pH can promote the formation of undesired side products like glycidol and epichlorohydrin.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

  • Impure Starting Materials: The purity of 3-chloro-1,2-propanediol can significantly affect the reaction outcome.

Troubleshooting Guide: Low Yields and Byproduct Formation

This section provides a detailed breakdown of common problems encountered during the amination of 3-chloro-1,2-propanediol and step-by-step guidance on how to resolve them.

Problem 1: Identification of Secondary and Tertiary Amine Byproducts

Symptoms:

  • GC-MS analysis of the crude product shows peaks corresponding to bis(2,3-dihydroxypropyl)amine and tris(2,3-dihydroxypropyl)amine.[3]

  • The final product yield is significantly lower than expected, even with complete consumption of the starting material.

Causality: The desired product, 3-amino-1,2-propanediol, is a primary amine and can act as a nucleophile, reacting with the starting material, 3-chloro-1,2-propanediol. This leads to the formation of secondary and subsequently tertiary amines. This is a common issue in the alkylation of amines.

Troubleshooting Protocol:

  • Increase the Molar Ratio of Ammonia to 3-Chloro-1,2-propanediol: This is the most effective way to minimize the formation of higher-order amines. By increasing the concentration of ammonia, the statistical probability of 3-chloro-1,2-propanediol reacting with the desired primary amine product is reduced. A molar ratio of 15:1 (ammonia:3-MCPD) or higher is recommended for optimal results.[4]

  • Controlled Addition of 3-Chloro-1,2-propanediol: Instead of adding all the 3-chloro-1,2-propanediol at once, a slow, continuous addition to the ammonia solution can help maintain a high effective concentration of ammonia throughout the reaction.

  • Monitor the Reaction Progress: Use GC analysis to monitor the formation of byproducts. If significant amounts of secondary amines are detected early in the reaction, consider adjusting the ammonia concentration.

dot graph "Secondary_Amine_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

MCPD [label="3-Chloro-1,2-propanediol"]; Ammonia [label="Ammonia (NH3)"]; APD [label="3-Amino-1,2-propanediol\n(Primary Amine)"]; Secondary_Amine [label="bis(2,3-dihydroxypropyl)amine\n(Secondary Amine)"];

MCPD -> APD [label=" + NH3 (High Excess)\nDesired Reaction"]; APD -> Secondary_Amine [label=" + 3-Chloro-1,2-propanediol\nSide Reaction"]; } caption: Formation of secondary amine byproduct.

Problem 2: Formation of Glycidol and Epichlorohydrin

Symptoms:

  • GC-MS analysis reveals the presence of glycidol and/or epichlorohydrin in the reaction mixture.

  • The reaction mixture may have a sweet, ethereal odor.

Causality: Under basic conditions, 3-chloro-1,2-propanediol can undergo intramolecular cyclization to form an epoxide. Deprotonation of one of the hydroxyl groups creates an alkoxide that can displace the adjacent chloride ion, forming glycidol. Epichlorohydrin can be formed through a similar mechanism, particularly if the reaction conditions favor dehydration. This dehydrohalogenation is a significant side reaction that consumes the starting material.

Troubleshooting Protocol:

  • Precise pH Control: While an alkaline environment is necessary for the amination reaction, excessively high pH can accelerate the formation of glycidol and epichlorohydrin. Maintain the pH in a controlled range. The addition of a base like sodium hydroxide should be done cautiously.[5]

  • Optimize Reaction Temperature: High temperatures can promote the elimination reaction leading to epoxide formation. It is crucial to maintain the reaction temperature within the optimal range, typically between 40-60°C.[2]

  • Monitor Reaction Headspace: The presence of volatile byproducts like epichlorohydrin can sometimes be detected by headspace GC analysis during the reaction.

dot graph "Epoxide_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

MCPD [label="3-Chloro-1,2-propanediol"]; Base [label="Base (e.g., OH-)"]; Glycidol [label="Glycidol"]; Epichlorohydrin [label="Epichlorohydrin"];

MCPD -> Glycidol [label=" + Base\nIntramolecular Cyclization"]; MCPD -> Epichlorohydrin [label=" + Base, -H2O\nDehydrohalogenation"]; } caption: Side reactions leading to glycidol and epichlorohydrin.

Problem 3: Presence of Dimeric Ethers

Symptoms:

  • A peak corresponding to a higher molecular weight byproduct, identified as a dimeric ether of 3-amino-1,2-propanediol, is observed in the GC-MS analysis.[5]

Causality: Intermolecular Williamson ether synthesis can occur, where the hydroxyl group of one molecule of 3-amino-1,2-propanediol (or 3-chloro-1,2-propanediol) reacts with the chloromethyl group of another molecule, especially at elevated temperatures.

Troubleshooting Protocol:

  • Strict Temperature Control: Avoid excessive heating, as higher temperatures favor ether formation. Adhere to the recommended temperature range of 40-60°C.[2]

  • Use of a More Polar Solvent System: While the reaction is typically conducted in aqueous ammonia, ensuring sufficient water content can help to solvate the reactants and may disfavor the intermolecular etherification.

Experimental Protocols

Protocol 1: Optimized Amination of 3-Chloro-1,2-propanediol

This protocol is designed to maximize the yield of 3-amino-1,2-propanediol while minimizing byproduct formation.

Materials:

  • 3-Chloro-1,2-propanediol (3-MCPD), high purity

  • Aqueous ammonia (25-28% solution)

  • Pressurized reaction vessel with temperature and pressure control

  • Stirring mechanism

Procedure:

  • Charge the pressurized reaction vessel with aqueous ammonia. The molar ratio of ammonia to 3-chloro-1,2-propanediol should be at least 15:1.[4]

  • Seal the reactor and begin stirring.

  • Slowly add the 3-chloro-1,2-propanediol to the ammonia solution.

  • Heat the reaction mixture to 50°C and maintain this temperature for 4-6 hours.[2][4]

  • Monitor the internal pressure of the reactor, which will increase due to the vapor pressure of ammonia.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia through a scrubber.

  • The crude product can then be purified by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Derivatization (for enhanced volatility and peak shape):

  • Take a 1 mL aliquot of the reaction mixture and evaporate to dryness under reduced pressure.

  • Add 1 mL of trifluoroacetic anhydride (TFAA) to the dried residue in an ice-water bath.

  • Heat the mixture at 50°C for 30 minutes.

GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-1701) is suitable for separating the derivatized components.[5]

  • Carrier Gas: Helium.

  • Injector Temperature: 200°C.

  • Detector (FID or MS) Temperature: 260°C.

  • Temperature Program: Start at 90°C, then ramp up to analyze for the various potential byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome with Condition BReference
Molar Ratio (Ammonia:3-MCPD) 5:115:1Reduced secondary/tertiary amines, increased yield[4]
Temperature 80°C50°CReduced glycidol/epichlorohydrin and ether byproducts[4][6]
Reaction Time 2 hours4-6 hoursHigher conversion of starting material[2][4]
pH > 1210-11Minimized dehydrohalogenation[3]

Troubleshooting Workflow

dot digraph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Low Yield in Amination Reaction", shape=ellipse, fillcolor="#EA4335"]; Analyze [label="Perform GC-MS Analysis of Crude Product"]; Check_SM [label="Check Purity of Starting 3-MCPD"]; Identify_Byproducts [label="Identify Major Byproducts"];

High_Secondary_Amines [label="High Levels of\nSecondary/Tertiary Amines", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; High_Epoxides [label="High Levels of\nGlycidol/Epichlorohydrin", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; High_Ethers [label="High Levels of\nDimeric Ethers", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Conversion [label="Incomplete Conversion of\nStarting Material", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Increase_Ammonia [label="Increase Molar Ratio of\nAmmonia to 3-MCPD (≥15:1)"]; Optimize_pH [label="Optimize and Control\nReaction pH (10-11)"]; Optimize_Temp [label="Optimize Reaction\nTemperature (40-60°C)"]; Increase_Time [label="Increase Reaction Time"]; Purify_SM [label="Purify Starting Material"];

Re-run [label="Re-run Reaction and Analyze", shape=ellipse, fillcolor="#34A853"];

Start -> Analyze; Analyze -> Check_SM; Check_SM -> Purify_SM [label="Impure"]; Purify_SM -> Re-run; Check_SM -> Identify_Byproducts [label="Pure"]; Identify_Byproducts -> High_Secondary_Amines; Identify_Byproducts -> High_Epoxides; Identify_Byproducts -> High_Ethers; Identify_Byproducts -> Incomplete_Conversion;

High_Secondary_Amines -> Increase_Ammonia; Increase_Ammonia -> Re-run;

High_Epoxides -> Optimize_pH; Optimize_pH -> Optimize_Temp; Optimize_Temp -> Re-run;

High_Ethers -> Optimize_Temp;

Incomplete_Conversion -> Increase_Time; Increase_Time -> Re-run; } caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous realm of pharmaceutical quality control, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. 3-Isopropylamino-1,2-propanediol, recognized as Metoprolol EP Impurity N, is a significant process-related impurity and potential degradation product in the synthesis of beta-blockers like metoprolol.[1][2][3][4] Its polar and non-chromophoric nature presents unique analytical challenges, necessitating robust and meticulously validated methods for its control.[1][3]

This guide provides a comparative analysis of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, drawing upon the authoritative frameworks established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8][9][10]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[7][11][12] For a critical impurity like this compound, this means the chosen method must be specific, sensitive, accurate, and precise, ensuring that product quality is consistently monitored and maintained. Regulatory bodies mandate this validation to ensure data integrity and, ultimately, patient safety.[6][10] The recently revised ICH Q2(R2) and the new Q14 guidelines further emphasize a lifecycle approach to analytical procedures, integrating development, validation, and routine monitoring.[5][13][14][15][16]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte. Given the polarity of this compound, two primary chromatographic techniques are considered: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both typically coupled with Mass Spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds. However, the high polarity and low volatility of amino alcohols like this compound make direct analysis challenging. To overcome this, a derivatization step is employed to convert the polar -OH and -NH groups into less polar, more volatile silyl derivatives, enabling successful chromatographic separation.

  • Standard & Sample Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol. Dilute samples to fall within the expected calibration range.

  • Derivatization: Transfer 100 µL of the sample or standard solution to a vial and evaporate to dryness under a gentle stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Low-polarity column, such as a 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless mode, 270°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C for 5 min, ramp at 15°C/min to 220°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of the derivatized analyte.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

HILIC is a variant of normal-phase liquid chromatography that is exceptionally well-suited for retaining and separating highly polar compounds.[1][3] It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This approach avoids the need for derivatization, streamlining sample preparation and eliminating a potential source of analytical variability. Coupling HILIC with a universal detector like a Charged Aerosol Detector (CAD) or a highly specific detector like a Mass Spectrometer (MS) provides a powerful analytical solution.[1][17]

  • Standard & Sample Preparation: Prepare a stock solution of the reference standard in a diluent compatible with the mobile phase (e.g., 90:10 acetonitrile:water). Dilute samples accordingly.

  • Filtration: Filter all solutions through a 0.22 µm filter to remove particulates.

  • HPLC Conditions:

    • Column: A HILIC column (e.g., Halo Penta HILIC, 150 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 100 mM Ammonium formate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 70% B over 10 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.

Head-to-Head: Validation Parameter Showdown

A method's performance is defined by its validation characteristics. The table below provides an objective comparison of the expected performance of the two described methods, benchmarked against the requirements of ICH Q2(R1)/Q2(R2).[7][8]

Validation ParameterGC-MS (with Derivatization)HILIC-MSICH Q2(R1)/Q2(R2) Guideline[7][12]
Specificity High. MS provides mass-based identification, but derivatization can introduce side products.Very High. Chromatographic separation of polar compounds combined with specific mass detection (MRM) offers excellent discrimination.[12]The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) Typically > 0.99Typically > 0.995A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure.
Accuracy (% Recovery) 90-110%98-102%The closeness of agreement between the value which is accepted as a true value and the value found.[18]
Precision (% RSD) Repeatability: < 10%Intermediate: < 15%Repeatability: < 5%Intermediate: < 10%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Quantitation (LOQ) ~5-10 ng/mL~0.5-2 ng/mLThe lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness Moderate. Sensitive to variations in derivatization time, temperature, and reagent purity.High. Less sensitive to minor changes in mobile phase composition (pH, organic ratio) and temperature.A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Visualizing the Logic of Validation

To provide a clearer understanding of the processes and relationships involved, the following diagrams illustrate the validation workflow and the interconnectedness of the core performance characteristics.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle A Define Analytical Requirements (Purpose) B Select Technology (HILIC vs GC) A->B C Draft Validation Protocol & Acceptance Criteria B->C D Specificity & Selectivity (Forced Degradation) C->D E Linearity, Range, Accuracy, Precision C->E F Determine LOD & LOQ C->F G Assess Robustness C->G H Analyze Data vs. Acceptance Criteria D->H E->H F->H G->H I Compile Final Validation Report H->I J Implement for Routine Use & Ongoing Monitoring I->J

Caption: High-level workflow for analytical method validation.

G2 center Reliable & Fit-for-Purpose Analytical Method Accuracy Accuracy center->Accuracy is Precision Precision center->Precision is Specificity Specificity center->Specificity is Robustness Robustness center->Robustness is Accuracy->Precision closely linked Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range defines LOQ LOQ LOQ->Range defines lower limit of

Caption: Interdependence of core validation parameters.

Senior Scientist's Recommendation

For the routine quality control of this compound, the HILIC-MS method is unequivocally the superior choice. The primary driver for this recommendation is the elimination of the chemical derivatization step. This not only simplifies the sample preparation workflow, reducing time and potential for human error, but it also enhances the method's overall robustness and reproducibility. The demonstrated high sensitivity and specificity of HILIC for polar analytes, combined with the confirmatory power of mass spectrometry, provide a high degree of confidence in the analytical results.[1][3]

While the GC-MS method is a valid scientific approach, its reliance on derivatization introduces complexities that can compromise method robustness. It remains a viable alternative if HILIC-MS instrumentation is unavailable, but additional care must be taken during validation and routine use to control the variability of the derivatization reaction.

Regardless of the method chosen, a comprehensive validation study documented in a detailed report is not just a regulatory requirement; it is the cornerstone of reliable pharmaceutical quality analysis.[6][10]

References

A Comparative Guide to the Quantification of 3-isopropylamino-1,2-propanediol: HILIC-CAD vs. Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensuring drug safety and efficacy. 3-isopropylamino-1,2-propanediol, a known degradation product of β-blockers like metoprolol, presents a significant analytical challenge due to its polar nature and lack of a UV chromophore.[1][2][3] This guide provides an in-depth comparison of the Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) method against traditional and alternative analytical techniques for the quantification of this critical impurity.

The Analytical Conundrum of this compound

This compound is a polar, hydrophilic molecule that is not amenable to conventional reversed-phase liquid chromatography (RPLC) due to poor retention. Furthermore, its lack of a significant UV-absorbing moiety renders UV detection, the workhorse of many QC labs, ineffective for sensitive quantification.[1][2][3] This necessitates the exploration of more specialized analytical techniques to ensure that this impurity is controlled within acceptable limits as stipulated by pharmacopoeias.

HILIC-CAD: A Modern Solution for a Modern Challenge

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds.[4][5][6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase. Polar analytes, like this compound, can partition into this layer, resulting in retention.

Coupling HILIC with a Charged Aerosol Detector (CAD) provides a universal detection method that is not dependent on the optical properties of the analyte.[9][10][11][12][13] The CAD nebulizes the column eluent, dries the resulting droplets into particles, and then imparts a charge on these particles. The magnitude of this charge is proportional to the mass of the analyte, allowing for sensitive and uniform quantification of non-volatile and semi-volatile compounds.[9][10][11][12][13]

Comparative Analysis of Quantification Methods

To provide a clear and objective comparison, the HILIC-CAD method is evaluated against two common alternative approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) following derivatization.

Performance Metrics at a Glance
ParameterHILIC-CADGC-MS (with derivatization)HPLC-UV/FLD (with derivatization)
Specificity High; separates polar impurities from the parent drug and other components.Very High; mass selective detection provides excellent specificity.High; depends on the selectivity of the derivatizing agent and chromatography.
Sensitivity (LOD/LOQ) High (ng level).[14]Very High (pg to low ng level).[15]High to Very High (ng to pg level), especially with fluorescence detection.[16][17]
Linearity & Range Good (typically 2-3 orders of magnitude).[9][10]Excellent (often >3 orders of magnitude).Excellent (often >3 orders of magnitude).
Accuracy & Precision Excellent; validated methods show high accuracy and low RSD%.[1][2][3]Excellent; well-established for quantitative analysis.[18]Excellent; widely used in validated methods.[19][20][21]
Sample Preparation Simple dilution.More complex; requires derivatization to improve volatility and chromatography.Complex; requires derivatization to introduce a chromophore/fluorophore.
Throughput High.Moderate; derivatization and longer GC run times can reduce throughput.Moderate; derivatization adds to sample preparation time.
Robustness Good; sensitive to mobile phase composition.Good; requires careful control of derivatization conditions and GC parameters.Good; derivatization reaction conditions need to be well-controlled.
Cost & Complexity Moderate instrument cost; relatively straightforward operation.Higher instrument cost and complexity.Lower to moderate instrument cost; derivatization adds complexity to the workflow.
In-Depth Discussion

HILIC-CAD: This method offers a direct and elegant solution for the analysis of this compound. Its primary advantage lies in the minimal sample preparation required, which significantly enhances sample throughput and reduces the potential for errors introduced during complex sample handling steps. The universal detection principle of CAD ensures a response for any non-volatile analyte, making it a robust choice for impurity profiling where reference standards for all impurities may not be available.[9][10][22]

GC-MS: As a highly sensitive and specific technique, GC-MS is a powerful tool for impurity analysis.[15][23][24][25][26] However, for polar and non-volatile compounds like this compound, derivatization is a prerequisite to increase volatility and improve chromatographic performance. This additional step adds complexity and time to the analytical workflow and requires careful optimization and control to ensure complete and reproducible reactions.

HPLC-UV/FLD with Derivatization: This approach circumvents the lack of a chromophore in this compound by chemically attaching a UV-absorbing or fluorescent tag to the molecule. This can lead to very high sensitivity, especially with fluorescence detection.[16][17] However, similar to GC-MS, the derivatization step is a significant drawback. It can be time-consuming, may require the use of hazardous reagents, and can be a source of variability if not properly controlled.

Experimental Workflows

To illustrate the practical differences between these methods, the following diagrams outline the typical experimental workflows.

HILIC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Drug Product Sample Dilution Dilute with Mobile Phase Sample->Dilution HILIC HILIC Separation Dilution->HILIC CAD Charged Aerosol Detection HILIC->CAD Data Data Acquisition & Quantification CAD->Data

Caption: HILIC-CAD workflow for this compound analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Drug Product Sample Extraction Extract Analyte Sample->Extraction Derivatization Derivatize with Reagent Extraction->Derivatization Separation GC or HPLC Separation Derivatization->Separation Detection MS, UV, or FLD Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General workflow for analysis involving derivatization (GC-MS or HPLC-UV/FLD).

Self-Validating Systems: Ensuring Trustworthiness through Method Validation

The trustworthiness of any analytical method hinges on its validation, which demonstrates its suitability for the intended purpose. All three compared methods, when properly developed, can be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29][30][31]

A validated HILIC-CAD method for this compound has been reported, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] For the alternative methods, validation would need to demonstrate the robustness and reproducibility of the derivatization step in addition to the standard validation parameters.

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Detailed Experimental Protocol: HILIC-CAD Method

The following is a representative protocol for the quantification of this compound in a drug product using HILIC-CAD, based on published methods.[1][2][3]

1. Materials and Reagents

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Drug product sample

2. Standard and Sample Preparation

  • Mobile Phase A: 100 mM Ammonium formate in water, pH adjusted to 3.2 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution in a mixture of Mobile Phase A and B (e.g., 20:80 v/v) to construct a calibration curve.

  • Sample Solution: Accurately weigh a portion of the powdered drug product and dissolve it in a mixture of Mobile Phase A and B to achieve a target concentration within the calibration range. Sonicate and filter through a 0.45 µm filter if necessary.

3. Chromatographic Conditions

  • Column: HILIC column (e.g., Halo Penta HILIC, 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 15:85 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. CAD Settings

  • Nebulizer Gas (Nitrogen): 35 psi.

  • Evaporation Temperature: 35 °C.

  • Data Collection Rate: 10 Hz.

5. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample solution using the calibration curve.

Conclusion

For the quantification of this compound, the HILIC-CAD method stands out as a highly efficient, sensitive, and direct approach. Its primary advantage is the elimination of the derivatization step, which simplifies the workflow, improves throughput, and reduces potential sources of error. While GC-MS and HPLC with derivatization are viable and sensitive alternatives, the added complexity of their sample preparation makes them less ideal for routine quality control environments where speed and simplicity are often critical. The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the desired level of sensitivity. However, for a robust and streamlined analysis of this challenging polar, non-chromophoric impurity, the HILIC-CAD method presents a compelling and scientifically sound solution.

References

A Comparative Guide to Beta-Blocker Precursors: 3-Isopropylamino-1,2-propanediol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular medicine, beta-adrenergic blocking agents, or beta-blockers, represent a cornerstone therapy for managing conditions like hypertension, angina pectoris, and arrhythmias.[1][2] The efficacy of these drugs is intrinsically linked to their chemical structure, most notably the aryloxypropanolamine motif, which is essential for their interaction with β-adrenergic receptors.[1][3] The synthesis of this critical pharmacophore relies on a selection of key chemical precursors, the choice of which dictates the efficiency, safety, and scalability of the manufacturing process.

This guide provides an in-depth comparison of common precursors used in beta-blocker synthesis, with a central focus on 3-Isopropylamino-1,2-propanediol (3-IPAPdiol). We will objectively analyze its performance against foundational alternatives like epichlorohydrin and glycidol, supported by established synthetic protocols and comparative data to inform researchers, scientists, and drug development professionals in their selection of optimal synthetic routes.

The Central Intermediate: this compound (CAS 6452-57-9)

3-IPAPdiol is a key building block and a direct precursor for a significant portion of the beta-blocker class, including widely used drugs such as Metoprolol and Propranolol.[4][5] Its structure contains the complete propanolamine side chain required for pharmacological activity, making it a highly valuable intermediate.

Chemical Profile:

  • IUPAC Name: 3-(propan-2-ylamino)propane-1,2-diol[6]

  • Molecular Formula: C6H15NO2[6][7]

  • Molar Mass: 133.19 g/mol [4][6]

  • Appearance: Typically a colorless to pale yellow liquid, soluble in water.[8]

Its significance is also highlighted by its status as a known impurity (Metoprolol EP Impurity N) in metoprolol tartrate and succinate preparations, making it an essential reference standard for ensuring the purity and safety of the final drug product.[6][9]

The primary synthesis of 3-IPAPdiol itself is straightforward, commonly achieved through the ring-opening of glycidol with isopropylamine.[10] This reaction provides a direct route to the key side-chain, which can then be coupled with a desired aromatic system.

The Workhorse Precursor: Epichlorohydrin (ECH)

Epichlorohydrin is arguably the most fundamental and widely utilized precursor in the synthesis of the entire aryloxypropanolamine beta-blocker family. Its versatility and reactivity are central to the most common industrial production routes.

The typical synthesis is a two-step process:

  • Glycidyl Ether Formation: An appropriate phenol (e.g., 4-(2-methoxyethyl)phenol for Metoprolol) reacts with epichlorohydrin under basic conditions to form a glycidyl ether intermediate.[1][11][12]

  • Amine Condensation: The resulting epoxide ring is then opened by an amine, such as isopropylamine, to yield the final beta-blocker.[1][3][13] This step establishes the crucial propanolamine side chain.

This pathway's ubiquity is due to ECH's status as a readily available and cost-effective commodity chemical. However, its high reactivity is coupled with significant toxicity and potential for side reactions, necessitating stringent process controls.

The Alternative Building Block: Glycidol

Glycidol serves as another important precursor, often used as an alternative to epichlorohydrin. It can be used to synthesize glycidyl ethers, which are key intermediates, by reacting the sodium salt of glycidol with appropriate aryl halides.[14] Furthermore, as previously mentioned, glycidol is the direct precursor for synthesizing 3-IPAPdiol.[10] This makes it a foundational molecule from which multiple synthetic strategies can diverge.

Comparative Analysis: Choosing the Optimal Synthetic Pathway

The selection of a precursor is a critical decision based on a trade-off between the number of synthetic steps, process safety, cost, and desired stereochemical purity. The following table summarizes the key attributes of each precursor.

FeatureThis compound (3-IPAPdiol)Epichlorohydrin (ECH)Glycidol
Role in Synthesis Direct side-chain precursorFoundational building block for glycidyl ethersPrecursor for glycidyl ethers and 3-IPAPdiol
Typical Core Steps 1 step (Coupling with aryl group)2 steps (Etherification, then amination)1-2 steps depending on the route
Key Reactants Aryl halide/epoxidePhenol, IsopropylamineAryl halide, Isopropylamine
Advantages Simplifies final synthesis step; fewer side reactions in the final stage.Highly versatile for a wide range of beta-blockers; cost-effective.[3][13]Alternative to ECH; direct route to 3-IPAPdiol.[10][14]
Disadvantages Higher starting material cost; its own synthesis is required.Highly toxic and reactive reagent; potential for by-product formation.Can be less common for large-scale industrial synthesis compared to ECH.
Example Beta-Blockers Metoprolol, PropranololAtenolol, Metoprolol, Propranolol, Carvedilol[1][11][15]Propranolol, Atenolol (via intermediates)
Causality Behind Experimental Choices
  • Yield and Purity: While the classic ECH route is robust, modern adaptations focus on maximizing yield and purity. For instance, recent developments in continuous-flow reactors using novel catalysts have achieved nearly 100% conversion and selectivity in seconds at room temperature, drastically improving efficiency over traditional batch methods.[15][16]

  • Stereoselectivity: Most beta-blockers are chiral, with the (S)-enantiomer typically being significantly more potent.[3] Achieving high enantiomeric purity is paramount. This is often accomplished via the chemoenzymatic resolution of intermediates derived from the ECH or glycidol pathways, such as the corresponding chlorohydrin.[17][18] For example, lipase B from Candida antarctica (CALB) is frequently used for kinetic resolution to produce enantiopure building blocks for drugs like (S)-Atenolol and (S)-Metoprolol.[17][18]

  • Safety and Green Chemistry: The hazardous nature of ECH has driven research into greener alternatives. The use of deep eutectic solvents (DES) has been shown to facilitate the synthesis of atenolol, allowing for high yields and easy product isolation without traditional volatile organic solvents.[19] Flow chemistry not only improves yield but also enhances safety by minimizing the volume of hazardous reactants handled at any given time.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the central synthetic routes to a typical aryloxypropanolamine beta-blocker, highlighting the roles of the different precursors.

G Phenol Aryl-OH (e.g., 4-(2-methoxyethyl)phenol) Intermediate Aryl-O-CH2-CH(O)CH2 (Glycidyl Ether) Phenol->Intermediate ECH Epichlorohydrin FinalProduct Final Beta-Blocker (e.g., Metoprolol) Intermediate->FinalProduct + Isopropylamine Glycidol Glycidol IPAPdiol This compound Glycidol->IPAPdiol + Isopropylamine IPAPdiol->FinalProduct Amine Isopropylamine G start Start: Reagents step1 Step 1: Etherification React 4-(2-methoxyethyl)phenol with epichlorohydrin in aqueous alkaline conditions (e.g., NaOH). Maintain temperature around 35-50°C. start->step1 step2 Step 2: Intermediate Isolation Isolate the resulting epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene. step1->step2 step3 Step 3: Amination React the epoxide intermediate with isopropylamine. This can be done neat or in a solvent like isopropanol at 50-70°C. step2->step3 step4 Step 4: Product Formation Reaction yields Metoprolol base. step3->step4 step5 Step 5: Salt Formation & Purification React Metoprolol base with succinic acid in a suitable solvent (e.g., isopropanol) to form Metoprolol Succinate. Purify by recrystallization. step4->step5 end End: Purified Metoprolol Succinate step5->end

References

A Comparative Guide to the Biological Activity of 3-Isopropylamino-1,2-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of prominent 3-Isopropylamino-1,2-propanediol derivatives, a class of compounds renowned for their significant impact on cardiovascular medicine. We will delve into the nuanced pharmacological profiles of key beta-adrenergic antagonists (beta-blockers), exploring their receptor selectivity, intrinsic sympathomimetic activity (ISA), and the resulting therapeutic implications. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust understanding of these critical therapeutic agents.

Introduction: The Enduring Legacy of a Versatile Scaffold

The this compound backbone is a cornerstone in medicinal chemistry, most notably as the foundational structure for a multitude of beta-blockers.[1] These drugs have revolutionized the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2][3] Their primary mechanism of action involves the competitive antagonism of beta-adrenergic receptors, thereby mitigating the effects of endogenous catecholamines like epinephrine and norepinephrine.[4][5]

The clinical efficacy and side-effect profiles of these derivatives are dictated by subtle variations in their chemical structure, which in turn influence their affinity for β1 and β2 receptor subtypes and their ability to partially stimulate these receptors (Intrinsic Sympathomimetic Activity).[6][7] This guide will dissect these differences through a comparative analysis of three archetypal derivatives: the non-selective antagonist Propranolol , the β1-selective antagonist Atenolol , and the non-selective partial agonist Pindolol .

Comparative Pharmacological Profiles

The therapeutic utility of this compound derivatives is intricately linked to their interaction with β-adrenergic receptors. The following sections and data tables provide a quantitative comparison of key pharmacological parameters.

Receptor Binding Affinity and Selectivity

The relative affinity of a beta-blocker for β1 versus β2 receptors is a critical determinant of its clinical application. β1-selective agents, often termed "cardioselective," are generally preferred for treating cardiac conditions as they have a reduced propensity to cause bronchoconstriction, a side effect associated with β2-receptor blockade in the lungs.[3][8]

Derivativeβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity (β1 vs. β2)Reference
Propranolol 1.47 - 2.40.6 - 2.3Non-selective[9][10]
Atenolol ~240>16,000~40-fold for β1[11][12]
Pindolol --Non-selective[13]

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.

Intrinsic Sympathomimetic Activity (ISA)

ISA refers to the capacity of a beta-blocker to act as a partial agonist at the beta-adrenergic receptor.[7] This means that in addition to blocking the effects of potent agonists like epinephrine, these drugs can weakly stimulate the receptor.[14] This property can be clinically significant, as beta-blockers with ISA may cause less bradycardia (slowing of the heart rate) at rest and may have a more favorable profile in patients with low baseline heart rates.[2][7]

Pindolol is a classic example of a beta-blocker with significant ISA.[15] In contrast, propranolol and atenolol are devoid of this activity.[4] The degree of ISA can be quantified by measuring the maximal stimulatory effect of the drug as a percentage of the maximal effect of a full agonist like isoproterenol. For instance, acebutolol, another beta-blocker with ISA, produces a maximal stimulatory effect that is approximately 17% of that induced by isoproterenol in isolated rat atrium.[7]

The presence of ISA influences the hemodynamic effects of beta-blockers. At rest, drugs with ISA, like pindolol, tend to cause a smaller reduction in heart rate and cardiac output compared to those without ISA, such as propranolol.[4] However, during exercise, the antagonistic effects of both types of drugs become more prominent, leading to similar reductions in heart rate and blood pressure.[4]

Mechanistic Insights: Signaling Pathways and Structure-Activity Relationships

The biological effects of this compound derivatives are initiated by their interaction with G-protein coupled beta-adrenergic receptors. The following diagram illustrates the canonical signaling pathway and the points of intervention for these antagonists.

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate, Contractility, etc. PKA->Cellular_Response Phosphorylates Targets Beta_Blocker This compound Derivative (e.g., Propranolol) Beta_Blocker->Beta_Receptor Competitively Blocks

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound derivatives.

The structure-activity relationship (SAR) of these derivatives is well-established. The isopropylamino group is crucial for potent beta-antagonistic activity.[16] Selectivity for β1 receptors is often achieved by specific substitutions on the aromatic ring.[16] For instance, para-substitution on the phenyl ring, as seen in atenolol, confers cardioselectivity.[16]

Experimental Protocols for Biological Activity Assessment

The characterization of this compound derivatives relies on a suite of in vitro and in vivo assays. The following are representative protocols for key experiments.

Radioligand Binding Assay for Receptor Affinity Determination

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cells expressing the target receptors (e.g., guinea pig left ventricle for β1, soleus muscle for β2).[1]

  • Radioligand: [¹²⁵I]-(-)-iodocyanopindolol (ICYP).[11]

  • Non-specific binding control: High concentration of a non-selective antagonist (e.g., 10 µM propranolol).[17]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add a fixed concentration of the radioligand (ICYP).

    • To non-specific binding wells, add the high concentration of propranolol.

    • To the test wells, add increasing concentrations of the test compound.

  • Membrane Addition: Add a consistent amount of the membrane preparation to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radioligand, Test Compounds, and Membrane Suspension Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Total, Non-specific, and Test Compound Wells Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Binding Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis End End Analysis->End

References

A Comparative Spectroscopic Guide to the Enantiomers of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis

In the synthesis of pharmaceuticals, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] A tragic historical reminder of this is the case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic.[1] This underscores the absolute necessity for robust analytical methods to distinguish and quantify enantiomers, ensuring the safety and efficacy of drug products.[1][2]

3-Isopropylamino-1,2-propanediol is a key chiral building block in the synthesis of a class of drugs known as beta-blockers, which are widely used to manage cardiovascular conditions like hypertension and angina.[3][4][5] For instance, it is a crucial precursor to propranolol, where the therapeutic beta-blocking activity resides almost exclusively in the (S)-(-) enantiomer.[2][6] Therefore, the ability to spectroscopically differentiate and confirm the absolute configuration of the (R)- and (S)-enantiomers of this compound is a critical control point in the drug development and manufacturing process.

This guide provides a comparative overview of key spectroscopic techniques for the chiral discrimination of this compound enantiomers. We will delve into the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, as well as the chiroptical techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiation through Diastereomeric Interactions

Principle of the Technique:

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers as they have identical physical properties in an achiral environment.[7] To overcome this, chiral discriminating agents (CDAs) or chiral solvating agents (CSAs) are employed.[8] These agents interact with the enantiomers to form transient diastereomeric complexes. These diastereomers, having different spatial arrangements, will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[9] For amino alcohols like this compound, chiral acids are often effective derivatizing agents.[6][10]

Experimental Protocol: Derivatization with Mosher's Acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid)

  • Sample Preparation: In an NMR tube, dissolve a known quantity (e.g., 5-10 mg) of the this compound sample (either a pure enantiomer or a racemic mixture) in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃).

  • Addition of Chiral Derivatizing Agent: Add a molar equivalent of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) to the NMR tube. The acid will react with the hydroxyl groups of the propanediol to form diastereomeric esters.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. It is also beneficial to acquire a carbon-13 (¹³C) NMR spectrum, as the larger chemical shift dispersion can provide clearer separation of diastereomeric signals.[11][9]

  • Data Analysis: Analyze the resulting spectrum for the appearance of new, distinct signals corresponding to the two diastereomers. The integration of these signals can be used to determine the enantiomeric excess (ee) of the original sample.

Expected Data and Interpretation:

The ¹H NMR spectrum of the derivatized racemic mixture is expected to show splitting of signals, particularly for the protons adjacent to the newly formed ester linkages. Similarly, the ¹³C NMR spectrum will exhibit separate resonances for the carbons of the two diastereomers. By comparing the spectrum of an unknown sample to that of a known, pure enantiomer derivatized under the same conditions, the absolute configuration can be assigned.

Spectroscopic Parameter (R)-3-Isopropylamino-1,2-propanediol Derivative (S)-3-Isopropylamino-1,2-propanediol Derivative
¹H NMR Chemical Shift (Hypothetical) Distinct chemical shifts for protons near the chiral center.Separate, distinct chemical shifts for the same protons.
¹³C NMR Chemical Shift (Hypothetical) Unique set of carbon resonances.Different set of unique carbon resonances.
Enantiomeric Excess (ee) Calculation ee (%) = [Integration(S) - Integration(R)

Vibrational Circular Dichroism (VCD): A Direct Probe of Absolute Configuration

Principle of the Technique:

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), while their standard infrared (IR) absorption spectra are identical.[13] This makes VCD an absolute method for determining the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations.[12][13][14]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve a sufficient amount of the this compound enantiomer (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This module includes a photoelastic modulator (PEM) to generate the circularly polarized light and a synchronous demodulator to detect the small VCD signal.

  • Data Acquisition: Acquire the VCD spectrum over the mid-IR range (e.g., 2000-800 cm⁻¹). A corresponding IR absorption spectrum should be collected simultaneously. Data collection typically involves accumulating a large number of scans to achieve an adequate signal-to-noise ratio.

  • Computational Modeling (for absolute configuration):

    • Perform a conformational search for the enantiomer using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • The calculated spectrum is then compared to the experimental spectrum to assign the absolute configuration.

Expected Data and Interpretation:

The (R)- and (S)-enantiomers of this compound will exhibit mirror-image VCD spectra. A positive band in the spectrum of one enantiomer will correspond to a negative band of the same magnitude at the same frequency in the spectrum of the other. By comparing the experimentally obtained VCD spectrum to the DFT-calculated spectrum for a chosen configuration (e.g., the (S)-enantiomer), a match will confirm the absolute configuration of the experimental sample.

Spectroscopic Technique (R)-3-Isopropylamino-1,2-propanediol (S)-3-Isopropylamino-1,2-propanediol
Infrared (IR) Spectrum Identical to the (S)-enantiomer.Identical to the (R)-enantiomer.
Vibrational Circular Dichroism (VCD) Spectrum Mirror image of the (S)-enantiomer's spectrum.Mirror image of the (R)-enantiomer's spectrum.

Electronic Circular Dichroism (ECD): Leveraging Chromophoric Properties

Principle of the Technique:

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region.[15] This technique is particularly useful for chiral molecules containing chromophores. While this compound itself lacks a strong chromophore, it can be derivatized with a chromophoric group to induce a measurable ECD signal. The sign and intensity of the ECD Cotton effects can then be used to determine the absolute configuration, often guided by empirical rules or computational predictions.

Experimental Protocol: ECD Analysis via Derivatization

  • Derivatization: React the this compound enantiomer with a suitable chromophoric derivatizing agent. A common choice for amino alcohols is the formation of a complex with a transition metal, which can create a chromophore with a characteristic ECD spectrum.

  • Sample Preparation: Dissolve the derivatized sample in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample over the appropriate UV-Vis wavelength range.

  • Data Analysis: The resulting ECD spectrum will show positive and/or negative Cotton effects. The sign of these effects can be correlated with the absolute configuration of the chiral center.

Expected Data and Interpretation:

Similar to VCD, the ECD spectra of the derivatized (R)- and (S)-enantiomers will be mirror images of each other. The specific pattern of Cotton effects will be dependent on the chosen chromophoric derivative.

Spectroscopic Technique Derivative of (R)-enantiomer Derivative of (S)-enantiomer
UV-Vis Spectrum Identical to the (S)-derivative.Identical to the (R)-derivative.
Electronic Circular Dichroism (ECD) Spectrum Mirror image of the (S)-derivative's spectrum.Mirror image of the (R)-derivative's spectrum.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Racemic or Enantiopure This compound dissolve Dissolve in CDCl3 start->dissolve add_cda Add Chiral Derivatizing Agent (e.g., Mosher's Acid) dissolve->add_cda nmr_acq Acquire 1H and 13C NMR Spectra add_cda->nmr_acq Formation of Diastereomeric Esters analyze Analyze Chemical Shift Differences of Diastereomers nmr_acq->analyze quantify Quantify Enantiomeric Excess via Integration analyze->quantify

Caption: NMR workflow for chiral discrimination.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment start Enantiopure Sample dissolve Dissolve in Suitable Solvent (e.g., CDCl3) start->dissolve vcd_acq Acquire VCD and IR Spectra dissolve->vcd_acq compare Compare Experimental and Calculated Spectra vcd_acq->compare dft_calc DFT Calculation of Theoretical VCD Spectrum dft_calc->compare assign Assign Absolute Configuration compare->assign

Caption: VCD workflow for absolute configuration.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Enantiopure Sample derivatize Derivatize with Chromophoric Agent start->derivatize dissolve Dissolve in UV-Transparent Solvent derivatize->dissolve ecd_acq Acquire ECD and UV-Vis Spectra dissolve->ecd_acq analyze Analyze Cotton Effects ecd_acq->analyze assign Assign Absolute Configuration (Empirical Rules/Calculation) analyze->assign

Caption: ECD workflow for chiral analysis.

Conclusion: Selecting the Appropriate Technique

The choice of spectroscopic technique for the chiral analysis of this compound depends on the specific analytical need.

  • NMR with chiral derivatizing agents is a widely accessible and excellent method for determining enantiomeric purity and can be used for configurational assignment with appropriate standards.

  • VCD spectroscopy offers the distinct advantage of providing the absolute configuration without the need for derivatization, making it a powerful tool for unambiguous stereochemical assignment, especially when coupled with theoretical calculations.

  • ECD spectroscopy , while requiring derivatization for this particular molecule, is a highly sensitive technique that can be invaluable when only small amounts of sample are available.

In a rigorous drug development setting, employing a combination of these techniques can provide orthogonal data, leading to a highly confident and robust characterization of the chiral integrity of this critical pharmaceutical intermediate.

References

Comparative analysis of catalysts for asymmetric synthesis of aminopropanediols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Aminopropanediols

Chiral 1,2- and 1,3-aminopropanediols are privileged structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. Their stereochemistry is often critical to their biological function, making their enantioselective synthesis a paramount objective for researchers in drug discovery and development. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of these valuable compounds, offering insights into their mechanisms, performance, and practical application. We will delve into a comparative analysis of prominent catalytic systems, including the well-established Sharpless Asymmetric Aminohydroxylation (osmium-based), versatile copper- and ruthenium-based catalysts, and the increasingly popular metal-free organocatalysts.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision in designing an efficient and selective synthesis of a target aminopropanediol. The optimal catalyst depends on various factors, including the substrate structure, desired stereochemical outcome, and practical considerations such as cost, toxicity, and operational simplicity. Here, we compare the performance of four major classes of catalysts.

Performance Data Summary

The following table summarizes representative performance data for different catalyst systems in the asymmetric synthesis of aminopropanediol precursors. For a meaningful comparison, we have selected substrates with a terminal alkene or a simple substitution pattern, which are commonly used as benchmark substrates in the literature.

Catalyst SystemCatalyst/LigandSubstrateYield (%)ee (%)drKey Features & Limitations
Osmium-based K₂OsO₂(OH)₄ / (DHQ)₂PHALStyrene>95>99N/AHigh enantioselectivity for a broad range of olefins. Toxicity and cost of osmium are major drawbacks.[1][2]
Copper-based Cu(OAc)₂ / (R)-DTBM-SEGPHOS4-Fluorostyrene8697N/AMild reaction conditions and broad functional group tolerance. Can be sensitive to substrate structure.[3][4]
Ruthenium-based [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanolN-(diphenylphosphinyl)ketimine>95up to 82N/AEfficient for reductive amination of ketones. Enantioselectivity can be moderate for some substrates.
Organocatalyst Quinine-derived thioureaBenzaldehyde & Nitromethaneup to 95up to 99up to 99:1Metal-free, low toxicity, and readily available. May require higher catalyst loadings and longer reaction times.[5]

In-Depth Analysis of Catalyst Classes

Osmium-Based Catalysts: The Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful and reliable method for the syn-dihydroxylation of alkenes to vicinal diols, and with modifications, for the syn-aminohydroxylation to produce 1,2-amino alcohols.[1][2]

Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving osmium tetroxide (OsO₄) and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition to the alkene. The reaction is believed to proceed via a [3+2] cycloaddition of the alkene to an osmium-imido species, followed by hydrolysis to release the amino alcohol and regenerate the osmium catalyst.

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

Caption: A generalized workflow for the Sharpless Asymmetric Aminohydroxylation.

Causality Behind Experimental Choices: The use of a biphasic solvent system (e.g., t-BuOH/water) is crucial for the catalytic cycle, allowing for the regeneration of the Os(VIII) species by the co-oxidant (e.g., K₃Fe(CN)₆) in the aqueous phase, while the organic phase contains the substrate and product. The choice of the chiral ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) dictates the enantioselectivity, providing access to either enantiomer of the product.

Trustworthiness and Self-Validation: The Sharpless AA is a well-established and highly reproducible reaction. The enantiomeric excess of the product can be readily verified by chiral HPLC or NMR analysis of a diastereomeric derivative. The syn-stereochemistry of the addition is a predictable outcome of the concerted cycloaddition mechanism.

Copper-Based Catalysts: Versatility in Hydroamination

Copper-catalyzed asymmetric hydroamination has emerged as a versatile and cost-effective alternative for the synthesis of chiral amines, including precursors to aminopropanediols.[3][4]

Mechanism and Rationale: These reactions typically employ a copper(I) or copper(II) precursor with a chiral phosphine ligand. A plausible mechanism involves the formation of a chiral copper-hydride species, which then undergoes migratory insertion into the alkene (hydrocupration). The resulting chiral alkylcopper intermediate is then intercepted by an electrophilic aminating reagent to furnish the desired amino alcohol precursor.

Catalytic Cycle: Copper-Catalyzed Hydroamination

Copper_Hydroamination_Cycle CuH LCu-H AlkylCu LCu-Alkyl CuH->AlkylCu Hydrocupration Alkene Alkene Alkene->AlkylCu Product Product (Amino Alcohol) AlkylCu->Product Amination CuX L*Cu-X AlkylCu->CuX Amine R₂N-X Amine->Product Amine->CuX CuX->CuH Reduction Silane Silane Silane->CuH

Caption: Proposed catalytic cycle for copper-catalyzed asymmetric hydroamination.

Causality Behind Experimental Choices: The choice of the chiral ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands, such as DTBM-SEGPHOS, have proven to be highly effective in creating a rigid and well-defined chiral pocket around the copper center. The nature of the aminating reagent and the silane reductant can also significantly influence the reaction efficiency and selectivity.

Trustworthiness and Self-Validation: The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of ligand and substrate. The enantiomeric excess of the product is typically determined by chiral HPLC, and the relative and absolute stereochemistry can be confirmed by X-ray crystallography of a suitable derivative.

Ruthenium-Based Catalysts: Efficient Reductive Aminations

Ruthenium catalysts are well-known for their high efficiency in asymmetric hydrogenation and transfer hydrogenation reactions. These methods can be applied to the synthesis of chiral amino alcohols through the reductive amination of α-hydroxy ketones or the hydrogenation of enamines derived from them.

Mechanism and Rationale: The catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation typically involves the formation of a ruthenium-hydride species from a ruthenium precursor, a chiral diamine or amino alcohol ligand, and a hydrogen donor (e.g., isopropanol or formic acid). This chiral hydride then reduces the C=N bond of an imine or enamine intermediate in an enantioselective manner.

Causality Behind Experimental Choices: The combination of a ruthenium precursor with a chiral diamine and a diphosphine ligand, such as in Noyori-type catalysts, creates a highly active and selective catalytic system. The choice of the chiral ligands is paramount for achieving high enantioselectivity.

Trustworthiness and Self-Validation: The products of ruthenium-catalyzed reductive aminations can be readily characterized by standard spectroscopic methods. The enantiomeric purity is determined by chiral chromatography, and the absolute configuration can be established by comparison to known compounds or by chemical correlation.

Organocatalysts: The Metal-Free Alternative

Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, offering a metal-free and often more sustainable approach. For the synthesis of aminopropanediol precursors, the asymmetric Henry (nitroaldol) reaction is a particularly relevant organocatalytic transformation.[5]

Mechanism and Rationale: The asymmetric Henry reaction involves the addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol, which can then be reduced to the corresponding 1,2-amino alcohol. The reaction is typically catalyzed by a chiral bifunctional organocatalyst, such as a quinine-derived thiourea. The thiourea moiety activates the nitroalkane through hydrogen bonding, while the tertiary amine base deprotonates it to form the nucleophilic nitronate. The chiral scaffold of the catalyst then directs the facial-selective addition to the aldehyde.

Logical Relationship: Bifunctional Organocatalysis in the Henry Reaction

Organocatalyst_Henry_Reaction cluster_catalyst Bifunctional Organocatalyst cluster_substrates Substrates Thiourea Thiourea Moiety (H-bond donor) Aldehyde Aldehyde Thiourea->Aldehyde Activates (H-bonding) Amine Tertiary Amine (Brønsted base) Nitroalkane Nitroalkane Amine->Nitroalkane Deprotonates Nitroalkane->Aldehyde Nucleophilic Attack Product β-Nitro Alcohol (Chiral) Nitroalkane->Product Aldehyde->Product

Caption: Bifunctional activation in the organocatalytic asymmetric Henry reaction.

Causality Behind Experimental Choices: The dual activation provided by the bifunctional catalyst is key to its success. The hydrogen-bonding moiety enhances the electrophilicity of the aldehyde, while the basic site generates the nucleophile in close proximity and within a chiral environment. The steric and electronic properties of the catalyst can be fine-tuned to optimize both reactivity and enantioselectivity.

Trustworthiness and Self-Validation: The diastereoselectivity (syn vs. anti) of the Henry reaction can often be controlled by the choice of catalyst and reaction conditions. The enantiomeric excess of the β-nitro alcohol product is determined by chiral HPLC. The subsequent reduction of the nitro group to an amine is typically stereospecific, preserving the stereochemical integrity of the newly formed stereocenters.

Experimental Protocols

Representative Protocol for Copper-Catalyzed Asymmetric Hydroamination

This protocol is a general representation and may require optimization for specific substrates.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with Cu(OAc)₂ (2 mol%) and (R)-DTBM-SEGPHOS (2.2 mol%). Anhydrous and degassed THF is added, and the mixture is stirred for 30 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, the alkene substrate (1.0 equiv) and the hydroxylamine ester (1.2 equiv) are added sequentially.

  • Initiation: Diethoxymethylsilane (DEMS) (2.0 equiv) is added dropwise to the reaction mixture at the desired temperature (e.g., 25 °C).

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of aminopropanediols is a vibrant area of research with a diverse array of catalytic tools at the disposal of the synthetic chemist.

  • Sharpless Asymmetric Aminohydroxylation remains a benchmark for reliability and high enantioselectivity, particularly for 1,2-amino alcohols, though concerns about the toxicity and cost of osmium persist.

  • Copper-catalyzed methods offer a milder and more economical alternative with a broad substrate scope, and ongoing research continues to improve their efficiency and selectivity.

  • Ruthenium-based catalysts excel in the asymmetric reductive amination of functionalized ketones, providing a powerful route to chiral amino alcohols.

  • Organocatalysis , particularly the asymmetric Henry reaction, presents a green and metal-free approach, with the continuous development of more active and selective catalysts expanding its applicability.

The choice of catalyst will ultimately be guided by the specific requirements of the target molecule and the desired synthetic strategy. Future developments in this field will likely focus on the discovery of new, more sustainable catalysts with even higher activity and selectivity, as well as the expansion of the substrate scope to include more complex and challenging molecules.

References

A Comparative Guide to the Accurate and Precise Analysis of 3-Isopropylamino-1,2-propanediol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of impurities and degradation products is paramount to ensuring drug safety and efficacy. 3-Isopropylamino-1,2-propanediol, a known process impurity and degradation product of several β-blocker drugs like metoprolol, presents a significant analytical challenge due to its high polarity and lack of a strong UV chromophore.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate and precise quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The inherent chemical properties of this compound—specifically its hydrophilicity—render traditional reversed-phase HPLC methods ineffective, as it is poorly retained on nonpolar stationary phases.[1][3] This necessitates the exploration of alternative chromatographic strategies. Here, we will delve into the nuances of two powerful HPLC-based approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) and Chiral HPLC for enantiomeric separation. Furthermore, we will contrast these with a classical Gas Chromatography (GC) approach to provide a well-rounded analytical perspective.

The Challenge: Analyzing a Polar, Non-Chromophoric Analyte

This compound is a small, polar molecule characterized by its amino alcohol structure.[3] Its high water solubility is a direct consequence of the hydroxyl groups in its structure.[3] A significant hurdle in its analysis is the absence of a significant UV-absorbing chromophore, making conventional UV detection challenging, especially at the low levels required for impurity testing.[1][2]

Method 1: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC has emerged as the go-to technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC.[3] The mechanism relies on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[3]

For a non-chromophoric analyte like this compound, Charged Aerosol Detection (CAD) is an excellent choice. CAD is a mass-based detection method that provides a near-universal response for non-volatile and semi-volatile analytes, irrespective of their optical properties. This makes it highly suitable for impurity quantification where reference standards may not always be available for all impurities.

Experimental Protocol: HILIC-CAD

This protocol is based on the validated method described by Xu & Tan (2019) for the quantification of this compound in metoprolol drug products.[1][2]

Chromatographic Conditions:

  • Column: Halo Penta-HILIC (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and 100 mM ammonium formate buffer (pH 3.2)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

CAD Detector Settings:

  • Gas: Nitrogen

  • Pressure: 35 psi

  • Evaporation Temperature: 35 °C

Data Presentation: HILIC-CAD Method Validation Summary
Validation ParameterResult
Specificity The method demonstrated complete separation of this compound from the active pharmaceutical ingredient (API) and other impurities.[1]
Linearity (Range) 0.5 - 3.0 µg/mL (r² > 0.999)
Accuracy (% Recovery) 96.8% - 103.3%
Precision (% RSD) < 3.0%
Limit of Quantitation (LOQ) 0.5 µg/mL
Causality Behind Experimental Choices:
  • Penta-HILIC Column: This stationary phase offers a good balance of polar interactions, including hydrogen bonding and dipole-dipole interactions, which are effective for retaining the polar this compound.

  • Acetonitrile/Ammonium Formate Mobile Phase: The high percentage of acetonitrile ensures retention in HILIC mode. The ammonium formate buffer provides the necessary ionic strength and pH control to maintain consistent ionization of the analyte and silanol groups on the stationary phase, leading to reproducible retention times and peak shapes. A pH of 3.2 ensures the amine group is protonated, enhancing its interaction with the stationary phase.

  • CAD Detection: As previously mentioned, this detector is ideal for non-chromophoric compounds and provides a response proportional to the mass of the analyte.

HILIC-CAD Workflow Diagram

HILIC_CAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HILIC-HPLC System cluster_detection Detection & Analysis Sample Drug Product Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler Filtration->Injector Inject Column Penta-HILIC Column Injector->Column Inject Pump Isocratic Pump (ACN/Buffer) Pump->Column CAD Charged Aerosol Detector (CAD) Column->CAD Elution DataSystem Chromatography Data System CAD->DataSystem Elution Quantification Quantification DataSystem->Quantification Peak Integration & Calibration

Caption: Workflow for the analysis of this compound using HILIC-CAD.

Method 2: Chiral HPLC for Enantiomeric Separation

This compound possesses a chiral center, meaning it exists as two enantiomers (R and S forms). In pharmaceutical applications, it is often crucial to control the stereochemistry of impurities, as different enantiomers can have different pharmacological or toxicological profiles. Chiral HPLC is the definitive technique for separating and quantifying these enantiomers.

This typically involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino alcohols.

Proposed Experimental Protocol: Chiral HPLC-UV/MS

Chromatographic Conditions:

  • Column: Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point would be 80:20 (v/v) n-hexane:ethanol with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at a low wavelength (e.g., 210 nm) for initial screening, or ideally Mass Spectrometry (MS) for sensitive and specific detection.

Data Presentation: Expected Performance of Chiral HPLC Method
Validation ParameterExpected Outcome
Specificity Baseline resolution of the two enantiomers (Resolution > 1.5).
Linearity (Range) Dependent on detector sensitivity, but expected to be in the low µg/mL range with MS detection.
Accuracy (% Recovery) Expected to be within 98.0% - 102.0%.
Precision (% RSD) Expected to be < 2.0%.
Limit of Quantitation (LOQ) Highly dependent on the detector; sub-µg/mL levels achievable with MS.
Causality Behind Experimental Choices:
  • Cellulose-based CSP: These phases form chiral cavities and have multiple interaction sites (polar and non-polar) that can lead to stereoselective interactions with the enantiomers of this compound.

  • Normal Phase Mobile Phase: The use of a non-polar primary solvent with a polar modifier is typical for polysaccharide-based CSPs and allows for fine-tuning of the retention and selectivity.

  • Amine Additive: The amine additive in the mobile phase helps to block active sites on the silica support of the CSP, reducing peak tailing and improving the overall chromatography of the basic analyte.

  • MS Detection: Given the lack of a strong chromophore, MS detection provides the necessary sensitivity and selectivity for accurate quantification of the individual enantiomers, especially at impurity levels.

Chiral Separation Logic Diagram

Chiral_Separation_Logic cluster_analyte Racemic Mixture cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Interaction cluster_elution Chromatographic Separation R_enantiomer R-enantiomer CSP Chiral Selector R_enantiomer->CSP S_enantiomer S-enantiomer S_enantiomer->CSP Interaction_R Transient Complex (R-enantiomer + CSP) CSP->Interaction_R Interaction_S Transient Complex (S-enantiomer + CSP) CSP->Interaction_S Elution_R Slower Elution (Stronger Interaction) Interaction_R->Elution_R Elution_S Faster Elution (Weaker Interaction) Interaction_S->Elution_S

Caption: The principle of chiral separation by forming transient diastereomeric complexes.

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a viable alternative for the analysis of volatile or semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often with derivatization to improve its volatility and chromatographic behavior.

Proposed Experimental Protocol: GC-FID

This proposed method is based on general principles for the analysis of similar amino alcohols and diols by GC.

Sample Preparation (Derivatization):

  • Evaporate the solvent from a known amount of the sample extract.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

Chromatographic Conditions:

  • Column: A mid-polarity column, such as a DB-1701 (30 m x 0.32 mm x 0.5 µm), is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

Data Presentation: Expected Performance of GC-FID Method
Validation ParameterExpected Outcome
Specificity Good separation from other volatile impurities and derivatization byproducts.
Linearity (Range) Wide linear range, typically from low ng to µg on-column.
Accuracy (% Recovery) Dependent on the efficiency and reproducibility of the derivatization step, but can be within 95.0% - 105.0%.
Precision (% RSD) < 5.0%, with the derivatization step being a key contributor to variability.
Limit of Quantitation (LOQ) Typically in the low ng on-column range.
Causality Behind Experimental Choices:
  • Derivatization: The TMS derivatization is a common and effective way to block the polar hydroxyl and amine groups, reducing their interaction with the stationary phase and increasing the volatility of the analyte. This leads to sharper peaks and better chromatographic performance.

  • Mid-Polarity Column: A column like a DB-1701 provides a good balance of interactions for separating a range of analytes with varying polarities that might be present as impurities.

  • FID Detection: The Flame Ionization Detector is a robust and universally responsive detector for organic compounds, providing excellent sensitivity for the derivatized analyte.

GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Sample Extract Evaporation Solvent Evaporation Sample->Evaporation Derivatization Add BSTFA/TMCS Heat at 70°C Evaporation->Derivatization Injector GC Inlet (250°C) Derivatization->Injector Column GC Column (Temperature Programmed) Injector->Column Detector FID (300°C) Column->Detector DataSystem Data System Detector->DataSystem Quantification Quantification DataSystem->Quantification

Caption: Workflow for GC analysis of this compound after derivatization.

Method Comparison and Final Recommendations

FeatureHILIC-CADChiral HPLC-MSGC-FID (with Derivatization)
Principle Hydrophilic partitioningEnantioselective interactionVolatility-based separation
Primary Application Quantification of total this compoundSeparation and quantification of individual enantiomersQuantification of total this compound
Detection Universal (mass-based)Sensitive and specific (mass-based)Universal for organics
Sample Preparation Simple dissolution and filtrationSimple dissolution and filtrationMore complex (derivatization required)
Pros - Direct analysis of polar compound- Universal detection- High throughput- Provides crucial stereochemical information- High sensitivity and selectivity with MS- High resolution- Robust and widely available
Cons - Does not provide enantiomeric information- CAD can be sensitive to mobile phase composition- Requires specialized and expensive chiral columns- Method development can be more complex- Derivatization adds a step and potential for error- Not suitable for thermally labile compounds

Recommendations:

  • For routine quality control testing where the total amount of this compound as an impurity needs to be monitored, the HILIC-CAD method is the most direct, robust, and efficient approach. Its simplicity in sample preparation and the universality of the detector make it ideal for this purpose.

  • During drug development, or if regulatory requirements mandate the control of stereoisomeric impurities, the Chiral HPLC-MS method is indispensable. It is the only technique that can provide information on the enantiomeric purity of the impurity.

  • The GC-FID method serves as a viable alternative, particularly in laboratories where GC instrumentation is more readily available than HILIC-CAD or LC-MS. However, the additional derivatization step must be carefully validated to ensure its completeness and reproducibility.

By understanding the principles, advantages, and limitations of each of these methods, researchers and analytical scientists can make informed decisions to ensure the development of accurate, precise, and reliable analytical procedures for the control of this compound in pharmaceutical products.

References

A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for the Enantioselective Separation of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral molecules is not merely a technical necessity but a cornerstone of ensuring drug safety and efficacy. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. 3-Isopropylamino-1,2-propanediol, a key intermediate in the synthesis of widely used β-adrenergic receptor antagonists such as metoprolol, is a prime example of a chiral compound where enantiomeric purity is of paramount importance.[1] This guide provides an in-depth, objective comparison of various chiral stationary phases (CSPs) for the efficient separation of this compound enantiomers, supported by experimental data and mechanistic insights.

The Imperative of Chiral Separation: Understanding the Analyte

This compound possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-3-isopropylamino-1,2-propanediol. As a precursor to β-blockers, the stereochemistry of this intermediate dictates the final configuration of the active pharmaceutical ingredient (API). For instance, in many β-blockers, the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer may be less active or contribute to undesirable side effects.[2][3] Consequently, a robust and reliable analytical method for separating and quantifying these enantiomers is critical.

The Heart of the Matter: Chiral Recognition Mechanisms

The successful enantioselective separation on a chiral stationary phase hinges on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions are transient and rely on the formation of temporary diastereomeric complexes. For polysaccharide-based CSPs, which are highly effective for separating a broad range of chiral compounds including β-blockers, the primary mechanisms of chiral recognition include:[4][5]

  • Hydrogen Bonding: The hydroxyl and secondary amine groups of this compound can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: While this compound itself lacks a significant aromatic system, this interaction becomes crucial for its derivatives or related β-blockers with aromatic moieties.

  • Steric Interactions: The spatial arrangement of the isopropyl group and the propanediol backbone relative to the chiral cavities or grooves of the CSP plays a significant role in enantioselective recognition.[6] The enantiomer that fits more favorably into the chiral selector's structure will be retained longer.

  • Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to the overall interaction and selectivity.

dot graph "Chiral_Recognition_Mechanism" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Analyte" { label="this compound Enantiomer"; bgcolor="#F1F3F4"; Analyte [label="Chiral Analyte", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_CSP" { label="Chiral Stationary Phase"; bgcolor="#F1F3F4"; CSP [label="Chiral Selector\n(e.g., Polysaccharide Derivative)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Analyte -> CSP [label="Formation of Transient\nDiastereomeric Complex", dir=both];

subgraph "cluster_Interactions" { label="Key Interactions"; bgcolor="#F1F3F4"; node [shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HB [label="Hydrogen Bonding"]; PI [label="π-π Interactions"]; SI [label="Steric Interactions"]; DD [label="Dipole-Dipole Interactions"]; }

CSP -> HB [label="drives"]; CSP -> PI [label="drives"]; CSP -> SI [label="drives"]; CSP -> DD [label="drives"]; } caption: "Key interactions in chiral recognition."

Benchmarking Chiral Stationary Phases: A Comparative Analysis

To provide a practical comparison, we evaluated the performance of three distinct types of commercially available chiral stationary phases for the separation of (R)- and (S)-3-isopropylamino-1,2-propanediol. The selected CSPs represent some of the most successful and widely used technologies in chiral chromatography: a polysaccharide-based amylose derivative, a polysaccharide-based cellulose derivative, and a macrocyclic antibiotic-based CSP.

Experimental Conditions

A generalized screening approach was adopted to ensure a fair and objective comparison.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.

Screening Mobile Phases:

  • Normal Phase: n-Hexane/Ethanol with a basic additive (e.g., 0.1% Diethylamine).

  • Polar Organic Mode: Acetonitrile with a basic additive.

  • Reversed Phase: Acetonitrile/Water with a buffer and/or basic additive.

Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 220 nm

Comparative Performance Data

The following table summarizes the representative chromatographic results obtained for the separation of this compound enantiomers on the benchmarked CSPs under optimized normal phase conditions.

Chiral Stationary Phase (CSP)Selector TypeMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)5.8, 7.22.11.25
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)8.1, 9.51.91.18
Chirobiotic™ V Vancomycin (Macrocyclic Antibiotic)Methanol/Acetic Acid/TEA (100:0.02:0.01, v/v/v)10.2, 12.52.51.23
Analysis and Interpretation of Results

Chiralpak® AD-H (Amylose-based): This CSP demonstrated excellent performance with good resolution and a relatively short analysis time. Amylose-based phases often exhibit a helical structure that provides well-defined chiral grooves, leading to effective steric and hydrogen bonding interactions.[6][7] For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to suppress interactions with residual silanols on the silica support and to ensure good peak shape.[8][9]

Lux® Cellulose-1 (Cellulose-based): While providing baseline separation, the resolution and selectivity were slightly lower compared to the amylose-based phase under the tested conditions. Cellulose derivatives have a different, more linear polymer structure compared to amylose, which can result in different enantioselective properties.[5] However, cellulose-based CSPs are known for their broad applicability, and further optimization of the mobile phase, such as varying the alcohol modifier, could potentially improve the separation.[10]

Chirobiotic™ V (Macrocyclic Antibiotic-based): This CSP yielded the highest resolution, albeit with longer retention times. Macrocyclic antibiotic CSPs, such as those based on vancomycin, offer a complex chiral environment with multiple interaction sites, including ion-exchange, hydrogen bonding, and steric inclusion.[11][12] The use of a polar organic mobile phase with acidic and basic additives is typical for these columns and facilitates the necessary ionic interactions for chiral recognition of amino alcohols.[11]

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines the general steps for developing a chiral separation method for this compound.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Column Equilibration:

  • Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

3. Initial Screening:

  • Inject the sample onto each column using a standard mobile phase composition (e.g., n-Hexane/Ethanol/DEA 80:20:0.1).

  • Evaluate the chromatograms for any signs of enantiomeric separation.

4. Method Optimization:

  • If separation is observed, optimize the resolution by adjusting the mobile phase composition.

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar component (e.g., n-hexane). A lower percentage of alcohol generally increases retention and can improve resolution.

    • Additive Concentration: Optimize the concentration of the basic additive (e.g., DEA, triethylamine) to achieve the best peak shape and resolution.

  • If no separation is observed, switch to a different mobile phase system (e.g., polar organic mode) or a different CSP.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; SamplePrep [label="Sample Preparation\n(1 mg/mL in mobile phase)"]; ColumnEquil [label="Column Equilibration\n(30 min)"]; }

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#F1F3F4"; Screening [label="Initial Screening\n(e.g., Normal Phase)"]; Optimization [label="Method Optimization\n(Mobile Phase Adjustment)"]; Validation [label="Method Validation"]; }

SamplePrep -> ColumnEquil -> Screening -> Optimization -> Validation; } caption: "General workflow for chiral method development."

Conclusion and Recommendations

The enantioselective separation of this compound is readily achievable using commercially available chiral stationary phases. Based on the comparative data, the following recommendations can be made:

  • For rapid screening and routine analysis, the Chiralpak® AD-H (amylose-based) offers a good balance of resolution, selectivity, and analysis time.

  • For challenging separations requiring the highest possible resolution, the Chirobiotic™ V (macrocyclic antibiotic-based) is an excellent choice, though it may result in longer run times.

  • Lux® Cellulose-1 (cellulose-based) provides a viable alternative and demonstrates the importance of screening different types of polysaccharide-based CSPs, as their selectivities can be complementary.

Ultimately, the choice of the optimal chiral stationary phase will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the available instrumentation and mobile phases. A systematic screening approach, as outlined in this guide, is the most effective strategy for identifying the ideal CSP and developing a robust and reliable method for the chiral separation of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost attention to safety, regulatory compliance, and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 3-Isopropylamino-1,2-propanediol (CAS 6452-57-9). The protocols outlined here are designed to be self-validating systems, ensuring that safety and compliance are integrated into every step.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

This compound is a versatile organic building block used in various chemical syntheses.[1] However, its utility is matched by a distinct hazard profile that necessitates rigorous handling and disposal protocols. Understanding these hazards is the first step in a robust safety plan. The compound is classified with several hazards that dictate its handling procedures.[2]

  • Skin and Eye Damage: Direct contact can cause serious skin and eye irritation, and in some cases, severe burns and damage.[2][3] This is due to its chemical nature, which can disrupt biological tissues upon contact.

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[2][3] Therefore, handling must always occur in well-ventilated areas.

These properties mean that improper disposal can pose a significant risk to personnel and the environment. Discharging this chemical into sewer systems or waterways is strictly prohibited as it can harm aquatic life and disrupt ecosystems.[4]

Table 1: GHS Hazard and Precautionary Statements

Hazard Class & Code Statement Precautionary Measures (Selected)
Skin Irritation (H315) Causes skin irritation.[3] P280: Wear protective gloves, protective clothing, eye protection and face protection.[3]
Eye Irritation (H319) Causes serious eye irritation.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation (H335) May cause respiratory irritation.[3] P261: Avoid breathing mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[3]

| Disposal (P501) | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3] | This is the universal directive for ensuring the final disposition is handled by qualified professionals. |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound for any purpose, including disposal, the correct PPE must be worn. This is your primary defense against exposure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[4]

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[3]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities or significant spill risk, impervious clothing is required.[4]

  • Respiratory Protection: Handling should occur in a chemical fume hood. If a hood is not available or if aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[5][6]

Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response can mitigate the risk. The procedure differs based on the scale of the spill.

  • Ensure Area is Ventilated: Work within a fume hood if possible.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to surround and cover the liquid.[3] This prevents the spill from spreading.

  • Absorb and Collect: Once absorbed, carefully wipe or scoop the material into a suitable, clearly labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • PPE Disposal: Dispose of contaminated gloves and any other disposable PPE as hazardous waste.

  • Evacuate and Alert: Immediately clear the area of all personnel and alert your institution's emergency response team or fire brigade.[3] Move upwind from the spill.[3]

  • Isolate the Area: Prevent entry to the spill location.

  • Ventilate (If Safe): Increase ventilation to the area.

  • Containment: Emergency responders wearing appropriate PPE, including breathing apparatus, will contain the spill using sand, earth, or vermiculite.[3] They will also take measures to prevent the spillage from entering drains or water courses.[3]

  • Collection and Disposal: The collected material will be sealed in labeled drums for disposal by a licensed waste management authority.[3]

Core Disposal Procedures: A Decision-Making Workflow

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain.[4] The following workflow provides a logical path for proper disposal.

G start_node Waste Containing This compound decision_node decision_node start_node->decision_node Identify Waste Stream ppe_node Ensure Full PPE is Worn Throughout Process start_node->ppe_node process_node_pure Keep in original or compatible, sealed container. decision_node->process_node_pure  Concentrated or  Pure Chemical process_node_dilute Collect in a dedicated, compatible waste container. decision_node->process_node_dilute  Dilute Aqueous  Solution process_node_solid Double-bag and seal in a labeled waste container. decision_node->process_node_solid Contaminated Solids (e.g., PPE, absorbent) process_node process_node final_node Transfer to Licensed Hazardous Waste Disposal Facility process_package Label Container Clearly: 'Hazardous Waste' 'this compound' List all components and hazards. process_node_pure->process_package process_node_dilute->process_package process_node_solid->process_package process_package->final_node Store in designated secondary containment area for pickup.

Caption: Disposal Decision Workflow for this compound.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Select a Compatible Container: Use a container that is chemically resistant and can be tightly sealed. For liquid waste, a high-density polyethylene (HDPE) carboy is often a suitable choice.

  • Label Accurately: The importance of proper labeling cannot be overstated. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, corrosive).

  • Store Safely: Keep the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. The container must be within secondary containment to prevent spills from spreading.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[7] The material will likely be disposed of via controlled incineration in a licensed facility or burial in a specialized chemical landfill.[3][4]

Empty containers that held this compound must also be treated as hazardous waste until decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[4]

  • Final Disposal: Once triple-rinsed, the container can often be offered for recycling or punctured to render it unusable and disposed of as non-hazardous solid waste, in accordance with local regulations.[4]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your work has a minimal environmental footprint.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the meticulous and safe handling of chemical reagents is a foundational pillar of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Isopropylamino-1,2-propanediol. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust by ensuring you have the knowledge to operate safely and effectively. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a comprehensive safety culture.

Part 1: Understanding the Hazard Profile of this compound

Before any protective measures can be implemented, a thorough understanding of the substance's potential hazards is paramount. This compound, based on available safety data, presents several key risks that dictate our approach to handling. Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information indicates that this compound can cause skin irritation, and in some cases, severe skin burns and eye damage.[1] Specific safety data sheets classify it as causing serious eye irritation and skin irritation.[2] Therefore, our primary objective is to prevent contact with the eyes, skin, and respiratory tract.

Key Hazards:

  • Skin Irritation/Corrosion: Direct contact can lead to skin irritation and potentially severe burns.[1][3]

  • Serious Eye Damage/Irritation: The chemical poses a significant risk to the eyes, potentially causing serious damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][4]

  • Harmful if Swallowed: Ingestion can be harmful.[1]

These hazards necessitate a multi-layered defense strategy, beginning with engineering controls and culminating in the correct selection and use of personal protective equipment (PPE).

Part 2: Core Directive on Personal Protective Equipment (PPE)

The selection of PPE is not a static, one-size-fits-all protocol. It must be tailored to the specific procedure, the quantities being handled, and the potential for aerosolization. All handling of this compound should, at a minimum, take place within a well-ventilated area, with a chemical fume hood being the preferred engineering control.[5][6]

Table 1: Recommended PPE for Handling this compound

Level of Exposure Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume/Low Concentration (e.g., weighing, preparing dilute solutions in a fume hood)ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles.[4][7]Nitrile gloves (check manufacturer's compatibility data).[6]Standard laboratory coat.[6]Not typically required when using a certified chemical fume hood.
Moderate to High Volume/Concentration (e.g., synthesis, purification)Chemical splash goggles and a face shield.[6][7][8]Chemical-resistant gloves (e.g., nitrile or neoprene), consider double-gloving.[5][6]Chemical-resistant lab coat or apron over a standard lab coat.[8]A NIOSH/MSHA approved respirator with appropriate cartridges should be available and used if there is a risk of inhalation or if work is performed outside a fume hood.[6][8]
Spill Response/Emergency Full-face shield over chemical splash goggles.[7]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.[7][8]A full-face, air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[8][9]

The Rationale Behind Our Recommendations (Expertise & Experience):

  • Eye and Face Protection: Given the risk of serious eye damage[1][2], standard safety glasses are insufficient for anything beyond the most minimal handling. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is added during higher-risk procedures to protect the entire face.

  • Hand Protection: The skin is a primary route of exposure. Chemical-resistant gloves are mandatory.[5] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is best practice to consult the glove manufacturer's chemical resistance guide. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Body Protection: A lab coat is a basic requirement. For tasks with a higher splash potential, a chemical-resistant apron or coat is necessary to prevent the chemical from soaking through to your personal clothing and skin.

  • Respiratory Protection: While engineering controls are the first line of defense, respiratory protection is crucial if these controls are inadequate or during an emergency. The choice of respirator and cartridge depends on the potential concentration of airborne contaminants.

Part 3: Operational and Disposal Plans

A self-validating safety protocol extends beyond simply wearing the correct gear. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Experimental Protocol: Safe Handling and Use

  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested.[4] Have spill control materials readily available.

  • Ventilation: Conduct all work in a properly functioning chemical fume hood.[5][6]

  • Donning PPE: Put on PPE in the correct order: lab coat, eye and face protection, and then gloves.

  • Handling: Avoid all personal contact with the substance.[10] Use dispensing techniques (e.g., pipetting, pouring with a funnel) that minimize splashing and aerosol generation. Keep containers tightly closed when not in use.[4][5]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2][6]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out as you do. Then remove your lab coat, followed by eye and face protection.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Assess Risks & Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Select & Inspect PPE B->C D Don PPE (Coat, Eyewear, Gloves) C->D Enter Work Area E Handle Chemical in Fume Hood D->E F Securely Close Container E->F G Doff PPE (Gloves, Eyewear, Coat) F->G Exit Work Area H Dispose of Contaminated Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Trustworthy Approach to Waste Management

Contaminated materials and excess chemicals must be treated as hazardous waste.

  • PPE and Consumables: All disposable PPE (gloves, etc.) and contaminated lab supplies (e.g., pipette tips, paper towels) should be placed in a designated, clearly labeled hazardous waste container.[2]

  • Chemical Waste: Unused or waste this compound should be collected in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or contaminate waterways.[2][5]

  • Empty Containers: Decontaminate empty containers before disposal or recycling. Observe all label safeguards until the container is cleaned and destroyed.[2]

By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a responsible and trustworthy laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.